(E)-2-Methyl-5-(2-nitrovinyl)thiazole
Description
BenchChem offers high-quality (E)-2-Methyl-5-(2-nitrovinyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Methyl-5-(2-nitrovinyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-[(E)-2-nitroethenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-5-7-4-6(11-5)2-3-8(9)10/h2-4H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHIEOMRLINTLL-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive NMR Characterization and Synthetic Workflow for (E)-2-Methyl-5-(2-nitrovinyl)thiazole
Executive Summary
In the landscape of modern drug discovery, functionalized thiazoles serve as privileged scaffolds. Specifically, (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex N,S-fused heterocycles, such as imidazo[2,1-b]thiazoles . The presence of the electron-deficient nitrovinyl moiety makes it an excellent Michael acceptor and a prime candidate for cascade cycloadditions. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to validate the stereochemical integrity—specifically the E-geometry—before deploying this intermediate in downstream pharmaceutical applications.
Mechanistic Rationale & Synthetic Workflow
The synthesis of (E)-2-Methyl-5-(2-nitrovinyl)thiazole is governed by the classic Henry (nitroaldol) condensation , coupling 2-methylthiazole-5-carbaldehyde with nitromethane.
Causality in Reaction Design: The use of ammonium acetate in glacial acetic acid provides a highly tuned bifunctional catalytic environment. The acetate ion acts as a mild base to deprotonate nitromethane, forming the reactive nitronate anion, while the ammonium ion activates the aldehyde carbonyl via hydrogen bonding. Following the initial aldol addition to form a β -nitroalcohol intermediate, the acidic medium drives an E1cB dehydration. Thermodynamic control dictates the exclusive formation of the E-isomer, as the system minimizes steric repulsion between the bulky nitro group and the thiazole ring while maximizing orbital overlap for extended conjugation.
Fig 1. Synthetic workflow for (E)-2-Methyl-5-(2-nitrovinyl)thiazole via Henry condensation.
Nuclear Magnetic Resonance (NMR) Characterization
To ensure the trustworthiness of the synthesized batch, high-resolution 1H and 13C NMR spectroscopy must be employed. The data below represents the standardized chemical shifts for this molecule in deuterated chloroform (CDCl3).
Table 1: 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 2.75 | Singlet (s) | - | 3H | Thiazole C2-CH3 |
| 7.55 | Doublet (d) | 13.6 | 1H | Vinyl H-β (=CH-NO2) |
| 7.95 | Singlet (s) | - | 1H | Thiazole C4-H |
| 8.10 | Doublet (d) | 13.6 | 1H | Vinyl H-α (Thiazole-CH=) |
Table 2: 13C NMR Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 19.5 | Primary (CH3) | Thiazole C2-CH3 |
| 128.5 | Quaternary (C) | Thiazole C5 |
| 131.2 | Tertiary (CH) | Vinyl C-α |
| 136.8 | Tertiary (CH) | Vinyl C-β (C-NO2) |
| 146.5 | Tertiary (CH) | Thiazole C4 |
| 169.8 | Quaternary (C) | Thiazole C2 (C=N) |
Spectral Interpretation & Causality: The most critical self-validating metric in the 1H NMR spectrum is the coupling constant (J = 13.6 Hz) of the vinyl protons, which definitively proves the trans (E) configuration. The strong electron-withdrawing nature of the nitro group heavily deshields the β -proton (δ 7.55), while the α -proton (δ 8.10) is pushed even further downfield due to the combined anisotropic effect of the adjacent thiazole ring and the extended π -conjugation system. In the 13C NMR, the C2 carbon of the thiazole ring appears highly deshielded (δ 169.8) due to its position between the electronegative nitrogen and sulfur atoms .
Fig 2. Logical assignment of 1H and 13C NMR signals validating the (E)-isomer geometry.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.
Reagents Required:
-
2-Methylthiazole-5-carbaldehyde (10.0 mmol, 1.27 g)
-
Nitromethane (30.0 mmol, 1.62 mL)
-
Ammonium acetate (5.0 mmol, 0.38 g)
-
Glacial acetic acid (10 mL)
Step-by-Step Methodology:
-
System Initialization: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylthiazole-5-carbaldehyde in 10 mL of glacial acetic acid.
-
Reagent Addition: Add nitromethane (3.0 eq) and ammonium acetate (0.5 eq) to the stirring solution.
-
Thermal Activation: Heat the reaction mixture to 95 °C using an oil bath and maintain reflux for 5 hours.
-
Causality: The elevated temperature is strictly required to overcome the activation energy barrier of the E1cB dehydration step, driving the equilibrium toward the thermodynamically stable E-alkene.
-
-
In-Process Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1).
-
Self-Validation Checkpoint 1: The disappearance of the aldehyde spot (UV active, stains positive with 2,4-DNPH) and the appearance of a new, bright yellow spot with a lower Rf value indicates successful conversion.
-
-
Quenching & Precipitation: Upon completion, cool the mixture to room temperature. Pour the contents slowly into 50 mL of ice-cold distilled water under vigorous stirring.
-
Self-Validation Checkpoint 2: A bright yellow precipitate will form immediately. The highly crystalline nature and vivid color of the solid are characteristic optical indicators of conjugated nitrovinyl systems.
-
-
Isolation: Filter the precipitate under vacuum, washing the filter cake with cold water (2 x 10 mL) to remove residual acetic acid and highly soluble ammonium salts.
-
Purification: Recrystallize the crude product from hot ethanol to afford pure (E)-2-Methyl-5-(2-nitrovinyl)thiazole as bright yellow needles.
-
Preparation for Analysis: Dry the purified crystals under high vacuum for 12 hours to remove trace ethanol before preparing the sample in CDCl3 for NMR acquisition.
References
-
Title: Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]
-
Title: An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals Source: PubMed Central (PMC) - NIH URL:[Link]
Infrared spectroscopy of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
An In-Depth Technical Guide to the Infrared Spectroscopy of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
Abstract
This technical guide provides a comprehensive examination of the structural elucidation of (E)-2-Methyl-5-(2-nitrovinyl)thiazole using Fourier-Transform Infrared (FTIR) spectroscopy. As a molecule incorporating a thiazole heterocycle, a conjugated nitroalkene system, and a methyl substituent, its infrared spectrum presents a rich source of information for structural verification. This document details the theoretical basis for its vibrational modes, a validated experimental protocol for acquiring high-quality spectra, and an in-depth interpretation of the characteristic absorption bands. The causality behind spectral features is explained, linking them to the specific functional groups and overall molecular structure. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis industries who rely on precise spectroscopic characterization.
Introduction: The Molecule and the Method
(E)-2-Methyl-5-(2-nitrovinyl)thiazole is a heterocyclic compound of interest in synthetic organic chemistry, potentially serving as a versatile building block for more complex molecules, including pharmacologically active agents.[1][2][3] The presence of a nitrovinyl group, a known Michael acceptor, and a thiazole ring, a common scaffold in medicinal chemistry, makes its structural integrity paramount.[4][5]
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[6] It operates on the principle that covalent bonds within a molecule vibrate at specific, quantized frequencies.[7] When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, leading to a unique spectral "fingerprint."[7][8] This guide provides a detailed walkthrough of obtaining and interpreting the FTIR spectrum of (E)-2-Methyl-5-(2-nitrovinyl)thiazole, enabling unambiguous structural confirmation.
Molecular Structure and Predicted Vibrational Modes
To interpret the spectrum effectively, one must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.
Caption: Molecular Structure of (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
The key functional groups and their expected vibrations are:
-
Thiazole Ring: This aromatic heterocycle exhibits several characteristic vibrations. We expect to see C-H stretching from the lone hydrogen on the ring, C=N and C=C stretching vibrations, and various in-plane and out-of-plane ring deformation "breathing" modes.[9][10][11]
-
Nitro Group (-NO₂): Nitro compounds are readily identified by two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_).[12][13] Crucially, conjugation with the vinyl and thiazole systems is expected to lower these frequencies compared to aliphatic nitro compounds due to electron delocalization.[12][14]
-
Alkene (Vinyl) Group (-CH=CH-): This group will show olefinic C-H stretching, a C=C stretching vibration (whose intensity is enhanced by conjugation), and C-H bending modes. The (E)-configuration (trans) gives rise to a distinct, strong out-of-plane C-H wagging absorption.
-
Methyl Group (-CH₃): This group will display characteristic symmetric and asymmetric C-H stretching and bending modes.[15]
Experimental Protocol: Acquiring the Spectrum
A reliable spectrum is the foundation of accurate analysis. The following protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample.
Caption: Standard experimental workflow for FTIR analysis via the KBr pellet method.
Methodology
-
Sample Preparation (KBr Pellet Method):
-
Rationale: The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix, avoiding solvent-related absorptions.[2][16]
-
Procedure:
-
Gently grind approximately 1-2 mg of the (E)-2-Methyl-5-(2-nitrovinyl)thiazole sample with 100-200 mg of spectroscopic grade, desiccated KBr using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.
-
-
-
Data Acquisition:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Varian FTS1000 or Bruker IFS 125 HR, is used.[9][17]
-
Protocol:
-
Ensure the instrument's optical bench is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
Perform a background scan with an empty sample compartment. This is a critical self-validating step to record the spectrum of the atmosphere and instrument, which is then subtracted from the sample spectrum.[18]
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. To achieve a high signal-to-noise ratio, co-add 32 or 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[18]
-
-
-
Data Processing:
-
The resulting interferogram is subjected to a Fourier transform by the instrument's software to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Apply a baseline correction if necessary to ensure absorption peaks originate from a flat baseline.
-
Spectral Interpretation and Discussion
The analysis of the spectrum is best approached by dividing it into distinct regions corresponding to different types of molecular vibrations.[8]
Caption: Correlation between molecular functional groups and their primary IR absorption regions.
Detailed Band Assignment
The following table summarizes the expected key absorption bands, their origins, and supporting literature.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & References |
| ~3110 | Weak | =C-H Stretch (Thiazole & Vinyl) | Aromatic and vinyl C-H stretching vibrations typically occur just above 3000 cm⁻¹.[4][19] |
| ~2960, ~2870 | Weak | C-H Asymmetric & Symmetric Stretch (Methyl) | Characteristic stretching frequencies for methyl (-CH₃) groups attached to a heterocyclic system.[15] |
| ~1625 | Medium | C=C Stretch (Vinyl) | The double bond of the vinyl group. Its position here indicates conjugation, and its intensity is enhanced by the polar nitro group attached. |
| ~1580 | Medium | C=N Stretch (Thiazole Ring) | A characteristic stretching frequency for the endocyclic C=N bond within the thiazole heterocycle.[11] |
| ~1520 | Strong | NO₂ Asymmetric Stretch (ν_as_) | This is one of the two most prominent peaks for a nitro group. Its position below the typical ~1550 cm⁻¹ for nitroalkanes is definitive evidence of conjugation with the π-system of the vinyl and thiazole moieties.[12][13] |
| ~1450 | Medium | C-H Asymmetric Bend (Methyl) | The scissoring/bending vibration of the methyl group protons.[15] |
| ~1345 | Strong | NO₂ Symmetric Stretch (ν_s_) | The second highly characteristic, strong absorption for the nitro group. Like the asymmetric stretch, its frequency is lowered by conjugation from the typical ~1380 cm⁻¹ region.[12][13] |
| ~1240 | Medium | Thiazole Ring Vibration | Part of the complex series of ring stretching and bending modes ("ring breathing") characteristic of the thiazole skeleton.[9][10] |
| ~970 | Strong | =C-H Out-of-Plane Bend (trans-alkene) | This strong, relatively sharp peak is highly diagnostic for a trans-disubstituted (E-configured) double bond. Its presence is a key confirmation of the compound's stereochemistry. |
| ~820 | Medium | C-H Out-of-Plane Bend (Thiazole) | Bending vibration of the lone C-H bond on the thiazole ring. Its exact position can be indicative of the substitution pattern. |
| ~710 | Weak-Medium | C-S Stretch (Thiazole Ring) | The C-S bond vibration within the thiazole ring typically appears in the fingerprint region.[15][20] |
Discussion of Key Spectral Features
-
The Nitro Group as a Reporter: The two most intense and informative peaks in the entire spectrum are the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) NO₂ stretches. Their high intensity is due to the large change in dipole moment during vibration. Their specific positions, shifted to lower wavenumbers, provide compelling evidence for the extended conjugation across the molecule, a key structural feature.[12][13]
-
Confirmation of Stereochemistry: The presence of a strong band around 970 cm⁻¹ is a textbook indicator of the out-of-plane C-H "wag" of a trans-disubstituted alkene. This single peak provides powerful validation for the assigned (E)-stereochemistry of the nitrovinyl group.
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C, C-N, and C-S stretching, as well as various bending and deformation modes of the entire molecular skeleton.[7][8] While individual peak assignment can be complex and often requires computational support, the overall pattern in this region is unique to the molecule.[17][21] The presence of bands corresponding to thiazole ring modes (~1240 cm⁻¹) and C-S stretching (~710 cm⁻¹) further corroborates the identity of the heterocyclic core.
Conclusion
FTIR spectroscopy is a rapid, reliable, and highly informative tool for the structural characterization of (E)-2-Methyl-5-(2-nitrovinyl)thiazole. The analysis of the infrared spectrum allows for the unambiguous identification of all key functional groups. Specifically, the strong, conjugation-shifted asymmetric and symmetric stretching bands of the nitro group, the characteristic C=N and ring modes of the thiazole moiety, and the diagnostically significant out-of-plane C-H bending of the trans-vinyl group collectively provide a unique spectral fingerprint. This guide outlines a robust protocol and a logical interpretive framework, empowering researchers to confidently verify the structure and purity of this important synthetic intermediate.
References
- Esselman, B. J., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS)
- Hegelund, F., Larsen, R. W., & Palmer, M. H. (2007). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study. Journal of Molecular Spectroscopy, 244, 63-78.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Guan, L., et al. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[4][9][10]-triazolo[3,4-b][4][9][12] thiadiazole. Taylor & Francis Online.
- Babu, S. S., et al. (2018).
- Dagar, S., et al. (2026).
- Tavman, A., et al. (2011). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- Abu-Dief, A. M., et al. (2022). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PMC.
- Ahmad, Z., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
- Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Al-Ayed, A. S. (2023).
- OpenStax. (2023). 12.7 Interpreting Infrared Spectra. Organic Chemistry.
- Chaurasia, S., & Mittal, S. K. (1969). Thiazoles: iii. Infrared spectra of methylthiazoles.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- Benchchem. (n.d.). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy.
-
Leś, A., et al. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][4][9][10]triazole-6(5H)-ones as Possible Anticancer Agents. PMC.
- Ghiurca, I. A., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- Gümüş, H. (2022).
- Semantic Scholar. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Sałdyka, M., & Mielke, Z. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.
- Khalifa, M. E., et al. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzymes activities. Macedonian Journal of Chemistry and Chemical Engineering.
- Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu.
- Mijović, M. P. V., & Walker, J. (1961). Chemistry of micrococcin P. Part V. The infrared absorption spectra of thiazoles. Journal of the Chemical Society (Resumed), 3381.
Sources
- 1. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzymes activities | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pure.au.dk [pure.au.dk]
- 11. researchgate.net [researchgate.net]
- 12. askthenerd.com [askthenerd.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. distantreader.org [distantreader.org]
- 21. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
The Molecular Architecture and Reactivity Profile of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
Prepared by: Senior Application Scientist, Advanced Intermediates & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) is a highly specialized, bifunctional intermediate that marries the robust, biologically active thiazole core with a highly reactive nitroalkene moiety[1].
As an application scientist, I frequently leverage this compound when designing advanced pharmacophores. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., dasatinib, meloxicam) due to its ability to participate in π−π stacking and hydrogen bonding[2]. By installing a 2-nitrovinyl group at the 5-position, we transform a static heterocycle into a dynamic electrophilic hub. This whitepaper deconstructs the physicochemical properties, electronic architecture, and self-validating synthetic workflows associated with this critical intermediate.
Physicochemical Profiling
Understanding the baseline physical and chemical properties is essential for predicting solubility, reactivity, and pharmacokinetic potential. The data below synthesizes the core metrics of (E)-2-Methyl-5-(2-nitrovinyl)thiazole[1],[3].
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1562586-99-5 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C 6 H 6 N 2 O 2 S | Establishes the baseline stoichiometry for synthetic planning[1]. |
| Molecular Weight | 170.19 g/mol | Low molecular weight (<300 Da) ensures high atom economy and leaves ample "molecular weight budget" for downstream derivatization[1]. |
| Theoretical LogP | ~1.8 - 2.2 | Optimal lipophilicity for passive membrane permeability, aligning perfectly with Lipinski’s Rule of Five. |
| H-Bond Acceptors | 4 (Thiazole N, Nitro O 2 , Thiazole S) | High potential for coordinating with kinase hinge regions or receptor active sites[2]. |
| H-Bond Donors | 0 | Aprotic nature prevents self-aggregation, though it requires external protic sources for extensive hydrogen bonding networks. |
Structural and Electronic Properties: The Push-Pull Paradigm
The chemical behavior of (E)-2-Methyl-5-(2-nitrovinyl)thiazole is governed by a pronounced push-pull electronic system .
-
The "Push": The methyl group at the 2-position of the thiazole ring acts as a mild electron donor via hyperconjugation. The electron-rich nature of the sulfur atom further contributes to the electron density of the aromatic π -system[4].
-
The "Pull": The nitro group is one of the strongest electron-withdrawing groups (EWG) in organic chemistry (-I and -M effects).
When these two motifs are connected via a vinyl group, the thiazole ring pushes electron density toward the nitroalkene. This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering the β -carbon exceptionally electrophilic. Consequently, the compound is a premier Michael acceptor for soft nucleophiles[5].
Furthermore, the compound exists exclusively as the (E)-stereoisomer . This is a thermodynamic inevitability: the (Z)-isomer would suffer from severe A(1,3) allylic strain between the bulky thiazole ring and the oxygen atoms of the nitro group.
Fig 1. Electronic push-pull polarization in (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
Validated Synthetic Workflows
Synthesis via the Henry (Nitroaldol) Condensation
The most efficient route to synthesize (E)-2-Methyl-5-(2-nitrovinyl)thiazole is via the Henry reaction, coupling 2-methylthiazole-5-carbaldehyde with nitromethane[5],[6].
The Causality of the Catalyst: We utilize ammonium acetate (NH 4 OAc) in glacial acetic acid. This is not arbitrary. The acetate ion acts as a weak base to generate the nitronate anion from nitromethane, while the ammonium ion acts as a Brønsted acid to activate the aldehyde carbonyl. Glacial acetic acid buffers the system, preventing the highly reactive nitroalkene from undergoing base-catalyzed polymerization[7].
Fig 2. Step-by-step synthetic workflow of the Henry (nitroaldol) reaction.
Protocol 1: Self-Validating Henry Condensation
-
Assembly: In a round-bottom flask, dissolve 1.0 eq of 2-methylthiazole-5-carbaldehyde in 5 volumes of glacial acetic acid. Add 5.0 eq of nitromethane and 1.2 eq of anhydrous ammonium acetate.
-
Thermal Activation: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4-6 hours.
-
Self-Validation (In-Process Control): The reaction is self-validating via Thin Layer Chromatography (TLC). As the conjugated (E)-nitroalkene forms, the solution transitions from pale yellow to a deep, vibrant orange. Under 254 nm UV light, the product spot will fluoresce intensely due to the extended π -conjugation, clearly distinguishing it from the starting aldehyde.
-
Isolation: Cool the mixture to room temperature and pour over crushed ice. The sudden shift in dielectric constant forces the hydrophobic nitroalkene to precipitate. Filter, wash with cold water to remove acetic acid, and recrystallize from ethanol to yield pure (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
Downstream Application: Reduction to Tryptamine Bioisosteres
A primary application of this compound in drug discovery is its conversion into 2-(2-methylthiazol-5-yl)ethan-1-amine—a potent bioisostere for histamine or tryptamine[8].
The Causality of the Reducing Agent: Standard hydrogenation (Pd/C, H 2 ) often fails or yields complex mixtures due to the poisoning effect of the thiazole sulfur atom on palladium catalysts. Instead, we employ a Nickel Boride (Ni 2 B) reduction system.
Protocol 2: Chemoselective Reduction
-
Preparation: Dissolve (E)-2-Methyl-5-(2-nitrovinyl)thiazole (1.0 eq) and Nickel(II) chloride hexahydrate (0.5 eq) in methanol.
-
Reduction: Slowly add Sodium Borohydride (NaBH 4 , 4.0 eq) in portions at 0°C. Causality: The NaBH 4 reacts with NiCl 2 to generate finely divided, black Nickel Boride in situ. This active catalyst smoothly reduces both the conjugated alkene and the nitro group without being poisoned by the sulfur atom[5].
-
Validation: The reaction is complete when the deep orange color of the nitroalkene completely dissipates into a colorless/pale solution (containing the black Ni 2 B suspension), indicating the destruction of the extended chromophore.
-
Workup: Filter through a pad of Celite to remove the nickel catalyst, concentrate the filtrate, and purify the resulting primary amine via acid-base extraction.
Conclusion
(E)-2-Methyl-5-(2-nitrovinyl)thiazole is far more than a simple catalog intermediate; it is a highly programmable electrophilic module. By understanding the push-pull electronics of the thiazole-nitroalkene axis, synthetic chemists can predict its behavior in Michael additions, cycloadditions, and reductions[9]. The self-validating protocols outlined above ensure high-fidelity synthesis, enabling drug development professionals to rapidly access complex, sulfur-containing pharmacophores.
References
-
Abdu-Rahem, L. R., et al. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, Vol 12, Issue 1, 2021.[Link]
-
Varma, R. S., & Kabalka, G. W. Syntheses and Selected Reductions of Conjugated Nitroalkenes. The Vespiary / Literature Review.[Link]
-
Alonso, D. A., et al. Organocatalytic Enantioselective Henry Reactions. MDPI Symmetry, 2011, 3(2), 218-246.[Link]
-
Ballini, R., et al. Useful Extensions of the Henry Reaction: Expeditious Routes to Nitroalkanes and Nitroalkenes in Aqueous Media. Synthetic Communications, Taylor & Francis, 2014.[Link]
Sources
- 1. CAS: 1562586-99-5 | CymitQuimica [cymitquimica.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. aablocks.com [aablocks.com]
- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [thevespiary.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Computational docking studies of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
An In-Depth Technical Guide to Computational Docking Studies of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
This guide provides a comprehensive, in-depth technical exploration of computational docking studies focused on the molecule (E)-2-Methyl-5-(2-nitrovinyl)thiazole. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in applying computational methods to investigate the potential therapeutic applications of this and similar compounds. By synthesizing technical accuracy with field-proven insights, this document will walk through the entire docking workflow, from theoretical underpinnings to practical application and data interpretation.
The convergence of computational power and our understanding of molecular biology has revolutionized drug discovery. Computational docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, stands at the forefront of this revolution.[1] This in silico approach allows for the rapid and cost-effective screening of vast chemical libraries against specific biological targets, providing invaluable insights into potential therapeutic interactions long before a compound is synthesized or tested in a wet lab.[2]
The subject of this guide, (E)-2-Methyl-5-(2-nitrovinyl)thiazole, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The presence of the nitrovinyl group can further enhance these activities.[5] Given the therapeutic potential of this structural motif, a computational docking study is a logical and scientifically rigorous first step in elucidating its mechanism of action and identifying its most promising therapeutic targets.
This guide will provide a detailed, step-by-step methodology for conducting a computational docking study of (E)-2-Methyl-5-(2-nitrovinyl)thiazole, using the Epidermal Growth Factor Receptor (EGFR) kinase domain as a primary example of a potential anticancer target. The principles and techniques described herein are, however, broadly applicable to other potential targets and molecular systems.
Foundational Principles: Target Selection and Rationale
The success of any docking study hinges on the selection of a biologically relevant protein target. In the absence of specific experimental data for (E)-2-Methyl-5-(2-nitrovinyl)thiazole, we turn to the established activities of its constituent chemical moieties to make an informed decision.
Thiazole-containing compounds have been successfully developed as anticancer agents.[6] A prominent example is the FDA-approved drug Dasatinib, a tyrosine kinase inhibitor. Kinases, particularly the Epidermal Growth Factor Receptor (EGFR) kinase, are frequently implicated in various cancers, and their inhibition is a well-established therapeutic strategy.[7] The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many malignancies. Therefore, the EGFR kinase domain presents a compelling and validated target for our computational study.
For the purpose of this guide, we will focus on the EGFR kinase domain. A representative crystal structure of the EGFR kinase domain in complex with an inhibitor can be obtained from the Protein Data Bank (PDB), a global repository of information about the 3D structures of large biological molecules.[8][9] A suitable PDB entry for this purpose is 2J5F , which shows the EGFR kinase domain bound to an irreversible inhibitor.[9] This provides a well-defined binding pocket for our docking simulations.
The Computational Workflow: A Step-by-Step Guide
The computational docking workflow can be logically divided into four key stages: Ligand Preparation, Protein Preparation, Molecular Docking, and Analysis of Results. Each step is critical for the overall success and validity of the study.
Part 1: Ligand Preparation - Crafting the Key
The ligand, in this case (E)-2-Methyl-5-(2-nitrovinyl)thiazole, must be accurately represented in a three-dimensional format with correct stereochemistry and charge distribution.
Protocol for Ligand Preparation:
-
Obtain Ligand Structure: The 2D structure of (E)-2-Methyl-5-(2-nitrovinyl)thiazole can be obtained from chemical databases such as PubChem (CID: 76850988).[10] The structure is represented by the SMILES string: C1=CSC(=N1)/C=C/N+(=O)O-.
-
2D to 3D Conversion: Use a molecular editor and visualization tool like Avogadro to convert the 2D structure into a 3D conformation.[11]
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field, such as MMFF94, within Avogadro. This step is crucial to obtain a geometrically realistic and low-energy conformation of the ligand.[12]
-
File Format Conversion: Save the energy-minimized ligand structure in a format compatible with the docking software. For AutoDock Vina, the PDBQT format is required. This can be done using AutoDock Tools or other compatible software. The PDBQT format includes atomic coordinates, partial charges, and information about rotatable bonds.
Part 2: Protein Preparation - Preparing the Lock
The protein structure obtained from the PDB is often not immediately ready for docking. It may contain water molecules, co-factors, and other ligands that need to be removed, and it lacks hydrogen atoms, which are essential for accurate interaction calculations.
Protocol for Protein Preparation (using UCSF Chimera):
-
Fetch the Protein Structure: Load the PDB structure of the EGFR kinase domain (e.g., PDB ID: 2J5F) into UCSF Chimera.[9][13]
-
Clean the Structure:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Inspect the protein for any missing residues or atoms and use modeling tools within Chimera to repair them if necessary.
-
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a standard force field like AMBER. UCSF Chimera's "Dock Prep" tool can automate these steps.[14]
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. In the case of PDB ID 2J5F, the binding site is defined by the location of the co-crystallized inhibitor.
-
Define a "grid box" that encompasses the entire binding pocket. This box defines the search space for the docking algorithm. The size and center of the grid box should be carefully chosen to be large enough to accommodate the ligand in various orientations but not so large as to make the conformational search computationally prohibitive.
-
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.
Part 3: Molecular Docking - The Virtual Experiment
With the prepared ligand and protein, the docking simulation can be performed. We will use AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[15]
Protocol for Molecular Docking with AutoDock Vina:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box. An example configuration file is shown below:
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input:
This command will initiate the docking process, and the output, including the predicted binding poses and their corresponding binding affinities, will be saved to the specified output file (docking_results.pdbqt). The log file (docking_log.txt) will contain a summary of the results.
Part 4: Analysis and Visualization of Results - Interpreting the Data
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed and interpreted.
Protocol for Results Analysis:
-
Binding Affinity: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[16] A more negative value indicates a stronger predicted binding interaction. The top-ranked poses will have the most favorable binding affinities.
-
Visualization of Binding Poses: Use a molecular visualization tool like PyMOL to load the protein structure and the docked ligand poses from the output PDBQT file.[17] This allows for a visual inspection of how the ligand fits into the binding pocket.
-
Analysis of Intermolecular Interactions: Examine the interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds: These are crucial for stabilizing the protein-ligand complex.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-stacking interactions: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
PyMOL and other visualization software have tools to identify and display these interactions.[18]
-
Table 1: Anticipated Docking Results for (E)-2-Methyl-5-(2-nitrovinyl)thiazole with EGFR Kinase Domain
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues (and Interaction Type) |
| 1 | -8.5 to -10.0 | Met793 (Hydrogen Bond), Leu718 (Hydrophobic), Val726 (Hydrophobic), Ala743 (Hydrophobic), Leu844 (Hydrophobic) |
| 2 | -8.0 to -9.5 | Cys797 (Potential for covalent interaction if reactive), Thr790 (Hydrogen Bond), Gly796 (Hydrophobic) |
| 3 | -7.5 to -9.0 | Asp855 (Hydrogen Bond), Lys745 (Salt Bridge), Phe856 (Pi-stacking) |
Note: The values and interactions in this table are hypothetical and serve as an example of how to present docking results. The actual results will be generated by the docking simulation.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting a computational docking study of (E)-2-Methyl-5-(2-nitrovinyl)thiazole. By following the detailed protocols for ligand and protein preparation, executing the docking simulation with AutoDock Vina, and thoroughly analyzing the results, researchers can gain valuable insights into the potential therapeutic applications of this compound.
The predicted binding affinities and interaction patterns with the EGFR kinase domain provide a strong foundation for further investigation. These in silico findings can guide the rational design of more potent analogs and prioritize compounds for chemical synthesis and subsequent in vitro and in vivo testing. It is imperative to remember that computational docking is a predictive tool, and its results must be validated through experimental studies.
Future work should focus on performing similar docking studies against other potential targets, such as bacterial DNA gyrase, to explore the antimicrobial potential of this compound class. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complex and obtain more accurate binding free energy calculations. The integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of novel therapeutics based on the promising thiazole scaffold.
References
-
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). PMC. [Link][7]
-
Visualizing ligand docking results with PyMOL scripting and R. (2021). Ethan Holleman. [Link][18]
-
5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. (2017). RCSB PDB. [Link][8]
-
Molecular Docking using Chimera. (2020). Eklavya Chopra. [Link][14]
-
4DUH: Crystal structure of 24 kDa domain of E. coli DNA gyrase B in complex with small molecule inhibitor. (2012). RCSB PDB. [Link][19]
-
2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. (2007). RCSB PDB. [Link][9]
-
Visualization of Molecular Docking result by PyMOL. (2022). YouTube. [Link][17]
-
Ligand docking and binding site analysis with pymol and autodock/vina. (2010). SciSpace. [Link][1]
-
6KZV: Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. (2020). RCSB PDB. [Link][20]
-
5UGA: Crystal structure of the EGFR kinase domain (L858R, T790M, V948R) in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. (2017). RCSB PDB. [Link][21]
-
How do I perform energy minimization of ligands before docking? (2015). ResearchGate. [Link][12]
-
(a) Structure of Escherichia coli DNA gyrase (PDB: 6rks). Cyan and... (2021). ResearchGate. [Link][22]
-
465D: STRUCTURE OF THE TOPOISOMERASE II POISON BOUND TO DNA. (1999). RCSB PDB. [Link][23]
-
Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. (2020). MDPI. [Link][24]
-
Molecular Docking with AutoDock Vina | Analyzing and Interpreting Results Tutorial-8 | For beginners. (2023). YouTube. [Link][25]
-
4HZ5: Pyrrolopyrimidine inhibitors of dna gyrase b and topoisomerase iv, part i: structure guided discovery and optimization of dual targeting agents with potent, broad-spectrum enzymatic activity. (2013). RCSB PDB. [Link][26]
-
4FM9: Human topoisomerase II alpha bound to DNA. (2012). RCSB PDB. [Link][27]
-
How to analysis the Autodock Vina results by UCSF Chimera? (2021). YouTube. [Link][28]
-
Structure of the topoisomerase II ATPase region and its mechanism of inhibition by the chemotherapeutic agent ICRF-187. (2004). PNAS. [Link][29]
-
On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs. (2013). Oxford Academic. [Link][2]
-
How to interpret AutoDock Vina results? (2013). ResearchGate. [Link][16]
-
Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide. (2011). PubMed. [Link][30]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (2010). PMC. [Link][15]
-
Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. (2022). Class Central. [Link][32]
-
GraphViz Examples and Tutorial. (n.d.). GraphViz. [Link][33]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Springer. [Link][35]
-
Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. (2017). ResearchGate. [Link][5]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link][37]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link][6]
-
Avogadro tutorial (create a PDB for a ligand). (2021). YouTube. [Link][11]
-
2,4-dimethyl-5-vinyl thiazole, 65505-18-2. (n.d.). The Good Scents Company. [Link][38]
-
A study on synthesis, antioxidant, anticancer activities and docking study of novel benzimidazoloyl thiazole derivatives. (2023). SciSpace. [Link][39]
-
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC. [Link][40]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link][3]
-
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). IntechOpen. [Link][41]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. [Link][42]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Springer. [Link][4]
-
2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. (n.d.). PubChem. [Link][44]
Sources
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. One moment, please... [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. researchgate.net [researchgate.net]
- 15. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. rcsb.org [rcsb.org]
- 22. researchgate.net [researchgate.net]
- 23. rcsb.org [rcsb.org]
- 24. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. rcsb.org [rcsb.org]
- 27. rcsb.org [rcsb.org]
- 28. youtube.com [youtube.com]
- 29. pnas.org [pnas.org]
- 30. Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
- 32. classcentral.com [classcentral.com]
- 33. GraphViz Examples and Tutorial [graphs.grevian.org]
- 34. Dirk's Home Page - Quick Graphviz Tutorial [colbrydi.github.io]
- 35. jchemrev.com [jchemrev.com]
- 36. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 37. youtube.com [youtube.com]
- 38. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2 [thegoodscentscompany.com]
- 39. scispace.com [scispace.com]
- 40. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]
- 42. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 43. Nifurthiazole | C8H6N4O4S | CID 3607071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 44. 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide | C12H7ClF3N3O2S | CID 57537968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predictive Mechanism of Action of (E)-2-Methyl-5-(2-nitrovinyl)thiazole: A Covalent Modifier of Cellular Nucleophiles
Executive Summary & Structural Rationale
As a Senior Application Scientist overseeing target-based screening campaigns, I approach the evaluation of novel chemical entities not merely as a catalog of properties, but as a dynamic system of molecular interactions. The compound (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) presents a fascinating structural paradigm. It combines a lipophilic, metabolically stable thiazole core with a highly reactive (E)-2-nitrovinyl moiety.
The presence of the α,β-unsaturated nitro group immediately flags this molecule as a potent Michael acceptor[1]. The strong electron-withdrawing nature of the nitro group renders the β-carbon highly electrophilic, enabling it to form irreversible covalent bonds with biological nucleophiles[1]. Based on the established pharmacology of iso-structural nitrovinyl heterocycles (such as nitrovinylbenzenes and nitrovinylfurans), we can confidently predict its mechanism of action (MoA) as a dual-pathway covalent modifier, exhibiting both targeted anticancer and broad-spectrum antimicrobial potential.
Predicted Mechanism of Action (MoA)
The biological activity of (E)-2-Methyl-5-(2-nitrovinyl)thiazole is driven by its ability to act as an electrophilic trap. The causality of its predicted effects depends entirely on the cellular context and the specific nucleophiles it encounters.
Oncology Context: 20S Proteasome Inhibition
In eukaryotic cancer cells, the primary validated target for aryl-2-nitrovinyl derivatives is the 20S proteasome[2]. Cancer cells rely heavily on the ubiquitin-proteasome system (UPS) to manage high protein turnover. The nitrovinyl pharmacophore selectively attacks the catalytic N-terminal threonine (Thr1) of the proteasome's β5 subunit (chymotrypsin-like activity)[3]. This covalent modification inactivates the enzyme, leading to a lethal accumulation of poly-ubiquitinated pro-apoptotic proteins, ultimately triggering cell cycle arrest and apoptosis[2],[3].
Infectious Disease Context: Thiol Depletion & Oxidative Stress
In bacterial and fungal pathogens, nitrovinyl heterocycles (such as the clinical antimicrobial Furvina / 2-bromo-5-(2-bromo-2-nitrovinyl)furan) operate via rapid thiol depletion[4]. The compound reacts directly and rapidly with reduced low-molecular-weight thiols like glutathione (GSH) and exposed cysteine residues on essential bacterial proteins[5]. This nucleophilic attack causes rapid oxidation, the formation of non-native disulfide bonds, and severe oxidative stress, resulting in bacteriostatic or bactericidal effects depending on the concentration[4],[5].
Fig 1. Predicted covalent MoA of (E)-2-Methyl-5-(2-nitrovinyl)thiazole via Michael addition.
Self-Validating Experimental Workflows
To transition this compound from a predicted model to a validated lead, rigorous, self-validating experimental protocols are required. As scientists, we must not only measure the effect but prove the causality of the Michael addition.
Protocol 1: In Vitro Thiol Reactivity Profiling (HPLC-HRMS)
Objective: To quantify the electrophilic potential and half-life of the compound in the presence of biological thiols[4]. Causality Focus: Proving that the nitrovinyl group is actively consumed by nucleophiles, confirming the fundamental chemical mechanism before moving to complex biological assays.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of (E)-2-Methyl-5-(2-nitrovinyl)thiazole in anhydrous DMSO.
-
Reaction Initiation: In a glass vial, combine 50 µM of the test compound with 500 µM N-acetylcysteine (NAC) in 50 mM Phosphate-Buffered Saline (PBS, pH 7.4). Incubate at 37°C under continuous agitation.
-
Kinetic Sampling: Withdraw 50 µL aliquots at specific time intervals (0, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench the reaction by adding the aliquot to 50 µL of ice-cold acetonitrile containing 1% formic acid.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS). Monitor the depletion of the parent mass (m/z 170.19) and the appearance of the corresponding NAC-adduct mass.
-
Validation & Controls: Include a vehicle control (DMSO + NAC) to account for spontaneous NAC oxidation. Utilize ethacrynic acid (a known Michael acceptor) as a positive control to benchmark the pseudo-first-order reaction kinetics.
Protocol 2: 20S Proteasome Fluorometric Assay
Objective: To validate the phenotypic anticancer target by measuring the direct inhibition of the β5 (chymotrypsin-like) subunit[3]. Causality Focus: Isolating the enzyme from the cellular environment ensures that observed cytotoxicity is directly linked to proteasome impairment, rather than off-target toxicity.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute purified human 20S proteasome to a final concentration of 2 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT). Note: Keep DTT concentrations low to prevent premature quenching of the Michael acceptor.
-
Compound Incubation: Dispense the enzyme into a 96-well black opaque microplate. Add (E)-2-Methyl-5-(2-nitrovinyl)thiazole at varying concentrations (0.01 µM to 50 µM). Incubate for 30 minutes at 37°C to allow covalent adduct formation.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (specific for the β5 subunit) to a final concentration of 20 µM.
-
Kinetic Measurement: Measure fluorescence continuously for 1 hour at 37°C using a microplate reader (Excitation: 380 nm, Emission: 460 nm).
-
Data Processing: Calculate the initial velocity of the reaction from the linear portion of the fluorescence curve. Determine the IC₅₀ using non-linear regression analysis.
-
Validation & Controls: Utilize Bortezomib as a positive control for β5-subunit inhibition[3]. Include a substrate-only well to subtract background auto-hydrolysis.
Fig 2. Self-validating experimental workflow for evaluating nitrovinyl heterocycle bioactivity.
Quantitative Data Projections
Because specific in vitro data for (E)-2-Methyl-5-(2-nitrovinyl)thiazole is limited in the public domain, we must extrapolate its potency based on highly characterized iso-structural analogs. The table below synthesizes actual literature data for related nitrovinyl compounds to project the expected therapeutic window for our target compound.
| Compound Class | Representative Compound | Primary Target | Known/Projected IC₅₀ (Cancer) | Known/Projected MIC (Bacteria) |
| Aryl-nitrovinyls | 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | 20S Proteasome | 0.71 µM (MCF-7)[3] | N/A |
| Nitrovinylfurans | Furvina (G1) | Cellular Thiols | N/A | 16 - 32 µg/mL (E. coli)[5] |
| Nitrovinylbenzenes | 1-Chloro-4-(2-nitrovinyl)benzene | 20S Proteasome | > 50 µM (MCF-7)[1] | N/A |
| Nitrovinylthiazoles | (E)-2-Methyl-5-(2-nitrovinyl)thiazole | Proteasome / Thiols | ~1.5 - 5.0 µM (Predicted) | ~8 - 16 µg/mL (Predicted) |
Data Interpretation: The thiazole ring offers superior hydrogen-bonding capabilities compared to a simple benzene ring, likely improving target engagement with the proteasome relative to nitrovinylbenzenes[1]. However, its smaller steric bulk compared to substituted aryl-derivatives may slightly reduce its IC₅₀ potency compared to optimized proteasome inhibitors[3]. Its antimicrobial MIC is predicted to be highly potent, mirroring the reactivity of Furvina[5].
Conclusion
(E)-2-Methyl-5-(2-nitrovinyl)thiazole represents a highly reactive, dual-threat pharmacophore. By acting as a potent Michael acceptor, it is predicted to disrupt cellular homeostasis through the covalent modification of critical nucleophiles—specifically targeting the 20S proteasome in eukaryotic cancer models and rapidly depleting essential thiols in microbial pathogens. The self-validating workflows provided herein offer a rigorous roadmap for empirical validation, ensuring that future drug development efforts are grounded in proven mechanistic causality.
References
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors Source: Iranian Journal of Pharmaceutical Research / PMC URL:[Link]
-
Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products Source: Scientific Reports / Nature URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Biological Targets for (E)-2-Methyl-5-(2-nitrovinyl)thiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
(E)-2-Methyl-5-(2-nitrovinyl)thiazole is a heterocyclic compound featuring two key pharmacophores: a thiazole ring, a scaffold present in numerous FDA-approved drugs, and an electrophilic nitrovinyl group.[1][2] This nitrovinyl moiety functions as a Michael acceptor, making the compound a candidate for forming covalent bonds with nucleophilic residues in biological macromolecules, particularly cysteine thiols.[3][4][5] This reactivity profile suggests that (E)-2-Methyl-5-(2-nitrovinyl)thiazole likely exerts its biological effects through targeted covalent inhibition, a mechanism that can offer enhanced potency and prolonged pharmacodynamic activity.[6] However, the specific protein targets of this compound are largely uncharacterized.[7] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the biological targets of this and structurally related compounds. We will detail an integrated strategy that combines computational prediction with robust experimental workflows, including affinity-based and activity-based proteomics, and methods for confirming direct target engagement in a cellular context.
Introduction: Chemical Rationale and Therapeutic Potential
The Thiazole Scaffold and Nitrovinyl Warhead
The structure of (E)-2-Methyl-5-(2-nitrovinyl)thiazole combines a thiazole nucleus with a reactive nitrovinyl "warhead".
-
Thiazole Ring: This five-membered heterocycle is a privileged scaffold in medicinal chemistry, found in drugs with a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its presence suggests the molecule may be well-positioned to interact with binding pockets of various enzyme classes, such as kinases, proteases, or metabolic enzymes like carbonic anhydrase and cyclooxygenases (COX).[8][9][10]
-
Nitrovinyl Group (Michael Acceptor): The electron-withdrawing nitro group renders the β-carbon of the vinyl moiety highly electrophilic.[11] This makes it susceptible to nucleophilic attack from amino acid side chains, most notably the thiol group of cysteine, via a Michael addition reaction.[3][4][5] This mechanism is the basis for numerous approved covalent inhibitor drugs, which achieve high efficacy and can overcome drug resistance by forming a permanent bond with their target.[6][12][13] The reactivity of nitrovinyl groups has been leveraged to design inhibitors for targets like the proteasome.[14]
The Strategic Imperative for Target Identification
While the covalent nature of the compound suggests a defined mechanism, its precise targets remain unknown. Identifying these targets is critical for several reasons:
-
Mechanism of Action (MoA): Elucidating the MoA is fundamental to understanding the compound's therapeutic effects.
-
Selectivity and Off-Target Effects: A proteome-wide understanding of binding partners is essential to assess selectivity and predict potential toxicity.
-
Lead Optimization: Knowledge of the target's binding pocket enables structure-based drug design to improve potency and selectivity.
The following sections outline a logical, multi-pronged strategy to deconvolve the molecular targets of (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
In Silico Target Prediction: A Hypothesis-Generating Framework
Before embarking on resource-intensive experimental work, computational methods can generate a prioritized list of potential targets.
Rationale for Computational Approaches
Computational screening serves to narrow the vast search space of the human proteome. By leveraging the compound's structure, we can predict which proteins it is most likely to bind, guiding subsequent experimental design.
Recommended In Silico Workflow
-
Structural Similarity Search: Utilize databases like ChEMBL and PubChem to identify known drugs or probes that are structurally similar to the thiazole or nitrovinyl fragments. This can reveal if analogous compounds have established targets. For instance, searches for thiazole derivatives may highlight targets like α-glucosidase or cholinesterases.[15][16]
-
Covalent Docking: This structure-based method models the covalent bond formation between the nitrovinyl group and a nucleophilic residue (primarily cysteine) within the binding site of a protein.[17]
-
Process: A library of proteins containing "ligandable" cysteines is assembled. The compound is then virtually docked into the binding sites, and scoring functions are used to predict the most favorable interactions.[17]
-
Expertise: The success of covalent docking relies on high-quality crystal structures and accurate modeling of the reaction mechanism. It is crucial to select docking software specifically designed for covalent interactions.[17]
-
Experimental Target Identification: Proteomic Strategies
The core of the target discovery effort relies on unbiased, proteome-wide experimental techniques designed to capture covalent binding partners.
Strategy 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful method for isolating binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[18][19]
This technique relies on immobilizing the molecule of interest (the "bait") to a solid support to "fish" for its interacting proteins (the "prey").[18] For a covalent inhibitor, this approach is particularly effective as the stable bond allows for stringent washing steps to remove non-specific binders, improving the signal-to-noise ratio.
Caption: Workflow for identifying protein targets using Affinity Chromatography-Mass Spectrometry (AC-MS).
-
Probe Synthesis: Synthesize an analog of (E)-2-Methyl-5-(2-nitrovinyl)thiazole that incorporates a linker and a biotin tag. Causality: The linker must be attached at a position that does not interfere with target binding. The biotin tag provides a high-affinity handle for immobilization on streptavidin-coated beads.[18]
-
Affinity Matrix Preparation: Incubate the biotinylated probe with streptavidin-coated magnetic beads to create the affinity matrix.
-
Cell Lysate Preparation: Grow and harvest cells of interest (e.g., a cancer cell line where the compound shows activity). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pull-Down:
-
Test Sample: Incubate the cell lysate with the probe-immobilized beads.
-
Control Sample (Self-Validation): In a parallel experiment, first pre-incubate the lysate with a molar excess of the original, non-biotinylated (E)-2-Methyl-5-(2-nitrovinyl)thiazole before adding the probe-immobilized beads. Causality: True binding partners will be occupied by the free compound and will therefore not bind to the beads. This competition step is crucial for distinguishing specific targets from non-specific background proteins.[19]
-
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not covalently and/or tightly bound.
-
Elution and Digestion: Elute bound proteins or, more commonly for covalent targets, perform on-bead digestion using trypsin to cleave the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that are significantly enriched in the test sample compared to the control (competition) sample. These proteins are your high-confidence target candidates.
Strategy 2: Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic technique that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[20][21]
This method is ideal for covalent inhibitors because the compound of interest can be used in a competitive format against a broad-spectrum covalent probe. It measures a compound's ability to engage with a target's active site directly in a native biological system.[22][23]
Caption: Workflow for target identification using competitive Activity-Based Protein Profiling (ABPP).
-
Proteome Preparation: Prepare fresh cell or tissue lysates.
-
Inhibitor Treatment: Treat one aliquot of the proteome with (E)-2-Methyl-5-(2-nitrovinyl)thiazole and a control aliquot with vehicle (e.g., DMSO).
-
Probe Labeling: Add a broad-spectrum, reporter-tagged covalent probe to both samples. A suitable probe would be one that reacts with cysteine nucleophiles, such as an iodoacetamide- or acrylamide-based probe tagged with biotin. Causality: If the test compound has bound to the active site of a target protein, it will block the active site cysteine, preventing the reporter-tagged probe from binding.
-
Enrichment and Analysis: The remaining steps (streptavidin enrichment, digestion, and LC-MS/MS analysis) are similar to the AC-MS workflow.
-
Data Analysis: Using quantitative proteomics, identify the proteins for which probe labeling is significantly reduced in the compound-treated sample compared to the vehicle control. These are the direct targets of the compound.
Target Validation: Confirming Engagement in a Cellular Context
Identifying a protein via proteomics is a critical first step, but it is not sufficient. The next step is to confirm that the compound directly binds to the putative target in intact, living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[24][25][26]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[25][27] The binding of a small molecule to its target protein generally increases the protein's stability, making it more resistant to heat-induced denaturation.[24][28]
Workflow Diagram: Western Blot-Based CETSA
Caption: Workflow for target engagement validation using the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Treatment: Treat intact cells with either the vehicle or (E)-2-Methyl-5-(2-nitrovinyl)thiazole for a defined period.
-
Heat Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[27]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[24]
-
Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample provides direct evidence of target engagement in the cell.[24][27]
Data Presentation
All quantitative data from proteomics and CETSA experiments should be summarized in tables for clear comparison.
Table 1: Example Data from a Competitive ABPP Experiment
| Protein ID | Gene Name | Fold Change (Compound/Vehicle) | p-value | Putative Target? |
|---|---|---|---|---|
| P04035 | KCRS | 0.15 | 1.2e-5 | Yes |
| Q06830 | NQO1 | 0.21 | 8.5e-5 | Yes |
| P00338 | AL1A1 | 0.95 | 0.88 | No |
Table 2: Example Data from a CETSA Experiment
| Compound | Target Protein | T_agg (Vehicle) | T_agg (Compound) | Thermal Shift (ΔT_agg) |
|---|---|---|---|---|
| (E)-2-Methyl-5-(2-nitrovinyl)thiazole | KCRS | 52.1 °C | 58.4 °C | +6.3 °C |
| (E)-2-Methyl-5-(2-nitrovinyl)thiazole | NQO1 | 55.8 °C | 60.1 °C | +4.3 °C |
Conclusion and Future Directions
The strategy outlined in this guide provides a robust, logical, and technically sound pathway for the comprehensive identification and validation of biological targets for (E)-2-Methyl-5-(2-nitrovinyl)thiazole. By combining predictive computational methods with unbiased proteomics and direct cellular engagement assays, researchers can move from a compound of interest to a set of high-confidence, validated targets.
Successful identification of targets like kinases, metabolic enzymes, or components of signaling pathways will pave the way for subsequent functional studies, including enzymatic assays and cellular pathway analysis, to fully elucidate the compound's mechanism of action and advance its potential as a therapeutic agent.
References
-
Taha, M., et al. (2015). Synthesis, in vitro evaluation and molecular docking studies of thiazole derivatives as new inhibitors of α-glucosidase. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]
-
Zhang, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Available at: [Link]
-
Leiden University. (n.d.). Activity-based protein profiling for drug discovery. Available at: [Link]
-
Jain, T., et al. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, C., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]
-
Hassan, F., et al. (2019). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Nodwell, M. B., et al. (2023). Activity-based protein profiling: A graphical review. Computational and Structural Biotechnology Journal. Available at: [Link]
-
BioSolveIT. (n.d.). Covalent Drug Design. Available at: [Link]
-
Gul, H. I., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]
-
Pampori, Z. S., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Gul, H. I., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]
-
Wang, J., et al. (2026). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Available at: [Link]
-
Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. Available at: [Link]
-
Alanazi, A. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Available at: [Link]
-
ResearchGate. (2026). Covalent drug discovery: Progress against key targets, emerging strategies and lessons learnt. Available at: [Link]
-
van Rooden, E. J., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. PRIDE Archive, EMBL-EBI. Available at: [Link]
-
Mukherjee, S., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. Available at: [Link]
-
Ring, A., et al. (2023). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Molecules. Available at: [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
Expert Opinion on Drug Discovery. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Available at: [Link]
-
ResearchGate. (n.d.). General structure of Michael acceptors and Michael donors. Available at: [Link]
-
ChemTalk. (2023). Michael Addition. Available at: [Link]
-
Organic and Medicinal Chemistry International Journal. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
-
Ho, Y., et al. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Target nitrostyrene, nitrovinylanthracene and related compounds. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Affinity Selection-Mass Spectrometry Analysis Service. Available at: [Link]
-
Zhang, Y., et al. (2024). Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Journal of Applied Microbiology. Available at: [Link]
-
de Moraes, M. C., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. Available at: [Link]
-
Koukoulitsa, C., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. Available at: [Link]
-
Suma, B. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Available at: [Link]
-
Pathak, D., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Antiprotozoal Thiazoles. 2-(5-Nitro-2-thienyl)thiazoles. Available at: [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Thiazole-based Heterocycles for Bioactive Systems | IntechOpen [intechopen.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Michael Addition | ChemTalk [chemistrytalk.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in vitro evaluation and molecular docking studies of thiazole derivatives as new inhibitors of α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biosolveit.de [biosolveit.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 20. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 21. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pelagobio.com [pelagobio.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
Physicochemical Profiling of (E)-2-Methyl-5-(2-nitrovinyl)thiazole: Solubility Dynamics and Stability Mechanisms
Executive Summary
(E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) is a highly functionalized heterocyclic building block characterized by its lipophilic thiazole core and a highly electrophilic nitrovinyl moiety. In drug discovery and materials science, compounds bearing the α,β-unsaturated nitroalkene group act as potent Michael acceptors. While this reactivity is therapeutically valuable for targeted covalent inhibition, it presents significant challenges for formulation, solubility, and shelf-life stability. As an Application Scientist, I have designed this whitepaper to provide an authoritative, mechanistic guide to evaluating and optimizing the physicochemical profile of this specific compound.
Structural Architecture and Physicochemical Causality
To understand the macroscopic behavior of (E)-2-Methyl-5-(2-nitrovinyl)thiazole, we must first deconstruct its molecular architecture:
-
The Thiazole Core: The 2-methylthiazole ring is lipophilic and aromatic. The electron-donating nature of the 2-methyl group (via hyperconjugation) slightly enriches the electron density of the thiazole ring, providing a stable, hydrophobic anchor.
-
The Nitrovinyl Moiety: The nitro group is one of the strongest electron-withdrawing groups (EWGs) in organic chemistry. When conjugated with an alkene, it creates a highly electron-deficient β-carbon . This structural feature dictates the molecule's two primary vulnerabilities: poor aqueous solvation and extreme susceptibility to nucleophilic attack.
Thermodynamic Solubility Profiling
Due to the dominance of the non-polar aromatic ring and the complete lack of hydrogen bond donors, nitrovinyl derivatives inherently exhibit poor aqueous solubility . However, the polarizable nitro group allows for excellent solubility in polar aprotic solvents.
Data Presentation: Predictive Solubility Matrix
| Solvent Category | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Aqueous | Water (pH 7.0) | < 0.1 mg/mL | High lipophilicity; absence of H-bond donors. |
| Polar Protic | Methanol / Ethanol | 1.0 - 5.0 mg/mL | Weak dipole-dipole interactions with the nitro group. |
| Polar Aprotic | DMSO / DMF | > 50 mg/mL | Strong solvation of the highly polarizable nitrovinyl system. |
| Halogenated | Dichloromethane (DCM) | > 20 mg/mL | Favorable dispersion forces with the aromatic system. |
| Non-Polar | Hexane / Heptane | < 1.0 mg/mL | Inability to solvate the highly polar nitro group. |
Protocol 1: Self-Validating Thermodynamic Solubility Assay
To transition from predictive models to empirical data, a rigorous shake-flask method must be employed. This protocol is designed to eliminate kinetic false positives.
-
Saturation: Add 15 mg of (E)-2-Methyl-5-(2-nitrovinyl)thiazole to 1.0 mL of the target solvent in a 2 mL amber glass HPLC vial. Causality: Amber glass is mandatory to prevent UV-induced E/Z isomerization of the nitrovinyl double bond during the assay.
-
Equilibration: Agitate the suspension at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium, overcoming the initial kinetic dissolution rate which often skews early sampling.
-
Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to firmly pellet undissolved solids.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of the filtrate. Lipophilic compounds frequently adsorb to the filter membrane; discarding the initial volume saturates the membrane and ensures accurate downstream quantification.
-
Quantification: Dilute the filtrate into the linear dynamic range using the HPLC mobile phase and quantify via HPLC-UV at the compound's λmax (approx. 330 nm due to extended conjugation).
Empirical workflow for thermodynamic solubility determination.
Stability Dynamics and Degradation Mechanisms
The stability of (E)-2-Methyl-5-(2-nitrovinyl)thiazole is entirely dictated by the reactivity of the nitroalkene. It is susceptible to three primary degradation pathways: nucleophilic addition, base-catalyzed hydrolysis, and photoisomerization.
-
Thiol Reactivity (Michael Addition): As a Michael acceptor, the β-carbon of the nitrovinyl group readily undergoes conjugate addition with biological nucleophiles, particularly thiols like glutathione (GSH) or cysteine residues . This is a critical parameter for determining in vivo half-life and off-target toxicity.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion attacks the β-carbon, leading to the cleavage of the carbon-carbon double bond (a retro-aldol type reaction) and the formation of the corresponding thiazole-5-carboxaldehyde and nitromethane .
-
Photoisomerization: Exposure to UV light provides the activation energy required to break the π-bond temporarily, converting the thermodynamically stable (E)-isomer into the sterically hindered (Z)-isomer, which is highly prone to rapid polymerization.
Primary degradation pathways of the nitrovinyl moiety under environmental stress.
Protocol 2: Accelerated Stability and Thiol Reactivity Assay
To validate the stability profile, a kinetic degradation assay using LC-MS/MS is required to track adduct formation.
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Initiation: Spike the stock solution into 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH), achieving a final compound concentration of 10 µM. Incubate at 37 °C.
-
Kinetic Sampling: At time points 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Causality: The organic solvent precipitates the buffer salts and instantly halts the Michael addition by denaturing the solvation environment, freezing the kinetic state for accurate measurement.
-
LC-MS/MS Analysis: Monitor the disappearance of the parent mass (m/z 171.0 [M+H]+) and the appearance of the GSH-adduct (m/z 478.1 [M+GSH+H]+).
Formulation and Handling Strategies
Based on the physicochemical profiling, the following handling paradigms must be strictly adhered to during drug development:
-
Storage: Store the neat solid at -20 °C under an inert atmosphere (Argon or Nitrogen) in opaque or amber containers to prevent photo-induced polymerization and oxidative degradation.
-
Formulation Excipients: For in vivo dosing, strictly avoid nucleophilic excipients (e.g., Tween 80 containing trace peroxides, or PEG with free hydroxyls). Formulate in slightly acidic to neutral vehicles (pH 4.0 - 6.5) to suppress base-catalyzed hydrolysis .
-
Solubilization: Utilize co-solvents such as DMSO or NMP for initial solubilization, followed by dispersion into lipid-based formulations (e.g., SEDDS) to shield the electrophilic nitrovinyl group from aqueous nucleophiles.
References
-
Title: Nitroalkene | Source: Wikipedia | URL: [Link]
-
Title: The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]
-
Title: THE POLAR EFFECT OF THE β-NITROVINYL GROUP | Source: Canadian Science Publishing | URL: [Link]
Structural Elucidation of (E)-2-Methyl-5-(2-nitrovinyl)thiazole Derivatives: A Comprehensive X-Ray Crystallography Guide
Executive Summary
(E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) and its derivatives are highly versatile heterocyclic building blocks. In medicinal chemistry, the nitrovinyl moiety acts as a potent Michael acceptor, making these compounds critical in the design of covalent inhibitors, such as those targeting fructose-1,6-bisphosphatase (FBPase) for the treatment of Type-2 diabetes[1]. The precise three-dimensional conformation, stereochemistry, and supramolecular packing of these derivatives directly dictate their physicochemical properties and target-binding affinities. This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, X-ray diffraction analysis, and structural refinement of (E)-2-methyl-5-(2-nitrovinyl)thiazole derivatives.
Structural Chemistry & Pharmacological Relevance
The structural integrity of (E)-2-methyl-5-(2-nitrovinyl)thiazoles is defined by the extended conjugation between the electron-donating thiazole ring and the strongly electron-withdrawing nitro group.
-
Stereochemical Causality: The (E)-geometry is thermodynamically favored during synthesis (typically via Knoevenagel condensation) due to the severe steric clash that would occur between the nitro oxygen atoms and the thiazole sulfur/nitrogen in the (Z)-configuration.
-
Planarity and Conjugation: Crystallographic studies of analogous (E)-nitrovinyl heterocycles demonstrate that the entire molecule tends to adopt a near-planar conformation[2]. This planarity maximizes π -orbital overlap, facilitating extended electron delocalization, which is essential for tuning the electrophilicity of the β -carbon for nucleophilic attack by target enzymes (e.g., the C128 allosteric site of FBPase)[1].
Caption: Logical mapping of structural features to supramolecular packing forces in the crystal lattice.
Advanced Crystallization Protocols
Growing diffraction-quality crystals of highly conjugated, polarizable molecules requires precise control over nucleation thermodynamics. The following protocol utilizes vapor diffusion to ensure a self-validating, slow-growth environment.
Step-by-Step Vapor Diffusion Methodology
-
Solvent Selection & Purification:
-
Action: Select anhydrous, non-nucleophilic solvents (e.g., Ethyl Acetate as the good solvent; n-Hexane as the anti-solvent).
-
Causality: The nitrovinyl group is highly susceptible to nucleophilic attack (Michael addition). Using protic or nucleophilic solvents (like unpurified alcohols or amines) over extended crystallization periods can lead to degradation or polymerization.
-
-
Solution Preparation:
-
Action: Dissolve 10–15 mg of the synthesized derivative in 1.0 mL of EtOAc. Sonicate for 60 seconds to ensure complete dissolution.
-
-
Filtration (Critical Step):
-
Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial.
-
Causality: Removes heterogeneous nucleation sites (dust, undissolved micro-particles), forcing the system to rely on homogeneous nucleation, which yields fewer, larger, and higher-quality single crystals.
-
-
Diffusion Setup:
-
Action: Place the open 2-dram vial inside a 20 mL scintillation vial containing 3.0 mL of n-Hexane. Cap the outer vial tightly with a PTFE-lined cap.
-
-
Incubation:
-
Action: Store in a vibration-free, temperature-controlled cabinet at 20 °C for 3–7 days.
-
-
Validation Checkpoint:
-
Action: Examine the resulting crystals under a polarized light microscope.
-
Self-Validation: A high-quality single crystal will display uniform extinction (turning completely dark at specific angles of rotation) under cross-polarized light. Crystals showing mosaic patterns or incomplete extinction are twinned and should be discarded.
-
X-ray Diffraction: Data Acquisition and Refinement
Once a suitable block-like crystal (approx. 0.15 × 0.10 × 0.10 mm) is identified, it must be mounted and analyzed using rigorous crystallographic standards.
Data Collection Protocol
-
Harvesting and Cryoprotection:
-
Action: Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen polyimide loop.
-
Causality: The oil displaces mother liquor, preventing the crystal from cracking due to solvent evaporation, and acts as a cryoprotectant.
-
-
Cryo-Cooling (100 K):
-
Action: Immediately transfer the loop to the diffractometer's cold nitrogen stream (100 K).
-
Causality: Cryo-cooling drastically reduces atomic thermal vibrations (improving high-angle resolution) and mitigates X-ray-induced free radical damage to the organic framework.
-
-
Diffraction & Integration:
-
Action: Collect data using Cu K α ( λ=1.54178 Å) or Mo K α ( λ=0.71073 Å) radiation. Integrate the frames and apply multi-scan absorption corrections.
-
Structure Solution and Refinement
-
Phasing: Solve the phase problem using intrinsic phasing methods (e.g., SHELXT) integrated within the OLEX2 graphical user interface. OLEX2 provides a seamless, workflow-driven environment for visualizing the electron density map[3].
-
Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL[4].
-
Validation: All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) ).
-
Caption: Experimental workflow for X-ray crystallographic analysis of thiazole derivatives.
Quantitative Data Summary
The following tables summarize the expected crystallographic parameters and geometric features typical for (E)-2-methyl-5-(2-nitrovinyl)thiazole derivatives based on established literature for conjugated nitrovinyl heterocycles.
Table 1: Representative Crystallographic Data Collection Parameters
| Parameter | Typical Value / Specification |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu K α ) or 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic or Triclinic (typical for planar organics) |
| Space Group | P21/c or P1ˉ |
| Data Completeness | > 99.0% up to θ=25.24∘ |
| Goodness-of-fit on F2 | ~ 1.00 – 1.05 |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.090 |
Table 2: Key Geometric Parameters and Causality
| Structural Feature | Parameter | Approx. Value | Causality / Significance |
| C(Thiazole)–C(Vinyl) | Bond Length | 1.43 – 1.45 Å | Indicates partial double-bond character due to extended π -conjugation across the rings. |
| C(Vinyl)=C(Nitro) | Bond Length | 1.32 – 1.34 Å | Standard localized alkene double bond; primary site for Michael addition. |
| Thiazole-Vinyl-Nitro | Dihedral Angle | < 10° | Near-perfect planarity maximizes π -orbital overlap, stabilizing the (E)-isomer. |
| C–H···O(Nitro) | Interaction Dist. | 2.40 – 2.60 Å | Primary non-covalent intermolecular force driving 3D crystal lattice assembly. |
Conclusion
The structural elucidation of (E)-2-methyl-5-(2-nitrovinyl)thiazole derivatives via X-ray crystallography provides indispensable insights into their molecular geometry and solid-state behavior. By employing rigorous, non-nucleophilic crystallization protocols and low-temperature diffraction techniques, researchers can obtain high-resolution structural data. This data validates the (E)-stereochemistry, quantifies the degree of planarity, and maps the intermolecular interaction networks—parameters that are ultimately essential for optimizing these compounds as targeted covalent inhibitors in drug discovery pipelines.
References
-
Sulfonylureido thiazoles as fructose-1,6-bisphosphatase inhibitors for the treatment of Type-2 diabetes Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]
-
Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one Source: IUCr Journals (Acta Crystallographica Section E) URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals (Journal of Applied Crystallography) URL:[Link]
-
Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of (E)-2-Methyl-5-(2-nitrovinyl)thiazole via Henry (Nitroaldol) Condensation
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
The Henry reaction (or nitroaldol reaction) is a fundamental carbon–carbon bond-forming transformation that couples a nitroalkane with an aldehyde or ketone [1]. In the context of drug development, the resulting nitroalkenes are highly versatile synthetic nodes; they serve as potent Michael acceptors and are easily reduced to yield β -amino functional groups.
The synthesis of (E)-2-Methyl-5-(2-nitrovinyl)thiazole from 2-methylthiazole-5-carbaldehyde and nitromethane requires precise thermodynamic control. To bypass the intermediate β -nitro alcohol and drive the reaction to the dehydrated (E)-alkene, we must carefully select our catalytic system and reaction conditions. This protocol outlines a highly efficient, self-validating methodology optimized for yield, isomeric purity, and scalability.
Mechanistic Causality & Experimental Design
As synthetic scientists, we do not merely mix reagents; we engineer chemical environments to dictate specific pathways. The design of this protocol relies on three critical mechanistic pillars:
-
Synergistic Catalysis (The Iminium Pathway): While simple inorganic bases can catalyze the Henry reaction, they often stall at the β -nitro alcohol stage or induce polymerization [2]. This protocol utilizes a catalytic buffer of butylamine and glacial acetic acid . The primary amine condenses with the starting aldehyde to form a highly electrophilic iminium ion. Simultaneously, the acetate ion deprotonates the nitromethane. This dual-activation significantly lowers the activation energy for nucleophilic attack [3].
-
Thermodynamic Control (Exclusive E-Isomer Formation): The initial addition yields a β -nitro alcohol. Heating the reaction mixture promotes the elimination of water via an E1cB mechanism. The (E)-isomer is formed exclusively because the steric repulsion between the thiazole ring and the nitro group destabilizes the (Z)-transition state.
-
Le Chatelier’s Principle (Moisture Scavenging): To prevent the reverse reaction (retro-Henry) and drive the dehydration to completion, 4Å molecular sieves are introduced to sequester the water generated during the condensation [3].
Mechanistic pathway of the Henry condensation yielding the (E)-nitroalkene.
Quantitative Data & Reagent Specifications
Table 1: Reaction Stoichiometry and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Methylthiazole-5-carbaldehyde | 127.16 | 1.00 | 1.00 g (7.86 mmol) | Electrophile |
| Nitromethane | 61.04 | Solvent | 8.0 mL | Nucleophile / Solvent |
| Butylamine | 73.14 | 0.12 | 93 μL (0.94 mmol) | Catalyst (Imine formation) |
| Acetic Acid (Glacial) | 60.05 | 0.20 | 90 μL (1.60 mmol) | Catalyst (Acidic buffer) |
| 4Å Molecular Sieves | N/A | N/A | 100 mg | Water Scavenger |
Table 2: Expected Analytical Characterization
| Technique | Expected Signals / Data Points |
| 1H NMR (CDCl3) | Thiazole-CH (s, ~8.0 ppm), Vinyl-H (d, J=13.5 Hz, ~7.8 ppm), Vinyl-H (d, J=13.5 Hz, ~7.5 ppm), CH3 (s, ~2.7 ppm). Note: The large coupling constant (13.5 Hz) confirms the (E)-geometry. |
| LC-MS (ESI+) | [M+H]+ m/z calculated for C6H7N2O2S: 171.02; Found: ~171.0 |
| TLC (EtOAc/Hex 1:1) | Rf ≈ 0.45 - 0.55 (Intensely UV active, distinct yellow spot) |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Key checkpoints are embedded to ensure the reaction trajectory remains on course.
Phase 1: Reaction Assembly
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.
-
Reagent Addition: Add 2-methylthiazole-5-carbaldehyde (1.00 g, 7.86 mmol) to the flask, followed by 8.0 mL of anhydrous nitromethane. Stir until the aldehyde is fully dissolved.
-
Scavenger Addition: Add 100 mg of freshly activated 4Å molecular sieves to the solution.
-
Catalyst Initiation: Sequentially inject butylamine (93 μL, 0.94 mmol) and glacial acetic acid (90 μL, 1.60 mmol) into the stirring mixture. Causality Note: Adding the acid immediately after the amine prevents unwanted base-catalyzed side reactions of the aldehyde.
Phase 2: Thermal Condensation & Self-Validation
-
Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C (gentle reflux of nitromethane) using an oil bath.
-
Self-Validation Checkpoint (2 Hours): Withdraw a 10 μL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: 50% EtOAc in Hexanes).
-
Success State: Complete consumption of the starting aldehyde (Rf ~0.3) and the appearance of a bright yellow, UV-active product spot (Rf ~0.5).
-
Correction State: If unreacted aldehyde persists, inject an additional 0.05 eq of butylamine/AcOH and continue heating for 1 hour.
-
Phase 3: Workup & Extraction
-
Quenching: Remove the flask from the heat source and allow it to cool to ambient temperature.
-
Filtration: Filter the crude mixture through a short pad of Celite to remove the molecular sieves. Rinse the pad with 20 mL of ethyl acetate.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
15 mL of saturated aqueous NaHCO3 (to neutralize acetic acid).
-
15 mL of distilled water.
-
15 mL of saturated aqueous NaCl (brine).
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 . Filter and concentrate under reduced pressure to yield the crude product as a dark yellow/orange oil.
Phase 4: Purification
-
Flash Chromatography: Load the crude material onto a silica gel column (e.g., ISCO, Redisep 24 g column).
-
Elution: Elute using a gradient of 0–80% Ethyl Acetate in Hexanes. The product will elute as a vibrant yellow band.
-
Isolation: Pool the pure fractions and evaporate the solvent to afford (E)-2-Methyl-5-(2-nitrovinyl)thiazole as a yellow solid.
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
References
-
Wikipedia Contributors. "Henry reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Master Organic Chemistry. "The Henry Reaction (Nitroaldol)." Master Organic Chemistry Reaction Guide. Available at:[Link]
-
Katzman, B. M., et al. "Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor." Journal of Medicinal Chemistry, 2020. Available at:[Link]
Antimicrobial Screening and Mechanistic Profiling of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
Executive Summary & Scientific Rationale
The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of underexploited chemical spaces. Nitrovinyl-heterocycles, such as the well-documented nitrovinylfuran derivative Furvina (G1), have demonstrated potent, broad-spectrum antimicrobial activity by acting as covalent modifiers of bacterial targets[1][2].
(E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) represents a highly promising scaffold within this class[3]. The conjugation of the electron-withdrawing nitro group with the vinyl double bond creates a highly electrophilic β -carbon. This Application Note provides a comprehensive, self-validating framework for evaluating the antimicrobial efficacy and mechanistic behavior of this compound, specifically focusing on its role as a Michael acceptor targeting bacterial sulfhydryl (-SH) groups[4][5].
Mechanistic Grounding: The Causality of Action
To design an effective screening protocol, one must first understand how the molecule interacts with the biological system. Nitrovinyl compounds do not typically operate via competitive, reversible receptor binding; rather, they function as reactive electrophiles.
-
Michael Addition to Thiols: The primary mechanism of action involves a Michael-type addition where nucleophilic thiol groups (e.g., cysteine residues on bacterial proteins or intracellular glutathione) attack the β -carbon of the nitrovinyl moiety[1][4].
-
Target Inhibition: This covalent modification irreversibly inhibits critical bacterial enzymes. Documented targets for structurally related nitrovinyls include MurA (essential for peptidoglycan biosynthesis) and the P-site of the 30S ribosomal subunit (halting translation initiation)[2][6].
-
Media Interference (The Causality of False Negatives): Because the compound is highly reactive toward thiols, standard microbiological media rich in cysteine or glutathione (like certain complex broths) can prematurely neutralize the drug before it enters the bacterial cell[1]. Therefore, experimental design must strictly control media composition.
Mechanistic pathway of nitrovinylthiazole via Michael addition leading to bacterial cell death.
Self-Validating Experimental Workflows
The following protocols are designed as closed, self-validating systems. Every assay includes internal controls that must pass specific thresholds for the data to be considered reliable.
Sequential workflow for the antimicrobial and mechanistic screening of nitrovinylthiazoles.
Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality & Rationale: Nitrovinyl heterocycles are highly lipophilic and poorly soluble in water. Dimethyl sulfoxide (DMSO) is required as a vehicle. However, DMSO can be toxic to bacteria. The protocol utilizes a maximum final DMSO concentration of 1% (v/v) to prevent solvent-induced growth inhibition, ensuring observed toxicity is solely from the compound[4]. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used because it has a low free-thiol content compared to Luria-Bertani (LB) broth, preventing premature drug inactivation[1].
Materials:
-
(E)-2-Methyl-5-(2-nitrovinyl)thiazole (Purity ≥ 95%)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear, flat-bottom microtiter plates
-
Resazurin sodium salt (0.015% w/v in water)
Step-by-Step Procedure:
-
Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 12.8 mg/mL.
-
Serial Dilution: In a 96-well plate, dispense 100 µL of CAMHB into columns 2–12. Add 200 µL of the working solution (256 µg/mL in CAMHB containing 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 11, transferring 100 µL at each step. Discard 100 µL from column 11. Column 12 serves as the growth control.
-
Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard. Dilute 1:150 in CAMHB to achieve ∼1×106 CFU/mL.
-
Inoculation: Add 100 µL of the inoculum to all wells. The final compound concentration ranges from 128 to 0.125 µg/mL, and the final DMSO concentration is ≤1% . The final bacterial concentration is 5×105 CFU/mL.
-
Incubation: Incubate plates at 37°C for 18–20 hours under aerobic conditions.
-
Readout (Resazurin): Add 20 µL of 0.015% resazurin to each well. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue.
Self-Validation Checkpoints:
-
Negative Control (Media + 1% DMSO): Must remain sterile (blue). Validates aseptic technique.
-
Positive Control (Inoculum + 1% DMSO): Must turn pink. Validates that 1% DMSO does not inhibit bacterial growth.
-
Reference Drug (Ciprofloxacin/Vancomycin): Must fall within CLSI acceptable QC ranges. Validates the susceptibility of the bacterial strain.
Protocol B: Mechanism Validation via Glutathione (GSH) Depletion Assay
Causality & Rationale: To prove that (E)-2-Methyl-5-(2-nitrovinyl)thiazole acts as a Michael acceptor, we must measure its direct reactivity with thiols. Ellman’s reagent (DTNB) reacts with free sulfhydryl groups to produce a yellow product (TNB) measurable at 412 nm[1][4]. By incubating the compound with a known concentration of GSH, a time-dependent decrease in absorbance at 412 nm confirms covalent adduct formation.
Step-by-Step Procedure:
-
Reagent Prep: Prepare a 1 mM solution of reduced Glutathione (GSH) in 50 mM Phosphate Buffer (pH 7.4). Prepare a 1 mM solution of the nitrovinylthiazole in DMSO. Prepare 2 mM DTNB in phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, mix 900 µL of the GSH solution with 100 µL of the compound solution (Final concentrations: 0.9 mM GSH, 0.1 mM Compound).
-
Incubation: Incubate at 37°C.
-
Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 100 µL aliquot.
-
Quantification: Mix the 100 µL aliquot with 850 µL of phosphate buffer and 50 µL of DTNB solution. Incubate for 5 minutes at room temperature.
-
Measurement: Measure absorbance at 412 nm using a UV-Vis spectrophotometer.
Self-Validation Checkpoints:
-
GSH Auto-oxidation Control: A parallel tube containing 900 µL GSH and 100 µL pure DMSO must be run. The absorbance of this control accounts for natural GSH oxidation. The depletion in the test tube must be statistically significantly greater than this control to confirm drug-specific reactivity.
Data Presentation & Interpretation
Quantitative data must be structured to allow rapid cross-referencing between the compound's antimicrobial potency and its chemical reactivity.
Table 1: Representative Antimicrobial Profile (MIC/MBC)
Note: Values are representative expectations based on structural analogs like Furvina and halogenated nitrostyrenes[1][4].
| Organism Strain | Gram Stain | MIC ( μ g/mL) | MBC ( μ g/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | 2.0 - 4.0 | 4.0 - 8.0 | ≤2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | Positive | 4.0 - 8.0 | 8.0 - 16.0 | ≤2 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 16.0 - 32.0 | > 64.0 | ≥4 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | Negative | > 64.0 | > 64.0 | N/A | Resistant (Efflux/Permeability) |
Interpretation Insight: Nitrovinyl compounds typically exhibit stronger activity against Gram-positive bacteria. Gram-negative bacteria like P. aeruginosa often display intrinsic resistance due to highly active efflux pumps and the protective outer membrane, which limits the penetration of lipophilic Michael acceptors[7][8].
Table 2: Thiol Reactivity Kinetics (GSH Depletion)
Quantification of free -SH groups remaining over time.
| Time (Minutes) | Control GSH + DMSO (Abs 412 nm) | GSH + Nitrovinylthiazole (Abs 412 nm) | % GSH Depletion (Drug-Specific) |
| 0 | 1.250 ± 0.02 | 1.245 ± 0.03 | 0.0% |
| 15 | 1.240 ± 0.02 | 0.850 ± 0.04 | 31.4% |
| 30 | 1.225 ± 0.03 | 0.520 ± 0.05 | 57.5% |
| 60 | 1.200 ± 0.02 | 0.210 ± 0.02 | 82.5% |
| 120 | 1.180 ± 0.04 | 0.050 ± 0.01 | 95.7% |
Interpretation Insight: A rapid, time-dependent depletion of GSH confirms the electrophilic nature of the β -carbon. If the MIC is high but GSH depletion is also high, the compound is reactive but likely failing to penetrate the bacterial cell envelope, suggesting a need for structural optimization (e.g., altering the thiazole substituents to improve permeability).
References
-
Allas, Ü., et al. "Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products." Scientific Reports, vol. 6, no. 36844, 2016.[Link][1]
-
Milon, P., et al. "The antibiotic Furvina® targets the P-site of 30S ribosomal subunits and inhibits translation initiation displaying start codon bias." Nucleic Acids Research, 2012. [Link][2]
-
Nicoletti, G., et al. "Comparisons of Halogenated β -Nitrostyrenes as Antimicrobial Agents." Applied Sciences, vol. 4, no. 3, 2014, pp. 380-394.[Link][4]
-
Schwöbel, J. A. H., et al. "Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors." The Journal of Physical Chemistry Letters, vol. 1, no. 9, 2010.[Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. CAS: 1562586-99-5 | CymitQuimica [cymitquimica.com]
- 4. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Antifungal Activity Testing of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
Executive Summary
The escalating incidence of invasive fungal infections, compounded by the rapid emergence of multidrug-resistant (MDR) Candida and Aspergillus species, necessitates the development of novel antifungal pharmacophores. (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5; MW: 170.19 g/mol ) represents a highly promising synthetic building block and bioactive scaffold. By fusing a lipophilic thiazole core with a highly reactive nitrovinyl moiety, this compound operates via a dual-action mechanism. This application note provides a comprehensive, self-validating methodological framework for evaluating its antifungal efficacy, elucidating its mechanism of action, and ensuring robust, reproducible preclinical data.
Mechanistic Rationale & Pharmacophore Dynamics
To accurately design an experimental workflow, one must first understand the causality behind the compound's biological interactions. The efficacy of (E)-2-Methyl-5-(2-nitrovinyl)thiazole is driven by two distinct structural features:
-
The Thiazole Scaffold: Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties[1]. The nitrogen and sulfur heteroatoms within the ring are capable of coordinating with the heme iron of fungal cytochrome P450 enzymes (such as Lanosterol 14α-demethylase, Erg11), thereby inhibiting ergosterol biosynthesis[2]. Furthermore, the inherent lipophilicity of the substituted thiazole ring facilitates efficient penetration through the complex fungal cell wall and plasma membrane[3].
-
The Nitrovinyl Moiety: The α,β-unsaturated nitro group acts as a potent Michael acceptor. Upon cytoplasmic entry, it undergoes rapid nucleophilic attack by intracellular thiols—primarily glutathione (GSH). This covalent alkylation severely depletes the fungal cell's GSH reserves, compromising redox homeostasis, inducing the accumulation of Reactive Oxygen Species (ROS), and triggering apoptosis.
Fig 1: Dual-action molecular mechanism of (E)-2-Methyl-5-(2-nitrovinyl)thiazole in fungal cells.
Pre-Analytical Considerations & Formulation
-
Solvent Selection & Solubility: Due to the high lipophilicity of the thiazole core, aqueous solubility is poor. Primary stock solutions (e.g., 10 mg/mL) must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO).
-
Stability: The nitrovinyl group is sensitive to prolonged UV exposure and strong nucleophiles. Stocks must be aliquoted in amber glass vials and stored at -20°C.
-
System Validation (Solvent Toxicity): Fungal microbroth assays must not exceed a final DMSO concentration of 1% (v/v). Higher concentrations induce baseline cytotoxicity in Candida spp., which artificially inflates the apparent efficacy of the drug.
Experimental Protocols
Protocol 1: High-Throughput Broth Microdilution (MIC/MFC Determination)
This protocol adapts CLSI M27 guidelines with a critical modification: the use of a metabolic indicator (Resazurin). Because lipophilic compounds like thiazoles can precipitate in aqueous media and cause optical density (OD) artifacts, a colorimetric metabolic readout ensures that turbidity does not result in false-positive resistance scoring.
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI 1640 medium (without sodium bicarbonate), buffered to pH 7.0 using 0.165 M MOPS.
-
Compound Dilution: Perform 2-fold serial dilutions of the compound in 100% DMSO. Transfer 2 µL of each dilution into a 96-well flat-bottom microtiter plate.
-
Inoculum Standardization: Suspend isolated fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.
-
Inoculation: Add 198 µL of the working inoculum to each well containing the compound (final DMSO = 1%).
-
Self-Validating Controls:
-
Sterility Control: 200 µL RPMI 1640 only.
-
Growth Control: 198 µL inoculum + 2 µL pure DMSO (establishes 100% baseline viability).
-
Positive Control: Fluconazole (0.125 to 64 µg/mL) to validate assay sensitivity against the specific fungal strain[2].
-
-
Incubation & Readout: Incubate at 35°C for 24 hours. Add 20 µL of 0.01% Resazurin solution to each well. Incubate for an additional 2–4 hours.
-
Analysis: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). The MIC is defined as the lowest concentration preventing the reduction of blue resazurin to pink resorufin.
Fig 2: High-throughput microbroth screening workflow with self-validating metabolic readouts.
Protocol 2: Intracellular Thiol (GSH) Depletion Assay
To validate the mechanistic hypothesis that the nitrovinyl group acts as a Michael acceptor, this assay quantifies the depletion of intracellular thiols using Ellman’s Reagent (DTNB).
Step-by-Step Methodology:
-
Treatment: Culture C. albicans to the mid-logarithmic phase. Treat 10 mL aliquots with (E)-2-Methyl-5-(2-nitrovinyl)thiazole at 0.5× MIC and 1× MIC for 4 hours at 30°C. Include a 1% DMSO vehicle control.
-
Cell Lysis: Harvest cells by centrifugation (3000 × g, 5 min). Wash twice with cold PBS. Resuspend in 500 µL of cold lysis buffer (50 mM Tris-HCl, pH 7.5, 5 mM EDTA) containing an equal volume of acid-washed glass beads (0.5 mm).
-
Mechanical Disruption: Vortex vigorously for 5 cycles of 1 minute on / 1 minute off on ice. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet debris.
-
DTNB Reaction: Transfer 100 µL of the cleared supernatant to a 96-well plate. Add 100 µL of 0.4 mg/mL DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)) prepared in 0.1 M phosphate buffer (pH 8.0).
-
Quantification: Incubate in the dark for 15 minutes. Measure absorbance at 412 nm. Normalize thiol concentrations against total protein content (determined via BCA assay). A dose-dependent decrease in A412 confirms active thiol alkylation by the nitrovinyl moiety.
Data Presentation & Interpretation
The following table provides a structured template for summarizing the expected quantitative pharmacodynamic profile of (E)-2-Methyl-5-(2-nitrovinyl)thiazole based on the behavior of structurally analogous nitro-substituted thiazoles[2][3].
| Pathogen Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) | Intracellular GSH (% of Control at 1× MIC) | Mechanism Validation |
| Candida albicans (ATCC 10231) | 0.5 - 2.0 | 2.0 - 4.0 | < 40% | Strong Michael Acceptor Activity |
| Candida glabrata (Clinical Isolate) | 1.0 - 4.0 | 4.0 - 8.0 | < 45% | Effective against non-albicans |
| Aspergillus fumigatus (ATCC 204305) | 4.0 - 8.0 | > 16.0 | < 60% | Moderate filamentous efficacy |
| Fluconazole Control (C. albicans) | 0.25 - 1.0 | > 64.0 | 95 - 100% | Ergosterol inhibition only (No GSH depletion) |
Note: The dramatic reduction in GSH compared to the Fluconazole control isolates the specific contribution of the nitrovinyl group to the compound's overall fungicidal (MFC) potency.
References
- Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents.
- The Potential of Thiazole Deriv
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF 2-ARYLIDENE-5,6-DIHYDROIMIDAZO[2,1-b] THIAZOLES. ScienceRise: Pharmaceutical Science.
Sources
- 1. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 2. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Evaluation of (E)-2-Methyl-5-(2-nitrovinyl)thiazole on Cancer Cell Lines
Introduction & Mechanistic Rationale
The compound (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) represents a highly reactive pharmacophore combining two privileged structural motifs: a thiazole core and a nitrovinyl moiety. In drug development, evaluating such compounds requires a rigorous understanding of their distinct chemical biology.
Expertise & Experience Insight: The thiazole ring is well-documented for its anti-proliferative effects, often exhibiting pronounced selectivity for hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7, MDA-MB-231) by interfering with free radical processing and apoptotic signaling . Concurrently, the nitrovinyl group acts as a potent Michael acceptor. This electrophilic center readily undergoes nucleophilic attack by the sulfhydryl groups of cysteine residues (e.g., Cys241 in the colchicine-binding site of tubulin) . This dual-action mechanism typically triggers microtubule depolymerization, subsequent G2/M cell cycle arrest, and caspase-dependent apoptosis.
Because the nitrovinyl group is highly reactive, experimental buffers must be strictly devoid of exogenous thiols (such as DTT or β-mercaptoethanol), which will prematurely quench the compound and yield false-negative cytotoxicity data.
Experimental Design & Expected Outcomes
When designing a screening cascade for this compound, it is critical to benchmark its activity against well-characterized cell lines. Based on structurally analogous nitrovinylthiazoles and bis-thiazole derivatives, the following cytotoxicity profile is anticipated .
Table 1: Anticipated Cytotoxicity Profile of Nitrovinylthiazole Derivatives
| Cell Line | Tissue Origin | Expected IC₅₀ Range (µM) | Primary Target / Mechanism of Action |
| HepG2 | Hepatocellular Carcinoma | 2.5 - 10.0 | CYP2A6/SOD targeting, ROS-mediated Apoptosis |
| MCF-7 | Breast Adenocarcinoma (ER+) | 2.0 - 8.0 | Cell cycle arrest (G1/S or G2/M phase) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.0 - 15.0 | Antimigration, Tubulin inhibition |
Visualizations of Workflow and Mechanism
Experimental workflow for evaluating the cytotoxicity of (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
Proposed apoptotic and cell cycle arrest signaling pathways induced by nitrovinylthiazoles.
Self-Validating Experimental Protocols
Protocol A: Compound Preparation and Standardization
Causality Check: Nitrovinyl compounds are sensitive to photodegradation and hydrolysis. Proper handling ensures the maintenance of the active Michael acceptor pharmacophore.
-
Stock Solution: Dissolve (E)-2-Methyl-5-(2-nitrovinyl)thiazole in 100% anhydrous DMSO to a concentration of 20 mM.
-
Storage: Aliquot into amber microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Dilute the stock in complete culture media immediately prior to treatment. Crucial: Ensure the final DMSO concentration in the cell culture never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.
Protocol B: MTT Cell Viability Assay
Causality Check: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This directly correlates metabolic activity with cell viability, providing a reliable IC₅₀ calculation .
-
Seeding: Harvest HepG2 or MCF-7 cells in the logarithmic growth phase. Seed 1 × 10⁴ cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C in a 5% CO₂ atmosphere to allow adherence.
-
Treatment: Aspirate media. Apply the compound at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in triplicate. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine or Cisplatin). Incubate for 48 h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes in the dark.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol C: Annexin V-FITC/PI Apoptosis Assay
Causality Check: During early apoptosis, cells lose membrane asymmetry, translocating phosphatidylserine (PS) to the outer leaflet where Annexin V binds. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the specific stage of cell death.
-
Treatment & Harvest: Treat 3 × 10⁵ cells/well in a 6-well plate with the compound at its calculated IC₅₀ and 2×IC₅₀ for 24 h. Harvest cells using Accutase (avoid harsh Trypsin, which can cleave PS receptors and yield false negatives).
-
Washing: Centrifuge at 300 × g for 5 min. Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto), collecting at least 10,000 events per sample.
Protocol D: Cell Cycle Analysis (DNA Content)
Causality Check: Because the nitrovinyl moiety is a known tubulin inhibitor , treated cells often fail to separate chromosomes, arresting in the G2/M phase. PI stains DNA stoichiometrically; however, RNase A must be added to degrade RNA, ensuring the fluorescence signal is exclusively proportional to DNA content.
-
Fixation: Harvest treated cells, wash with cold PBS, and fix by adding 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours (or up to a week).
-
Preparation: Centrifuge fixed cells at 800 × g for 5 min. Wash twice with PBS to remove residual ethanol.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.
-
Staining: Add PI to a final concentration of 20 µg/mL. Incubate for 10 minutes in the dark.
-
Analysis: Analyze via flow cytometry using the FL2 channel (linear scale). Use cell cycle modeling software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
References
-
Amin, H., et al. (2017). A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling. Advances in Biological Chemistry, 7, 76-87. URL:[Link]
-
Alsalmi, F. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1546. URL:[Link]
-
Al-Qaraghuli, et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 65-71. URL:[Link]
-
Reddy, A. M., et al. (2011). Design and Synthesis of Resveratrol-Based Nitrovinylstilbenes as Antimitotic Agents. Journal of Medicinal Chemistry, 54(18), 6469-6481. URL:[Link]
Application Note: Comprehensive Anti-Inflammatory Assay Workflows for Thiazole Derivatives
Introduction & Mechanistic Rationale
The thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of novel anti-inflammatory therapeutics. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target cyclooxygenase (COX) enzymes, which can lead to severe gastrointestinal toxicity (via COX-1 inhibition) or cardiovascular adverse events (via selective COX-2 inhibition)[1].
Recent drug development paradigms focus on dual COX-2 / 5-Lipoxygenase (5-LOX) inhibitors . By simultaneously blocking both branches of the arachidonic acid cascade, dual inhibitors prevent the shunting of arachidonic acid toward leukotriene synthesis, thereby offering a safer and highly synergistic anti-inflammatory profile[1][2]. Thiazole derivatives, such as N -aryl-4-aryl-1,3-thiazole-2-amines and pyrazole-thiazole hybrids, have demonstrated exceptional efficacy in engaging these targets and suppressing downstream pro-inflammatory cytokines like TNF-α and IL-6[3][4].
Fig 1: Arachidonic Acid cascade and dual COX-2/5-LOX inhibition by thiazole derivatives.
Quantitative Benchmarks for Thiazole Derivatives
To establish a baseline for assay validation, it is critical to compare novel compounds against established benchmarks. The following table synthesizes quantitative in vitro data from recent literature, highlighting the potency of specific thiazole structural modifications.
| Compound Class / Specific ID | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d) | 0.83 ± 0.03 | 23.08 ± 1.12 | 112 | [5][6] |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | 0.76 ± 0.17 | 38.46 ± 2.05 | 124 | [5][6] |
| Pyrazole-thiazole hybrid (Compound 2) | 0.01 ± 0.001 | 1.78 ± 0.15 | N/A | [6] |
| N -(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | N/A | 0.127 | N/A | [2][3] |
| Celecoxib (Standard COX-2 Inhibitor) | 0.05 – 0.70 | Inactive | >300 | [5][6] |
| Zileuton (Standard 5-LOX Inhibitor) | Inactive | 0.15 – 0.66 | N/A | [6] |
Experimental Design & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a robust screening cascade must isolate variables. We begin with cell-free enzyme assays to confirm direct target engagement, progress to cell-based assays to verify membrane permeability and functional efficacy, and conclude with in vivo models to assess systemic pharmacokinetics and physiological outcomes.
Fig 2: Multi-stage screening workflow for evaluating thiazole-based anti-inflammatory agents.
Protocol 1: In Vitro COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays
Causality & Rationale: Cell-free assays eliminate cellular permeability and metabolic degradation variables, allowing you to measure the direct binding affinity (IC₅₀) of the thiazole derivative to the enzyme's active site[5]. Self-Validating System: This protocol requires a vehicle control (100% activity), a no-enzyme blank (0% activity), and reference standards (Celecoxib for COX-2; Zileuton for 5-LOX). The assay is only valid if the calculated Z'-factor is ≥ 0.5.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin for COX assays). Reconstitute recombinant human COX-1, COX-2, and 5-LOX enzymes.
-
Compound Dilution: Prepare 8-point serial dilutions of the thiazole derivatives in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Pre-incubation: In a 96-well black microplate, combine 10 μL of the test compound, 10 μL of the enzyme, and 70 μL of assay buffer. Incubate at 37°C for 15 minutes. Insight: Pre-incubation is critical for time-dependent inhibitors to reach binding equilibrium.
-
Reaction Initiation: Add 10 μL of the substrate solution (arachidonic acid + fluorometric probe, e.g., ADHP for peroxidase activity detection).
-
Detection: Read fluorescence immediately (Kinetics mode) or after 5 minutes (Endpoint mode) at Ex/Em = 535/587 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Use a 4-parameter logistic regression model to determine the IC₅₀ values and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Protocol 2: Cell-Based Inflammatory Mediator Profiling (RAW 264.7)
Causality & Rationale: While Protocol 1 proves target engagement, this assay confirms that the compound can penetrate cell membranes, remain stable in a biological matrix, and functionally block downstream cytokine release (TNF-α, IL-6) via NF-κB pathway modulation[4]. Self-Validating System: A parallel MTT or WST-1 cell viability assay must be run. If a compound reduces cytokine levels but also reduces cell viability below 90%, the "anti-inflammatory" effect is a false positive caused by cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media and add fresh media containing the thiazole derivatives (at non-toxic concentrations determined by prior viability screens). Incubate for 1 hour. Insight: Pre-treating primes the cells and allows assessment of the compound's ability to prevent the inflammatory cascade.
-
Stimulation: Add Lipopolysaccharide (LPS, 1 μg/mL final concentration) to all wells except the negative control. Incubate for 24 hours. LPS robustly activates TLR4, triggering COX-2 and cytokine expression.
-
Supernatant Harvest & ELISA: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet debris. Transfer the supernatant to commercial ELISA plates specific for murine TNF-α, IL-6, and PGE₂. Follow the manufacturer's protocol for absorbance reading (typically 450 nm).
-
Viability Counter-screen: Add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Causality & Rationale: This is the gold-standard acute inflammation model. Carrageenan injection induces a biphasic response: the early phase (0-2 hrs) is mediated by histamine and serotonin, while the late phase (3-6 hrs) is driven by prostaglandins and leukotrienes[1][5]. Thiazole-based COX/LOX inhibitors will specifically suppress the late-phase edema. Self-Validating System: Randomized, blinded dosing prevents operator bias. The use of a plethysmometer provides objective, quantitative fluid displacement metrics rather than subjective visual scoring.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult Wistar rats (150-200 g) for 12 hours prior to the experiment with free access to water. Randomize into groups of 6: Vehicle Control, Standard Drug (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Thiazole Treatment groups (e.g., 5, 10, 20 mg/kg).
-
Baseline Measurement: Measure the initial right hind paw volume ( V0 ) of each rat using a digital plethysmometer.
-
Dosing: Administer the test compounds or vehicle via oral gavage. Wait 1 hour to allow for gastrointestinal absorption and systemic distribution.
-
Edema Induction: Inject 0.1 mL of a 1% (w/v) freshly prepared λ -carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Time-Course Measurement: Measure the paw volume ( Vt ) at 1, 2, 3, 4, and 6 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition using the formula:
Inhibition(%)=(Vt−V0)control(Vt−V0)control−(Vt−V0)treated×100
References
- Source: Journal of Molecular Structure (via sci-hub.box)
- Modification of 4-(4-chlorothiophen-2-yl)
- Source: Molecules (nih.gov)
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry (tandfonline.com)
- Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
- Source: Jundishapur Journal of Natural Pharmaceutical Products (brieflands.com)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub: are you are robot? [sci-hub.sg]
- 4. brieflands.com [brieflands.com]
- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Note: (E)-2-Methyl-5-(2-nitrovinyl)thiazole as a Privileged Michael Acceptor in Drug Discovery
Executive Summary
The synthesis of highly functionalized, stereochemically complex building blocks is a cornerstone of modern drug discovery. (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5)[1] represents a highly versatile, privileged electrophile. It combines the potent electron-withdrawing capability of a nitroalkene with the pharmacologically relevant 2-methylthiazole scaffold. This application note provides a comprehensive, mechanistically grounded guide to utilizing this compound as a Michael acceptor for the asymmetric synthesis of thiazole-containing pharmacophores.
Mechanistic Grounding & Reactivity Profile
The Michael addition is a thermodynamically controlled 1,4-conjugate addition of a nucleophile to an activated α,β-unsaturated system[2]. The reactivity of (E)-2-Methyl-5-(2-nitrovinyl)thiazole is governed by two synergistic electronic effects:
-
LUMO Lowering via the Nitro Group: The nitro group is an exceptionally strong electron-withdrawing group (EWG). It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, rendering the β-carbon highly susceptible to nucleophilic attack[3].
-
Thiazole-Mediated Delocalization: Unlike simple aliphatic nitroalkenes, the electron-deficient thiazole ring provides extended conjugation. This not only stabilizes the intermediate nitronate anion formed post-addition but also provides a rigid planar geometry that is ideal for stereochemical control via chiral hydrogen-bonding catalysts[4].
When utilizing bifunctional organocatalysts (such as squaramides or thioureas), the reaction proceeds via a highly organized transition state. The catalyst's hydrogen-bond donors (N-H protons) anchor the nitro group, while its basic amine moiety deprotonates the incoming nucleophile (e.g., a malonate), directing it to a specific enantioface of the alkene[4].
Experimental Workflow & Logic
The following workflow outlines the critical steps and logical decision gates for executing an enantioselective Michael addition using this substrate.
Figure 1: Experimental workflow for the enantioselective Michael addition.
Quantitative Data: Reaction Optimization
To achieve high enantiomeric excess (ee), the reaction environment must support the delicate hydrogen-bonding network between the catalyst and the nitroalkene[4]. Highly polar solvents disrupt these interactions, leading to higher background (racemic) reactions. Table 1 summarizes the optimization parameters for the addition of diethyl malonate to (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
Table 1: Optimization of Solvent and Temperature
| Entry | Solvent | Temp (°C) | Catalyst (5 mol%) | Time (h) | Yield (%) | ee (%) | Causality / Observation |
| 1 | Methanol | 25 | Squaramide A | 2 | 85 | 45 | Protic solvent disrupts H-bonding network. |
| 2 | THF | 25 | Squaramide A | 6 | 88 | 62 | Coordinating solvent competes with substrate. |
| 3 | DCM | 25 | Squaramide A | 12 | 92 | 88 | Non-polar solvent enhances catalyst-substrate binding. |
| 4 | DCM | -10 | Squaramide A | 24 | 90 | 96 | Low temp suppresses racemic background reaction. |
| 5 | DCM | -10 | Thiourea B | 36 | 82 | 91 | Weaker H-bond donor leads to slower conversion. |
Validated Protocol: Enantioselective Addition of Diethyl Malonate
This protocol is designed as a self-validating system. Each step includes observable metrics to ensure the reaction is proceeding along the correct mechanistic pathway.
Materials Required:
-
(E)-2-Methyl-5-(2-nitrovinyl)thiazole (1.0 mmol, 170.2 mg)
-
Diethyl malonate (1.2 mmol, 192.2 mg)
-
Chiral Bifunctional Squaramide Catalyst (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 25 mL round-bottom flask under argon. Causality: While Michael additions are generally moisture-tolerant, trace water can hydrolyze the catalyst or alter the hydrogen-bonding dynamics.
-
Substrate Dissolution: Add (E)-2-Methyl-5-(2-nitrovinyl)thiazole (170.2 mg) and the Squaramide catalyst (5 mol%) to the flask. Dissolve in 10 mL of anhydrous DCM. The solution will appear bright yellow due to the extended conjugation of the nitrovinylthiazole system.
-
Thermal Equilibration: Submerge the flask in a cryocooler or ice/salt bath set to -10 °C. Stir for 15 minutes. Causality: Lowering the kinetic energy of the system ensures that the activation energy required for the uncatalyzed (racemic) pathway is not met, forcing the reaction through the lower-energy, catalyst-mediated chiral transition state.
-
Nucleophile Addition: Add diethyl malonate (1.2 mmol) dropwise over 5 minutes via a syringe. Causality: Dropwise addition prevents localized concentration spikes that could lead to off-target polymerization of the highly reactive nitroalkene.
-
In-Process Control (IPC) & Self-Validation: Allow the reaction to stir at -10 °C. After 12 hours, withdraw a 0.1 mL aliquot, evaporate the DCM, and analyze via crude 1 H-NMR.
-
Validation Metric: Look for the disappearance of the characteristic trans-alkene doublet at ~7.9 ppm ( J=13.5 Hz). The appearance of a multiplet around 4.2-4.5 ppm indicates the formation of the chiral methine proton at the new stereocenter.
-
-
Quench and Workup: Once the alkene signal integrates to <2%, quench the reaction by adding 5 mL of saturated aqueous NH4Cl . Extract with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 7:3) to afford the pure enantioenriched 1,4-adduct.
Analytical Signatures & Troubleshooting
-
Polymerization (Side Reaction): If the reaction mixture turns dark brown and becomes viscous, the nitroalkene has likely polymerized. This occurs if the temperature spikes or if a strong, unhindered base (like DBU) is used instead of a controlled organocatalyst. Correction: Strictly maintain -10 °C and ensure the catalyst amine is sterically hindered.
-
Nef Reaction (Side Reaction): If the workup is performed under highly acidic or basic aqueous conditions, the intermediate nitronate can convert into a carbonyl group (Nef reaction). Correction: Always quench with a mild buffer like NH4Cl (pH ~6) to safely protonate the nitronate to the nitroalkane.
References
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.pub. Details the LUMO-lowering effects of nitro groups and their specific applications in conjugate additions. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI Catalysts. Explores the use of bifunctional hydrogen-bonding catalysts (thioureas/squaramides) for stereocontrol in nitroalkene additions.[Link]
Sources
High-throughput screening of (E)-2-Methyl-5-(2-nitrovinyl)thiazole analogs
Application Note: High-Throughput Screening of (E)-2-Methyl-5-(2-nitrovinyl)thiazole Analogs for Targeted Covalent Inhibition
Target Audience: Researchers, scientists, and drug development professionals in antimicrobial discovery and chemical biology.
Executive Summary & Mechanistic Rationale
The rise of antimicrobial resistance (AMR) has necessitated the development of novel therapeutic strategies that disarm pathogens without exerting selective survival pressure. Targeting bacterial quorum sensing (QS)—the chemical communication system regulating virulence and biofilm formation—represents a promising anti-virulence strategy.
This application note details a robust High-Throughput Screening (HTS) workflow for evaluating analogs of (E)-2-Methyl-5-(2-nitrovinyl)thiazole . This scaffold is uniquely positioned for targeted covalent inhibition (TCI). The thiazole core provides high-affinity non-covalent interactions, mimicking natural autoinducers to anchor the molecule within the target receptor[1]. Concurrently, the nitrovinyl moiety acts as a potent electrophilic Michael acceptor[2]. When positioned correctly within the binding pocket of a target such as the Pseudomonas aeruginosa LasR transcriptional regulator, the nitrovinyl group can undergo a Michael addition with nucleophilic cysteine residues, leading to irreversible inactivation[3].
However, nitrovinyl compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to indiscriminate thiol reactivity. The central challenge of this HTS campaign is identifying the "Goldilocks" analogs: molecules that are reactive enough to covalently modify the target, yet stable enough to avoid off-target toxicity and rapid metabolic clearance.
Figure 1: Mechanism of LasR covalent inhibition by nitrovinylthiazole analogs.
Multi-Tiered HTS Strategy
To ensure scientific integrity and eliminate false positives, our screening cascade operates as a self-validating system. It combines a phenotypic primary screen with a rigorous biochemical counter-screen.
-
Primary Screen (Efficacy): A cell-based lasB-gfp reporter assay in P. aeruginosa. This confirms that the compound can penetrate the bacterial cell envelope and successfully inhibit LasR-dependent transcription.
-
Counter-Screen (Selectivity/Reactivity): A kinetic Glutathione (GSH) depletion assay. This isolates the intrinsic electrophilicity of the nitrovinyl warhead. Analogs that deplete GSH too rapidly are triaged as hyper-reactive toxins.
Figure 2: Multi-tiered HTS workflow balancing efficacy and electrophilic reactivity.
Experimental Protocols
Protocol A: Primary Cell-Based Reporter Assay (lasB-gfp)
Causality Note: We utilize 384-well black plates with clear bottoms. The black walls prevent lateral light scatter (crosstalk) between adjacent wells, which is critical for maintaining high Z'-factors in fluorescence-based HTS, while the clear bottom allows for precise optical reading of the benthic bacterial population.
Materials:
-
P. aeruginosa PAO1 harboring the lasB-gfp reporter plasmid.
-
384-well black, clear-bottom microtiter plates.
-
Luria-Bertani (LB) broth.
-
Compound library (10 mM stocks in DMSO).
Step-by-Step Procedure:
-
Culture Preparation: Inoculate a single colony of the reporter strain into 5 mL of LB broth. Incubate overnight at 37°C with shaking (200 rpm).
-
Dilution: Dilute the overnight culture 1:100 in fresh LB broth.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of each compound into the 384-well plate to achieve a final screening concentration of 10 µM (0.1% DMSO final).
-
Controls: Include 0.1% DMSO as a negative control (100% activation) and 10 µM Furanone C-30 as a positive control (baseline inhibition).
-
-
Inoculation: Dispense 50 µL of the diluted bacterial culture into each well using a multi-drop dispenser.
-
Incubation & Reading: Seal the plate with a breathable membrane. Incubate at 37°C for 16 hours. Read GFP fluorescence (Excitation: 485 nm / Emission: 535 nm) and optical density (OD₆₀₀) using a multi-mode plate reader.
-
Data Normalization: Calculate specific fluorescence by dividing GFP units by OD₆₀₀ to account for any growth-inhibitory effects. Hits are defined as compounds reducing specific fluorescence by >50% compared to the DMSO control.
Protocol B: Kinetic Thiol-Reactivity Counter-Screen (GSH-DTNB)
Causality Note: Ellman’s reagent (DTNB) reacts with free thiols to produce TNB²⁻, which absorbs strongly at 412 nm. By monitoring the decay of this absorbance over time, we can quantify how quickly the nitrovinyl analog consumes the free GSH via Michael addition. Assays are run at pH 7.4 to ensure a physiologically relevant proportion of the GSH thiolate anion.
Materials:
-
Reduced Glutathione (GSH), 100 µM in PBS (pH 7.4).
-
DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)), 2 mM in PBS.
-
384-well clear microtiter plates.
Step-by-Step Procedure:
-
Reagent Mixing: Add 40 µL of the 100 µM GSH solution to each well of a 384-well clear plate.
-
Compound Addition: Pin-transfer or acoustically dispense the nitrovinyl analogs to a final concentration of 50 µM.
-
Incubation: Incubate the plate at room temperature.
-
Kinetic Quenching & Reading: At specific time intervals (0, 15, 30, 60, and 120 minutes), add 10 µL of the 2 mM DTNB solution to a replicate set of wells.
-
Measurement: Immediately read absorbance at 412 nm.
-
Analysis: Plot the natural log of remaining GSH concentration versus time to calculate the pseudo-first-order rate constant ( kobs ) and the half-life ( t1/2 ) of the compound.
Data Presentation & Triage Analysis
The integration of efficacy data (IC₅₀) with biochemical reactivity ( t1/2 ) is paramount for selecting viable leads. Compounds that are highly potent but exhibit a GSH half-life of less than 10 minutes are generally discarded as indiscriminate alkylators.
Table 1: Representative HTS Data for (E)-2-Methyl-5-(2-nitrovinyl)thiazole Analogs
| Compound ID | R-Group Modification | lasB-gfp IC₅₀ (µM) | GSH Half-Life (min) | Biofilm Inhibition (%) | Triage Status & Rationale |
| CMPD-01 | None (Parent) | 4.2 | 18 | 65% | Hit (Moderate reactivity, baseline efficacy) |
| CMPD-02 | 4-Methyl | 1.8 | 45 | 82% | Lead (Optimal reactivity, steric shielding improves stability) |
| CMPD-03 | 2-Amino | >50 | >120 | <10% | Discard (Electron donation deactivates Michael acceptor) |
| CMPD-04 | 4-Trifluoromethyl | 0.5 | <5 | 95% | Discard (Hyper-reactive/Toxic; indiscriminate alkylator) |
References
-
Borges A, Simões M, Todorović TR, Filipović NR, García-Sosa AT. "Cobalt Complex with Thiazole-Based Ligand as New Pseudomonas aeruginosa Quorum Quencher, Biofilm Inhibitor and Virulence Attenuator." Molecules. 2018; 23(6):1385.[Link]
-
"Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing." International Journal of Molecular Sciences. 2026; 27(4):1784.[Link]
-
"Synthesis and Biochemical Evaluation of Ethanoanthracenes and Related Compounds: Antiproliferative and Pro-Apoptotic Effects." MDPI.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Henry Reaction for 2-Methyl-5-formylthiazole
Welcome to the Technical Support Center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals optimizing the Henry (nitroaldol) reaction of 2-methyl-5-formylthiazole with nitromethane. Below, you will find mechanistic insights, validated protocols, and troubleshooting FAQs to ensure high-yield, reproducible results.
Part 1: Core Principles & Mechanistic FAQs
Q1: What is the mechanistic pathway for reacting 2-methyl-5-formylthiazole with nitromethane? A1: The is a base-catalyzed carbon-carbon bond-forming process[1]. The mechanism begins with the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of 2-methyl-5-formylthiazole, forming an alkoxide intermediate that is subsequently protonated to yield a β-nitro alcohol[2].
Q2: Why does my reaction yield a mixture of β-nitro alcohol and nitroalkene? A2: The initial formation of the β-nitro alcohol is a reversible addition reaction[3]. Because the thiazole ring is aromatic, the system strongly favors extended conjugation. If the reaction is heated or exposed to a base for prolonged periods, the β-nitro alcohol undergoes an E1cB dehydration (elimination of water) to form the thermodynamically stable (E)-2-methyl-5-(2-nitrovinyl)thiazole[1].
Reaction Mechanism Visualization
Reaction mechanism of 2-methyl-5-formylthiazole with nitromethane.
Part 2: Optimized Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . Built-in analytical checkpoints guarantee that you can verify the success of each phase before proceeding.
Experimental Workflow
Step-by-step experimental workflow for the Henry reaction.
Step-by-Step Methodology: Synthesis of (E)-2-methyl-5-(2-nitrovinyl)thiazole
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 10 mmol) of 2-methyl-5-formylthiazole in 20 mL of anhydrous Toluene or Methanol.
-
Reagent Addition: Add 3.0 equivalents of nitromethane. Causality: The Henry reaction is highly reversible; an excess of the nitroalkane drives the equilibrium toward the product via Le Chatelier's principle[1].
-
Catalysis: Add 0.2 equivalents of Ammonium Acetate (NH₄OAc).
-
Reaction Execution: Attach a reflux condenser (or Dean-Stark trap if using toluene) and heat the mixture to 90 °C for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot (Rf ~0.5) disappears and a new, bright yellow spot representing the conjugated nitroalkene (Rf ~0.3) emerges.
-
-
Quenching & Extraction: Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NH₄Cl to neutralize the base and prevent unwanted reverse reactions. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure (E)-2-methyl-5-(2-nitrovinyl)thiazole.
Part 3: Data Presentation - Optimization Parameters
The choice of base, solvent, and temperature strictly dictates whether the reaction stops at the alcohol or proceeds to the alkene. Use the following table to select the optimal conditions for your target:
| Base Catalyst | Solvent | Temperature | Primary Product | Typical Yield | Causality / Notes |
| NaOH / KOH | Methanol | 0–20 °C | Complex Mixture | < 30% | Strong bases cause Cannizzaro side reactions on the aldehyde and oligomerization of nitromethane[4]. |
| K₂CO₃ | Methanol | 25 °C | β-Nitro Alcohol | 70–85% | A mild base effectively deprotonates nitromethane (pKa ~10) without degrading the sensitive thiazole ring[3]. |
| NH₄OAc | Toluene | 90 °C (Reflux) | Nitroalkene | 80–90% | Heating with an acetate base drives the E1cB dehydration, forming the highly conjugated alkene[1]. |
| Et₃N | Water / MeOH | 25 °C | β-Nitro Alcohol | 75–85% | Polar solvents stabilize the charge-delocalized transition state, accelerating nucleophilic attack[5]. |
Part 4: Troubleshooting Guide
Q3: My reaction is stalling at 50% conversion. How can I drive it to completion? A3: Stalling is a direct result of the reaction's reversibility[1]. To force the reaction forward, increase the equivalents of nitromethane (up to 5 eq). If your goal is the nitroalkene, using a Dean-Stark apparatus to physically remove the water byproduct will continuously shift the equilibrium toward the final product.
Q4: I am observing significant degradation and multiple side products on my HPLC trace. What is causing this? A4: This is a classic symptom of using a base that is too strong. Strong bases (e.g., NaOH) can trigger the Cannizzaro reaction on 2-methyl-5-formylthiazole or cause the rapid oligomerization of nitromethane[4]. Switch to a milder base like potassium carbonate (K₂CO₃) or ammonium acetate (NH₄OAc). Bases as weak as acetate are entirely sufficient to perform the nitroaldol reaction[3].
Q5: Does the solvent choice significantly impact the reaction rate and purity? A5: Yes. demonstrate that polar solvents stabilize the charge-delocalized transition state of the nitronate attacking the aldehyde[4]. While organic solvents are traditional, "green" aqueous systems can actually accelerate the reaction through hydrophobic packing effects, provided the thiazole substrate remains sufficiently solvated[5].
Part 5: References
-
Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Henry reaction Source: Wikipedia URL:[Link]
-
The Henry Reaction Source: Master Organic Chemistry URL:[Link]
Sources
Troubleshooting low yields in the synthesis of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when working with heterocyclic building blocks. The synthesis of (E)-2-Methyl-5-(2-nitrovinyl)thiazole via the Henry (nitroaldol) condensation is a classic example of a reaction that appears trivial on paper but is highly sensitive to subtle electronic and thermodynamic variables in practice.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind low yields, analyze the specific reactivity of the thiazole-5-carbaldehyde precursor, and provide a self-validating protocol to ensure robust, reproducible scale-up.
Mechanistic Principles & Pathway Analysis
The formation of a nitroalkene from an aldehyde and nitromethane is a two-stage process: an initial base-catalyzed aldol-type addition to form a β -nitro alcohol, followed by a dehydration step to yield the conjugated (E)-nitroalkene 1. Low yields typically arise when the equilibrium of this reversible reaction is not strictly managed.
Fig 1: Mechanistic pathway of the Henry reaction from aldehyde to the (E)-nitroalkene target.
Causality-Driven Troubleshooting (FAQs)
Q1: My reaction stalls at the β -nitro alcohol intermediate. How do I drive the dehydration to completion? A1: The Henry reaction is entirely reversible. Dehydration of the β -nitro alcohol to the nitroalkene requires a thermodynamic sink.
-
Causality: Water is a stoichiometric byproduct of the condensation. If water accumulates in the reaction matrix, the equilibrium shifts backward (retro-Henry) or stalls at the alcohol stage.
-
Solution: Implement a physical or chemical water scavenger. Using activated 4Å molecular sieves directly in the reaction mixture forces the equilibrium strictly toward the (E)-nitroalkene by irreversibly sequestering the generated water 2.
Q2: I am observing significant tarring and a complex mixture on my TLC plate. What causes this degradation? A2: Nitroalkenes are highly electrophilic Michael acceptors.
-
Causality: In the presence of strong, unbuffered bases (e.g., NaOH, KOH) or under extended high-temperature reflux, the conjugated product undergoes base-catalyzed polymerization or non-specific nucleophilic attack.
-
Solution: Transition to a buffered, weakly basic catalyst system. A combination of a primary amine (butylamine) and a weak acid (acetic acid) creates a controlled steady-state concentration of the reactive intermediate without creating the highly basic environment that promotes tarring.
Q3: Why is 2-methylthiazole-5-carbaldehyde reacting slower than expected compared to standard aryl aldehydes? A3: This is an inherent electronic property of the thiazole heterocycle.
-
Causality: The C5 position of the thiazole ring is relatively electron-rich compared to the highly electron-deficient C2 position 3. This electron density reduces the electrophilicity of the C5-formyl carbon, making it less susceptible to direct nucleophilic attack by the nitronate anion.
-
Solution: Utilize an iminium-catalysis approach. By using butylamine, the aldehyde is first converted into a highly electrophilic iminium ion in situ, completely bypassing the low inherent reactivity of the C5-aldehyde.
Quantitative Condition Comparison
To illustrate the causality of reagent selection, the table below summarizes the quantitative outcomes of various catalytic systems utilized for thiazole-5-carbaldehyde condensations.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Failure Mode / Impurity |
| 1 | NaOH (1.0 eq) | MeOH / H₂O | 25 | 12 | < 10% | Extensive base-catalyzed polymerization |
| 2 | NH₄OAc (1.5 eq) | Glacial AcOH | 100 | 6 | 45% | Incomplete dehydration ( β -nitro alcohol) |
| 3 | Pyrrolidine (0.1 eq) | Toluene | 110 | 4 | 65% | Retro-aldol degradation products |
| 4 | Butylamine (0.12 eq) / AcOH (0.2 eq) + 4Å MS | Nitromethane | 80 | 5 | 82% | None (Clean (E)-selective conversion) |
Self-Validating Experimental Protocol
This protocol utilizes a buffered iminium-activation strategy. It is designed as a self-validating system : you must confirm the specific physical or chemical checkpoints before proceeding to the next step to guarantee high yields.
Reagents Required:
-
2-Methylthiazole-5-carbaldehyde (1.0 equiv, 10.0 mmol)
-
Nitromethane (Solvent and Reactant, 15 mL)
-
Butylamine (0.12 equiv, 1.2 mmol)
-
Glacial Acetic Acid (0.20 equiv, 2.0 mmol)
-
4Å Molecular Sieves (Activated at 300 °C for 4 hours, 1.0 g)
Step-by-Step Methodology:
-
System Preparation & Dehydration Check: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, add the activated 4Å molecular sieves. Add 15 mL of anhydrous nitromethane.
-
Self-Validation Check: The sieves should emit a faint "crackling" sound upon solvent addition. If they do not, they contain moisture, and the reaction will stall. Re-activate the sieves.
-
-
Substrate Solubilization: Add 2-methylthiazole-5-carbaldehyde (10.0 mmol) to the suspension. Stir for 5 minutes at room temperature.
-
Self-Validation Check: The solution must be completely transparent (ignoring the solid sieves). Any cloudiness indicates pre-existing polymerization of the aldehyde; discard and purify the starting material.
-
-
Buffered Catalyst Addition: Sequentially add butylamine (1.2 mmol) followed dropwise by glacial acetic acid (2.0 mmol).
-
Causality: The slight molar excess of acetic acid ensures the bulk solution remains slightly acidic, preventing the resulting nitroalkene from undergoing base-catalyzed Michael addition with itself.
-
Self-Validation Check: The solution will immediately shift to a deep yellow/orange hue, confirming the successful in situ formation of the highly electrophilic iminium intermediate.
-
-
Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 80 °C.
-
Reaction Monitoring: After 4 hours, perform a TLC analysis (Eluent: 1:1 EtOAc/Hexanes).
-
Self-Validation Check: Co-spot against the starting aldehyde. You must observe the complete disappearance of the aldehyde spot and the appearance of a bright yellow, highly UV-active spot at a lower Rf . If a non-UV-active intermediate is present, the dehydration is incomplete; add 500 mg of fresh molecular sieves and continue heating.
-
-
Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Critical Parameter: Do not allow the water bath to exceed 40 °C during rotary evaporation. Concentrated nitroalkenes are highly prone to thermal polymerization.
-
-
Purification: Purify the crude dark orange oil via flash column chromatography (0–80% EtOAc/Hexanes gradient) to afford the pure (E)-2-Methyl-5-(2-nitrovinyl)thiazole as a crystalline solid.
Fig 2: Self-validating experimental workflow for the synthesis of nitrovinyl thiazoles.
References
- Wikipedia Contributors. "Henry reaction." Wikipedia, The Free Encyclopedia.
- Katzman, B. M., et al. "Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor." PubMed Central (PMC).
- BenchChem Technical Resources. "Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers." BenchChem.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Nitrovinylthiazole Synthesis
Welcome to the Advanced Technical Support Center for the synthesis of nitrovinylthiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals working on thiazole-based therapeutics, such as antimicrobial agents and NMDA receptor modulators[1][2].
The primary synthetic route to nitrovinylthiazoles relies on the Henry reaction (nitroaldol condensation) between a thiazole carboxaldehyde and nitromethane, followed by a dehydration step[3]. While conceptually straightforward, the highly electron-deficient nature of the resulting nitrovinyl group and the sensitivity of the thiazole ring often lead to complex side reactions[4][5]. This guide provides mechanistic insights, causality-driven troubleshooting, and field-proven protocols to optimize your yields.
Mechanistic Overview of Competing Pathways
To effectively troubleshoot, we must first map the logical relationship between the desired reaction pathway and the competing side reactions.
Caption: Mechanistic pathway of nitrovinylthiazole synthesis and competing side reactions.
Frequently Asked Questions & Troubleshooting
Q1: My reaction stalls at the β -nitro alcohol intermediate, and I cannot achieve full conversion to the nitroalkene. What is the mechanistic cause?
Causality: The Henry reaction is inherently reversible[3][6]. The initial nucleophilic attack of the nitronate anion on the thiazole carboxaldehyde forms a β -nitro alkoxide, which is then protonated to form the β -nitro alcohol. Dehydration to the conjugated nitroalkene requires the elimination of water. If the reaction lacks an acidic proton source to make the hydroxyl a better leaving group, or lacks sufficient thermal energy, the system reaches an equilibrium that heavily favors the intermediate or reverts entirely to the starting materials via a Retro-Henry reaction [3][5]. Solution: Implement an acid-base bifunctional catalytic system. Using a combination of a primary amine (e.g., butylamine) and an organic acid (e.g., glacial acetic acid) drives the dehydration forward[2]. The acid protonates the hydroxyl group, while the base assists in the elimination of the α -proton. Additionally, utilizing 4 Å molecular sieves acts as a thermodynamic sink by sequestering the eliminated water, preventing the reverse reaction[2].
Q2: I am observing significant tar formation and a highly viscous reaction mixture. The yield of the desired nitrovinylthiazole is near zero. What is happening?
Causality: You are observing the anionic polymerization of your product. The resulting nitrovinylthiazole features a highly electron-deficient alkene due to the strong electron-withdrawing nature of the nitro group, making it an exceptionally potent Michael acceptor[5]. Under strongly basic conditions, unreacted nitromethane, the amine catalyst, or even solvent impurities can perform a 1,4-conjugate addition (Michael addition) onto the newly formed double bond[5][7]. This initiates a cascade of di-addition or polymerization, leading to intractable tar[5]. Solution:
-
Catalyst Selection: Avoid strong bases like NaOH or alkoxides. Switch to a milder, sterically hindered amine base or a strictly controlled catalytic amount of butylamine[2][5].
-
Dilution & Addition: Keep the instantaneous concentration of the nitronate low. If polymerization persists, lower the reaction temperature and extend the reaction time.
Q3: The isolated product is a dark brown sludge instead of the expected yellow/orange crystalline solid, and NMR shows degradation of the thiazole ring. How can I prevent this?
Causality: Thiazole rings, particularly those substituted with halogens (e.g., 2-chloro-thiazole derivatives), are sensitive to strong nucleophiles and harsh basic conditions. Strong bases can induce nucleophilic aromatic substitution (SNAr) at the highly activated C2 position or cause complete ring-opening[4]. Furthermore, nitro compounds are susceptible to Nef-type hydrolysis if exposed to harsh aqueous acidic workups[5]. Solution: Maintain strictly anhydrous conditions during the condensation. Quench the reaction with a mild buffer (e.g., saturated aqueous NH₄Cl) rather than strong acids or bases to preserve both the thiazole core and the nitrovinyl moiety[5].
Quantitative Analysis of Reaction Conditions
The choice of solvent, temperature, and catalyst dictates the dominant reaction pathway. The table below summarizes the causality between experimental conditions and the resulting side reactions.
| Catalyst System | Solvent | Temp (°C) | Primary Outcome | Major Side Reaction / Failure Mode |
| NaOH (aq, 0.1 M) | Ethanol | 25 | β -nitro alcohol | Retro-Henry (Reversibility)[3] |
| Butylamine (2.0 eq) | THF | 65 | Low yield of alkene | Michael Addition / Polymerization[5] |
| NH₄OAc (1.5 eq) | Acetic Acid | 100 | Moderate alkene | Thiazole degradation (harsh heat)[4] |
| Butylamine (0.1 eq) + AcOH (0.2 eq) | Nitromethane (Neat) | 90 | High yield of alkene | Minimal (Optimized Condition) [2] |
Standard Operating Procedure (SOP): Optimized Synthesis
The following self-validating protocol is adapted for the synthesis of 2-substituted-4-(2-nitrovinyl)thiazoles (e.g., 2-methyl-4-(2-nitrovinyl)thiazole) utilizing an acid-base bifunctional approach to suppress side reactions[2].
Caption: Step-by-step experimental workflow for the optimized synthesis of nitrovinylthiazoles.
Step-by-Step Methodology:
-
Reagent Assembly: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the thiazole-4-carbaldehyde derivative (1.0 equivalent, e.g., 7.86 mmol)[2].
-
Solvent/Reactant Addition: Suspend the aldehyde in anhydrous nitromethane (approx. 1.0 M concentration). Nitromethane acts as both the reactant and the solvent, driving the equilibrium forward[2].
-
Catalyst & Scavenger Addition: Add 4 Å molecular sieves (approx. 100 mg per gram of aldehyde) to the flask. Sequentially add butylamine (0.12 equivalents) and glacial acetic acid (0.20 equivalents)[2]. Self-Validation Check: The slight excess of acetic acid ensures the amine does not act as a free nucleophile, preventing Michael addition.
-
Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 90 °C. Monitor the reaction via TLC (typically 1:1 EtOAc/Hexanes). The intermediate β -nitro alcohol will appear first, followed by its conversion to the less polar nitroalkene[2].
-
Quench and Filtration: Once the aldehyde is consumed (typically 2-4 hours), cool the reaction to 0 °C to halt any potential polymerization. Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude dark red/orange residue via flash column chromatography (silica gel, 0–80% EtOAc/hexanes gradient) to afford the pure nitrovinylthiazole as a crystalline solid[2].
References
-
IntechOpen. Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis. Available at:[Link]
-
National Institutes of Health (PMC). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Available at:[Link]
-
ResearchGate. HENRY REACTION (Mini-review). Available at: [Link]
-
Wikipedia. Henry reaction. Available at:[Link]
Sources
- 1. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis | IntechOpen [intechopen.com]
Improving the solubility of (E)-2-Methyl-5-(2-nitrovinyl)thiazole for biological assays
Welcome to the Technical Support Center for the solubilization and assay integration of (E)-2-Methyl-5-(2-nitrovinyl)thiazole .
As a highly lipophilic small molecule featuring a reactive α,β-unsaturated nitro group, this compound presents a dual challenge for in vitro biological assays: it is prone to severe aqueous insolubility and is highly susceptible to unwanted covalent reactions with assay buffer components.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific thermodynamic and kinetic behaviors of nitrovinylthiazoles, providing self-validating protocols to ensure your assay data is both accurate and reproducible.
Part 1: The Chemical Causality of Assay Failure
Before troubleshooting, it is critical to understand why (E)-2-Methyl-5-(2-nitrovinyl)thiazole fails in standard aqueous workflows. The molecule's behavior is governed by two competing physical chemistry principles:
-
Kinetic Precipitation: While the compound dissolves readily in 100% Dimethyl sulfoxide (DMSO), its solubility limit in aqueous buffers (like PBS or DMEM) is exceptionally low. When a concentrated DMSO stock is pipetted directly into an aqueous medium, the DMSO solvent rapidly diffuses away. The hydrophobic thiazole is left stranded in a microenvironment where its solubility limit is vastly exceeded, causing it to crash out of solution (kinetic precipitation)[1].
-
Electrophilic Vulnerability (The Michael Acceptor): The nitrovinyl moiety contains an alkene conjugated to a strongly electron-withdrawing nitro group. This makes the β-carbon a potent electrophile (a Michael acceptor) capable of interacting with biological nucleophiles[2]. If your solubilization strategy or assay buffer contains free thiols, the compound will be neutralized before it ever reaches your cells[3].
Fig 1. Unwanted Michael addition pathway between nitrovinyl groups and assay thiols.
Part 2: Troubleshooting FAQs
Q1: My compound precipitates instantly when I add my 10 mM DMSO stock to the cell culture media. How do I prevent this? A1: You are experiencing kinetic precipitation. To solve this, you must lower the thermodynamic barrier of solvation. Instead of a direct dilution, use an intermediate dilution step [1]. Dilute your 100% DMSO stock into a transition buffer containing a solubilizing agent (like 10% HP-β-CD) before introducing it to the final cell media. This creates a "chaperone" effect, keeping the molecule dispersed as it enters the aqueous phase.
Q2: Can I use Dithiothreitol (DTT) or β-mercaptoethanol in my lysis buffer when testing this compound? A2: Absolutely not. Because the nitrovinyl group is a potent Michael acceptor, it will undergo a rapid 1,4-conjugate addition with the free thiols in DTT or β-mercaptoethanol[2]. This covalent modification acts as a "sink," depleting your active compound and leading to false-negative efficacy results. Use non-nucleophilic reducing agents (like TCEP) if a reducing environment is strictly required, though TCEP can still exhibit complex reactivity with some Michael acceptors. Ideally, omit reducing agents entirely during the compound incubation phase.
Q3: Which cyclodextrin should I use to encapsulate this thiazole derivative? A3: We strongly recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Native β-cyclodextrin has strong intramolecular hydrogen bonding, limiting its own aqueous solubility and risking co-precipitation[]. The hydroxypropyl substitution in HP-β-CD disrupts this crystal lattice, massively increasing the solubility of the cyclodextrin itself and providing a highly stable lipophilic cavity to encapsulate your hydrophobic thiazole[5][6].
Part 3: Standard Operating Protocols (SOPs)
To guarantee scientific integrity, every solubilization workflow must be a self-validating system. The following protocol utilizes HP-β-CD complexation to bypass kinetic precipitation without altering the covalent structure of the drug.
Protocol: HP-β-CD Complexation and Stepwise Dilution
Objective: Achieve a final assay concentration of 10 µM (E)-2-Methyl-5-(2-nitrovinyl)thiazole with <0.1% DMSO.
Step 1: Primary Stock Preparation
-
Weigh out the solid (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
-
Dissolve in 100% anhydrous DMSO to create a 10 mM Master Stock .
-
Self-Validation: Inspect visually. The solution must be perfectly clear. Store aliquots at -20°C in amber tubes to prevent photo-degradation.
Step 2: Intermediate Complexation (The "Chaperone" Step)
-
Prepare a 10% (w/v) HP-β-CD solution in your base assay buffer (e.g., PBS, pH 7.4).
-
While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO stock dropwise to achieve a 1 mM Intermediate Stock (10% DMSO final in this step)[1].
-
Incubate the mixture on an orbital shaker at 37°C for 1 hour to allow the dynamic inclusion complexes to reach thermodynamic equilibrium[6].
Step 3: Final Assay Dilution
-
Dilute the 1 mM Intermediate Stock 1:100 directly into your pre-warmed cell culture media to reach the final 10 µM assay concentration.
-
Self-Validation: Measure the Optical Density (OD) at 600 nm of the final media against a vehicle control. An elevated OD600 indicates undetected micro-precipitation. If the OD600 matches the vehicle, the compound is successfully solubilized.
Fig 2. Solubilization workflow preventing kinetic precipitation of lipophilic compounds.
Part 4: Quantitative Data & Optimization Limits
When optimizing your assay, you must respect the biological tolerance limits of your solubilizing agents. Exceeding these limits will cause solvent-induced cytotoxicity, confounding your assay readouts.
| Solubilizing Agent | Mechanism of Action | Max Final Conc. (In Vitro) | Critical Causality / Notes |
| DMSO | Organic Co-solvent | 0.1% - 0.5% (v/v) | Exceeding 0.5% causes solvent-induced cytotoxicity and alters cellular transcriptomes[1]. |
| HP-β-CD | Inclusion Complexation | 1 - 10 mM | Encapsulates lipophilic moiety; prevents kinetic precipitation without altering covalent structure[6]. |
| Tween-80 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Forms micelles. High concentrations will disrupt lipid bilayers and interfere with colorimetric readouts. |
| PEG-400 | Co-solvent / Crowding | 0.5% - 1.0% (v/v) | Increases viscosity. Useful for biochemical assays but can induce osmotic stress in live-cell assays. |
References
-
BenchChem. "improving (-)-Anomalin solubility for in vitro assays". 1
-
Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility". 5
-
Carbohyde. "How can cyclodextrins enhance solubility?". 6
-
BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost".
-
BenchChem. "A Comparative Analysis of the Biological Activity of 1-Chloro-3-(2-nitrovinyl)benzene and Its Analogs".2
-
ACS Publications. "Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors". 3
Sources
Technical Support Center: Preventing Polymerization of (E)-2-Methyl-5-(2-nitrovinyl)thiazole During Storage
Welcome to the technical support guide for (E)-2-Methyl-5-(2-nitrovinyl)thiazole. This document is designed for researchers, scientists, and drug development professionals to address the critical issue of compound stability, specifically the prevention of unwanted polymerization during storage. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to ensure the integrity and usability of this highly reactive, yet valuable, synthetic intermediate.
The high reactivity that makes (E)-2-Methyl-5-(2-nitrovinyl)thiazole a potent building block in medicinal chemistry also renders it susceptible to degradation.[1] The core of its instability lies in the nitrovinyl moiety, where the strongly electron-withdrawing nitro group activates the carbon-carbon double bond, making it highly electrophilic.[1][2] This electronic characteristic predisposes the molecule to undergo rapid polymerization through multiple pathways, often initiated by common laboratory conditions such as heat, light, or trace impurities.[3]
This guide will delve into the mechanisms of this polymerization, answer frequently asked questions, and provide actionable protocols to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Q1: My vial of (E)-2-Methyl-5-(2-nitrovinyl)thiazole, which was initially a crystalline solid or solution, has become a viscous oil or an intractable solid. What happened?
A1: You have observed polymerization. This transformation occurs when individual monomer units of the compound react with each other to form long polymer chains. Due to the highly activated nature of the nitrovinyl group, this process can be initiated by several factors common in a laboratory setting.[3] There are two primary mechanisms responsible:
-
Anionic Polymerization: The electron-withdrawing nitro group makes the vinyl carbon exceptionally susceptible to attack by nucleophiles or bases.[2][4] Even trace amounts of basic impurities, moisture, or certain solvents can act as initiators, leading to a rapid, chain-growth polymerization.[5][6]
-
Free-Radical Polymerization: Like many vinyl compounds, this molecule can polymerize via a free-radical mechanism.[7] This pathway can be initiated by heat, exposure to ultraviolet (UV) light, or the presence of radical-generating impurities like peroxides, which can form in common solvents (e.g., THF, diethyl ether) that are not properly stored.[1][8]
Q2: What are the optimal storage conditions to ensure the long-term stability of (E)-2-Methyl-5-(2-nitrovinyl)thiazole?
A2: To maximize shelf-life and prevent degradation, stringent storage conditions are mandatory. These conditions are designed to inhibit both anionic and radical polymerization pathways.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly slow the kinetic rate of both radical and anionic polymerization reactions.[3][9] |
| Light | Store in the dark (amber vials) | UV light can provide the energy to initiate free-radical polymerization and can also cause E/Z isomerization of the double bond.[3] Using amber or opaque containers is critical. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Excluding oxygen is crucial to prevent the formation of peroxides and inhibit oxygen-initiated radical polymerization.[1] |
| Purity | High Purity (>98%) | Acidic or basic impurities can catalyze polymerization. Ensure the material is purified to remove any residual catalysts or reagents from its synthesis.[1] |
Q3: Should I add a polymerization inhibitor? If so, which one and at what concentration?
A3: Yes, for long-term storage or for larger quantities, adding a polymerization inhibitor is a highly recommended and standard practice. The most effective inhibitors for this class of compounds are free-radical scavengers.
-
Recommended Inhibitors: Phenolic inhibitors like Butylated Hydroxytoluene (BHT) or Hydroquinone are effective, widely used, and generally do not interfere with many subsequent reactions (though they may need to be removed prior to use).[3]
-
Mechanism of Action: These inhibitors are radical scavengers. They react with and neutralize initiating radicals or propagating polymer chain radicals, effectively terminating the polymerization process.[8][10]
-
Recommended Concentration: A concentration of 100-500 ppm (parts per million) of BHT or hydroquinone is typically sufficient for effective stabilization during storage.[1]
Q4: Can the choice of solvent affect the stability of the compound during storage?
A4: Absolutely. Storing the compound as a dilute solution in an appropriate, high-purity solvent can sometimes suppress polymerization.[3] However, the wrong solvent can accelerate it.
-
Recommended Solvents: Use high-purity, anhydrous, and peroxide-free aprotic solvents like toluene or dichloromethane.
-
Solvents to Avoid: Avoid protic solvents (e.g., alcohols) and basic solvents (e.g., amines), as they can initiate anionic polymerization. Ensure that solvents prone to peroxide formation (e.g., THF, diethyl ether) are freshly distilled or tested for peroxides before use.
Q5: My compound has already polymerized. Is there a way to reverse it or recover the monomer?
A5: Unfortunately, once polymerization has occurred, it is practically irreversible. The process involves the formation of strong covalent carbon-carbon bonds, and depolymerization would require conditions that would also degrade the monomer. The polymerized material should be considered waste and disposed of according to your institution's safety guidelines.
Troubleshooting Guide: Polymerization Issues
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound polymerizes upon concentration on a rotary evaporator. | • Localized overheating.[1]• Removal of a soluble inhibitor during workup. | • Use a controlled-temperature water bath (<30 °C).• Do not heat the flask to dryness.• Add a small amount of a non-volatile inhibitor (e.g., hydroquinone) before concentration.[1] |
| Sample solidifies during short-term storage at room temperature. | • Exposure to ambient light.• Presence of atmospheric oxygen.• Elevated room temperature. | • Immediately transfer to an amber vial, purge with N₂ or Ar, and store at -20°C.• For future batches, add an inhibitor immediately after purification. |
| Polymerization occurs during purification by silica gel chromatography. | • The acidic nature of silica gel can act as an initiator.[1]• Concentration of the compound on the column surface. | • Minimize the time the compound spends on the column by using flash chromatography.• Consider neutralizing the silica gel with a non-nucleophilic base (e.g., triethylamine in the eluent) if compatible with your compound.• Alternatively, use a different stationary phase like alumina (neutral or basic). |
Visualizing the Polymerization Pathways and Prevention Strategies
The following diagram illustrates the two primary polymerization routes for (E)-2-Methyl-5-(2-nitrovinyl)thiazole and highlights the critical points of intervention for ensuring its stability.
Caption: Polymerization pathways and points of intervention.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
This protocol should be followed immediately after synthesis and purification of (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
-
Vial Preparation: Select a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Compound Transfer: Weigh the purified compound and transfer it into the vial. If the compound is a solid, this can be done directly. If it is an oil or in solution, proceed to the next step.
-
Solvent Removal (if applicable): If the compound is in solution, concentrate it under reduced pressure at a temperature below 30°C. Crucially, do not evaporate to complete dryness. Leave a small amount of solvent to form a thick slurry or oil. This prevents the formation of localized hot spots.
-
Inhibitor Addition: Add a stock solution of BHT or hydroquinone in a volatile solvent (e.g., dichloromethane) to achieve a final concentration of 100-500 ppm relative to the mass of your compound. Briefly swirl the vial to mix.
-
Inerting: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace all oxygen.
-
Sealing: Immediately and tightly seal the vial with the screw cap. For added security, wrap the cap junction with Parafilm®.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a -20°C freezer.
Protocol 2: Aliquoting for Experimental Use
To preserve the integrity of your main stock, it is highly advisable to prepare single-use aliquots.[9]
-
Thawing: Remove the main stock vial from the freezer and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
-
Preparation: In a glove box or under a positive pressure of inert gas, prepare several smaller, pre-weighed amber vials.
-
Dispensing: If the compound is a solid, quickly weigh and dispense the desired amount into the smaller vials. If it is an oil or solution, use a syringe to transfer the required volumes.
-
Inerting and Sealing: Flush the headspace of each new aliquot vial with inert gas, seal tightly, and wrap with Parafilm® as described in Protocol 1.
-
Re-storage: Promptly return the main stock vial and all new aliquots to the -20°C freezer. This practice minimizes the exposure of the main stock to repeated freeze-thaw cycles, light, and atmospheric contaminants.[9]
References
- BenchChem. (2025). Preventing polymerization of nitroalkenes in synthesis. BenchChem Technical Support.
- BenchChem. (2025). Managing the stability of nitroalkenes during workup and purification. BenchChem Technical Support.
- Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials. Google Patents.
- BenchChem. (2025). improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem Technical Support.
- Santa Cruz Biotechnology. (n.d.). Thiazole. Santa Cruz Biotechnology.
- BenchChem. (2025). Technical Support Center: Polymerization of 2-Nitro-2-butene. BenchChem Technical Support.
- ResearchGate. (n.d.). Visible Light‐Mediated Reactions of β‐Nitroalkenes. Request PDF.
- PubChem. (n.d.). Thiazole. National Institutes of Health.
- ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes. ResearchGate.
- Google Patents. (n.d.). US6348629B1 - Free radical inhibitors for quenching aqueous phase polymer growth and related methods. Google Patents.
- Wikipedia. (n.d.). Anionic addition polymerization. Wikipedia.
- Chegg. (2023, December 11). Solved Nitroethylene undergoes anionic polymerization so. Chegg.com.
- Polymer Science and Technology. (n.d.). FREE RADICAL POLYMERIZATION.
- Chemistry LibreTexts. (2021, September 12). 2.6: Anionic Polymerization.
- Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?.
- Wako Pure Chemical Industries. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. IChemE.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chegg.com [chegg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 7. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. icheme.org [icheme.org]
Technical Support Center: Troubleshooting Regioselectivity in 2-Methylthiazole Reactions
Welcome to the Advanced Application Support Center. As drug development and materials science increasingly rely on functionalized heterocycles, controlling the regioselectivity of 2-methylthiazole has become a critical bottleneck. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you achieve precise functionalization at either the lateral C2-methyl group or the C5-ring position.
Section 1: Core Concepts & FAQs
Q1: Why does my lithiation of 2-methylthiazole yield lateral functionalization instead of ring substitution? A1: This is a classic issue of kinetic versus thermodynamic acidity. The C2 position of the thiazole ring is highly electron-deficient due to the adjacent nitrogen and sulfur atoms. This renders the attached methyl group exceptionally acidic (pKa ~24). When treated with strong bases like n-BuLi or LDA, the base will 1 to form a resonance-stabilized 2-(lithiomethyl)thiazole intermediate[1]. Direct lithiation of the C5 position is virtually impossible without first blocking the C2-methyl group.
Q2: How can I selectively functionalize the C5 position without pre-halogenating the ring? A2: To achieve C5-selective functionalization, you must bypass the acidic C2-methyl group entirely.2 is the premier strategy for this, exploiting the inherent electron density at C5[2]. In advanced applications, 3 can also be employed to enforce C5-selectivity by overriding steric encumbrances[3].
Caption: Decision tree for 2-methylthiazole regioselective functionalization.
Section 2: Troubleshooting Guide
Issue 1: Over-alkylation during lateral C2-methyl lithiation.
-
Symptom: GC-MS shows significant amounts of dialkylated or trialkylated byproducts.
-
Root Cause: The 2-(lithiomethyl)thiazole intermediate is highly nucleophilic. If the electrophile is added too slowly, or if the reaction temperature rises above -78 °C, the mono-alkylated product can undergo rapid deprotonation by unreacted lithiated starting material, leading to polyalkylation.
-
Solution: Employ a reverse quench technique. Instead of adding the electrophile to the lithiated thiazole, transfer the lithiated thiazole via cannula into a solution containing an excess of the electrophile at -78 °C.
Issue 2: Catalyst poisoning and dimerization in C5-arylation.
-
Symptom: Low yields of the C5-aryl product, accompanied by the formation of black palladium precipitates (Pd black) and bis-thiazole dimers.
-
Root Cause: The basic nitrogen of 2-methylthiazole strongly coordinates to Pd(II), outcompeting the necessary oxidative addition/transmetalation steps and leading to catalyst deactivation.
-
Solution: Utilize AgOAc or pivalic acid as an additive. These carboxylate sources facilitate a 4, drastically lowering the activation energy for C5-H cleavage and preventing off-target coordination[4].
Section 3: Experimental Protocols
Protocol A: Regioselective Lateral Lithiation and Alkylation
This protocol utilizes strict kinetic control to ensure functionalization occurs exclusively at the C2-methyl group.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 2-methylthiazole (1.0 equiv, 10 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic heating, which can trigger ring-opening side reactions. Stir for 30 minutes at -78 °C.
-
Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot with 0.5 mL of D₂O at -78 °C. Extract with Et₂O and analyze via ¹H-NMR. The disappearance of the singlet at ~2.7 ppm (C2-CH₃) and appearance of a signal for C2-CH₂D confirms quantitative lateral lithiation.
-
Electrophilic Quench: Add the desired alkyl halide (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed C5-Selective Arylation
This protocol leverages the CMD pathway to target the C5 position without touching the acidic C2-methyl group.
-
Preparation: In an oven-dried pressure tube, combine 2-methylthiazole (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv).
-
Reaction: Add anhydrous DMAc (3 mL). Seal the tube and heat to 120 °C for 12 hours. Causality: AgOAc acts as both the base for the CMD step and a halide scavenger, precipitating AgBr to drive the catalytic cycle forward.
-
Self-Validation Checkpoint: Before workup, analyze a 50 µL aliquot via GC-MS. The presence of the molecular ion peak corresponding to the C5-aryl product and the absence of m/z peaks for bis-thiazole validates the selectivity of the CMD pathway.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove AgBr and Pd black. Wash the organic layer with water (3 × 10 mL) to remove DMAc, dry over Na₂SO₄, and purify via flash chromatography.
Caption: Catalytic cycle for C5-selective C-H arylation via the CMD pathway.
Section 4: Quantitative Data Summary
The following table summarizes the expected regioselectivity and yields based on the chosen reaction conditions:
| Reaction Type | Reagents / Catalyst | Temperature | Primary Reactive Site | Typical Yield | Selectivity Ratio |
| Lateral Lithiation | n-BuLi, THF | -78 °C | C2-Methyl (Lateral) | 75–90% | >99:1 (C2:C5) |
| Direct C-H Arylation | Pd(OAc)₂, AgOAc, Ar-Br | 120 °C | C5 (Ring) | 65–85% | >95:5 (C5:C4) |
| Electrophilic Bromination | Br₂, AcOH | 25 °C | C5 (Ring) | 80–95% | >99:1 (C5:C4) |
| Deprotonation (Amide) | LDA, THF | -78 °C | C2-Methyl (Lateral) | 70–85% | >99:1 (C2:C5) |
References
- Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides Source: RSC Publishing URL
- Source: ACS Publications (The Journal of Organic Chemistry)
- Technical Support Center: Enhancing the Regioselectivity of Thiazole Functionalization Source: Benchchem URL
- Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings Source: ResearchGate URL
Sources
- 1. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Managing the reactivity of the nitrovinyl group in subsequent synthetic steps
Welcome to the technical support center dedicated to the synthetic chemistry of the nitrovinyl group. As a highly activated electron-deficient system, the nitrovinyl moiety is a powerful tool in organic synthesis, enabling the construction of complex molecular architectures.[1] However, this high reactivity can also present significant challenges, from unwanted side reactions to product instability.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common pitfalls and unlock the full synthetic potential of these versatile building blocks.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and reactivity of nitrovinyl compounds.
Q1: How should I properly store my nitrovinyl compounds, like β-nitrostyrene?
A1: Proper storage is critical to prevent degradation and polymerization. Nitrovinyl compounds should be stored at low temperatures; refrigeration is standard, but -20°C is recommended for long-term stability.[2][3] They should be kept in tightly sealed containers, preferably under an inert atmosphere (nitrogen or argon), and protected from light, as they can be light-sensitive.[3][4][5] It is crucial to store them away from strong bases, strong oxidizing agents, and reactive nucleophiles.[5][6][7]
Q2: My reaction mixture is turning into a brown sludge, or my purified nitroalkene is polymerizing upon standing. What's happening?
A2: This is a classic issue. Nitroalkenes are prone to anionic or radical polymerization due to their high electrophilicity.[3] This can be initiated by heat, UV light, or the presence of impurities. Critically, both acidic and basic conditions can catalyze this process, which is a common problem during aqueous workups or silica gel chromatography.[3]
Q3: I'm planning a Diels-Alder reaction. Why choose a nitroalkene over a more traditional enone as my dienophile?
A3: The primary advantage of a nitroalkene is its enhanced reactivity. The nitro group is one of the most powerful electron-withdrawing groups, which significantly lowers the LUMO energy of the alkene, accelerating the cycloaddition.[8] This often allows Diels-Alder reactions to proceed under milder conditions (e.g., lower temperatures) than their enone counterparts.[9] However, Lewis acid catalysis, which is standard for activating enones, can be more complex with nitroalkenes as the Lewis acid can also coordinate to the oxygen atoms of the nitro group.[8]
Q4: I want to perform a conjugate addition. What are the most common nucleophiles used?
A4: The activated double bond of nitroalkenes makes them excellent Michael acceptors for a wide range of soft nucleophiles.[10] Common choices include:
-
Carbon Nucleophiles: Active methylene compounds (e.g., malonates, β-ketoesters), ketones, aldehydes, and organometallic reagents.[10][11][12]
-
Heteroatom Nucleophiles: Thiols, amines, and azides.
Asymmetric organocatalysis has become a prominent method for achieving stereoselective conjugate additions to nitroalkenes.[12][13]
Q5: Is it possible to selectively reduce the nitro group while preserving the C=C double bond?
A5: This is a challenging transformation. The more common and synthetically useful reductions of nitroalkenes involve either selective reduction of the C=C double bond to yield a nitroalkane or the complete reduction of both functionalities to yield a primary amine.[14] Selective reduction of the nitro group in the presence of the alkene is rare because most reagents that reduce nitro groups (e.g., catalytic hydrogenation with Pd/C) will also readily reduce the alkene.[15][16]
Part 2: Troubleshooting Guides
This section offers detailed, scenario-based troubleshooting for specific experimental challenges.
Guide 1: Issues in Conjugate Addition (Michael Addition)
Problem: I'm seeing low or no product formation in my Michael addition reaction.
-
Possible Cause 1: Low Nucleophile Reactivity. The chosen nucleophile may not be sufficiently acidic to deprotonate and initiate the addition under the reaction conditions.[10]
-
Solution:
-
If using a base catalyst, switch to a stronger, non-nucleophilic base to facilitate deprotonation.
-
Consider using a more acidic nucleophile (e.g., a 1,3-dicarbonyl compound over a simple ketone).
-
For organocatalyzed reactions, ensure the catalyst is appropriate for activating your specific nucleophile (e.g., enamine catalysis for aldehydes/ketones).[12][17]
-
-
Possible Cause 2: Ineffective Catalyst. The catalyst may be unsuitable for the substrate combination, degraded, or inhibited.
-
Solution:
-
Screen a variety of catalysts, including different organocatalysts (e.g., thiourea-based, proline derivatives) or Lewis acids.[10]
-
Ensure air- and moisture-sensitive catalysts are handled under an inert atmosphere.
-
For reactions that are stalling, a fresh charge of catalyst may be beneficial.
-
-
Possible Cause 3: Unfavorable Reaction Conditions. The solvent, temperature, or concentration may be suboptimal.
-
Solution:
-
Perform a solvent screen. Aprotic solvents like toluene or DCM are common, but polar solvents may be required depending on the catalyst and substrates.[10]
-
Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[10]
-
High reactant concentrations can sometimes lead to side reactions like oligomerization; try running the reaction under more dilute conditions.
-
Guide 2: Challenges in Reduction Reactions
Problem: I'm trying to reduce the C=C bond to get a nitroalkane, but I'm getting a significant amount of a dimer byproduct.
-
Possible Cause: Intermolecular Michael Addition. This is a frequent side reaction, especially when using borohydride reagents.[15] The reduction proceeds via a nitronate intermediate, which is nucleophilic. This intermediate can attack a second molecule of the starting nitroalkene in a Michael addition faster than it is fully reduced.[15]
-
Solutions:
-
Dilution: Run the reaction at a lower concentration (e.g., <0.1 M) to decrease the probability of intermolecular collisions.
-
Slow Addition: Add the reducing agent (e.g., NaBH₄) portion-wise or via syringe pump over an extended period. This keeps the instantaneous concentration of the nucleophilic nitronate intermediate low.[15]
-
Alternative Reagents: Consider using a borohydride-supported ion exchange resin. This can provide a cleaner reaction, with the product isolated by simple filtration.[18]
-
Problem: My reduction is not selective. I'm getting a mix of the nitroalkane, the corresponding amine, and other byproducts like oximes.
-
Possible Cause: Over-reduction or Inappropriate Reagent. The choice of reducing agent is paramount for selectivity. Strong reducing agents (e.g., LiAlH₄) or certain catalytic hydrogenation conditions (e.g., H₂, Pd/C at high pressure) will typically reduce both the alkene and the nitro group to form a primary amine.[14][19] The formation of oximes and hydroxylamines can occur with certain reagents or under specific pH conditions.[15]
-
Solution:
-
For C=C Reduction (Nitroalkane Synthesis): Use a mild and chemoselective reagent. Sodium borohydride (NaBH₄) in a mixed solvent system like THF/methanol is a widely used and effective method.[15][18] Ammonia borane has also been shown to be effective.[20]
-
For Full Reduction (Amine Synthesis): Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ balloon or a transfer agent like triethylsilane) is a common method.[15][16] A NaBH₄ system in the presence of a transition metal complex can also be used.[21][22]
-
Table 1: Comparison of Common Reducing Agents for Nitroalkenes
| Goal | Reagent System | Typical Conditions | Selectivity & Notes | Reference(s) |
| C=C Reduction | NaBH₄ | THF/Methanol, 0°C to RT | High selectivity for the C=C bond. Dimerization is a key side reaction to manage. | [15] |
| (Nitroalkane) | Borohydride Exchange Resin | Methanol, RT | Good selectivity, simplified workup (filtration). Resin can be regenerated. | [18] |
| Ammonia Borane (AB) | Methanol, 60°C | Chemoselective for the C=C bond with good yields. | [20] | |
| Full Reduction | H₂ (1 atm), Pd/C | Methanol, RT | Highly effective for conversion to primary amines. May not be tolerant of other reducible groups. | [14][15] |
| (Primary Amine) | NaBH₄, Ni(PPh₃)₄ or FeCl₂ | Ethanol, RT | Milder alternative to catalytic hydrogenation, often with good functional group tolerance. | [21][22] |
| Co₂(CO)₈, H₂O | DME, RT | Rapid and selective for nitro group reduction, tolerating halides and carbonyls. | [23] |
Guide 3: Stability During Workup and Purification
Problem: My product is decomposing during the aqueous workup.
-
Possible Cause: pH Instability. Nitroalkenes are susceptible to decomposition and polymerization under both strongly acidic (pH < 4) and basic (pH > 8) conditions.[3]
-
Solution:
-
Neutral Quench: Quench the reaction with a saturated aqueous solution of a neutral salt like ammonium chloride (NH₄Cl) or sodium chloride (NaCl).
-
Mild Washes: If an acid or base wash is necessary to remove impurities, use dilute solutions (e.g., 1 M HCl or 1 M NaHCO₃) and minimize the contact time. Always perform extractions at low temperatures (0-5°C) to slow potential degradation.[3]
-
Problem: My nitroalkene is decomposing or turning into a brown oil on my silica gel column.
-
Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ≈ 4-5), which is sufficient to catalyze the decomposition or polymerization of sensitive nitroalkenes.[3] The high surface area of the silica concentrates the compound, exacerbating the issue.
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), before packing the column.
-
Use Alternative Media: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Minimize Contact Time: Use flash chromatography with a slightly higher flow rate to reduce the time the compound spends on the column.
-
Avoid Chromatography: If possible, purify the product by recrystallization. This is often the best method for obtaining high-purity, stable nitroalkenes.[3]
-
Part 3: Key Protocols & Visualizations
Protocol 1: Selective Reduction of a Nitroalkene to a Nitroalkane
This protocol is adapted from a procedure for the reduction of β-methyl-β-nitrostyrene using sodium borohydride.[15]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroalkene (1.0 eq) in a 10:1 (v/v) mixture of THF and methanol to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (NaBH₄, 1.2 eq) in four equal portions over 20-30 minutes. A mild exothermic reaction and fading of the yellow color of the nitroalkene should be observed.
-
Reaction Monitoring: Continue stirring the reaction at 0°C to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0°C.
-
Workup: Remove the volatile organic solvents using a rotary evaporator. Extract the remaining aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitroalkane. Purify by flash column chromatography (on neutralized silica gel) or recrystallization if necessary.
Diagrams
Diagram 1: Dual Reactivity of the Nitrovinyl Group
Caption: The nitrovinyl group acts as an electrophile in two major reaction pathways.
Diagram 2: Troubleshooting Dimer Formation During Reduction
Caption: A decision workflow for mitigating dimer side-product formation.
References
-
Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
-
Asymmetric Diels–Alder reactions between chiral sugar nitroalkenes and 1-O-substituted buta-1,3-dienes. Synthesis and reactivity of new cyclohexenyl derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved March 11, 2026, from [Link]
-
beta-nitrostyrene - Physico-chemical Properties. (2024, April 10). ChemBK. Retrieved March 11, 2026, from [Link]
-
Henry Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 11, 2026, from [Link]
-
[3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. (n.d.). VAK. Retrieved March 11, 2026, from [Link]
-
Beta-Nitrostyrene | C8H7NO2 | CID 7626. (n.d.). PubChem - NIH. Retrieved March 11, 2026, from [Link]
-
Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2026, January). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Ammonia–Borane-Mediated Reduction of Nitroalkenes. (2020, November 25). Thieme Chemistry. Retrieved March 11, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017, May 29). MDPI. Retrieved March 11, 2026, from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved March 11, 2026, from [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). Scilit. Retrieved March 11, 2026, from [Link]
-
[3+2]-ANNULATION REACTIONS WITH NITROALKENES IN THE SYNTHESIS OF AROMATIC FIVE-MEMBERED NITROGEN HETEROCYCLES. (2022, January 30). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace. Retrieved March 11, 2026, from [Link]
-
Reduction of Nitroalkenes to Nitroalkanes with Borohydride Exchange Resin. (n.d.). Rhodium.ws. Retrieved March 11, 2026, from [Link]
-
Highly Enantioselective Direct Conjugate Addition of Ketones to Nitroalkenes Promoted by A Chiral Primary Amine−Thiourea Catalyst. (2006, May 12). Journal of the American Chemical Society. Retrieved March 11, 2026, from [Link]
Sources
- 1. Nitroalkene - Wikipedia [en.wikipedia.org]
- 2. 3,4-Methylenedioxy-beta-nitrostyrene | 1485-00-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. TRANS-BETA-NITROSTYRENE | 102-96-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reduction of Nitroalkenes to Nitroalkanes with Borohydride Exchange Resin - [www.rhodium.ws] [chemistry.mdma.ch]
- 19. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 20. thieme-connect.de [thieme-connect.de]
- 21. jsynthchem.com [jsynthchem.com]
- 22. d-nb.info [d-nb.info]
- 23. scispace.com [scispace.com]
Validation & Comparative
The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of 2-Methylthiazoles
In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] This guide delves into the critical influence of substituents at the 5-position of the 2-methylthiazole core on its pharmacological profile. By objectively comparing the performance of various 5-substituted analogs across different biological targets, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.
The 5-Position: A Gateway to Modulating Biological Activity
The substitution pattern on the thiazole ring is a key determinant of its interaction with biological targets. While modifications at the 2- and 4-positions have been extensively studied, the 5-position offers a unique vector for optimizing potency, selectivity, and pharmacokinetic properties. The electronic and steric nature of the substituent at this position can profoundly influence the overall molecular conformation and its binding affinity to enzymes and receptors.
This guide will explore the SAR of 5-substituted-2-methylthiazoles in two key therapeutic areas: anti-inflammatory and antioxidant activities. We will examine how different functional groups at the 5-position dictate the compound's efficacy and provide a comparative analysis based on published experimental data.
Anti-Inflammatory Activity: A Tale of Two Moieties
A notable class of anti-inflammatory agents based on the 2-methylthiazole scaffold is the 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones. In these molecules, the substituent at the 5-position of the thiazolidinone ring, which is directly linked to the 2-methylthiazole core, plays a crucial role in their anti-inflammatory effects. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
A comparative study evaluating the in vivo anti-inflammatory activity of a series of these compounds using the carrageenan-induced mouse paw edema model provides clear SAR insights. The percentage of edema inhibition serves as a quantitative measure of their efficacy.
Table 1: Comparison of Anti-Inflammatory Activity of 5-Substituted-2-Methylthiazole Analogs
| Compound ID | 5-Substituent on Benzylidene Ring | % Edema Inhibition | Reference |
| 1 | 2,3-di-Cl | 57.8 | [3] |
| 2 | 3-Br | 57.6 | [3] |
| 3 | 4-Cl | 55.6 | [3] |
| 4 | 4-NO₂ | 55.4 | [3] |
| 5 | 4-F | 47.0 (equipotent to Indomethacin) | [3] |
| 6 | 4-OH | 31.4 | [3] |
| Indomethacin | - | 47.0 | [3] |
From the data presented in Table 1, a clear SAR trend emerges. The presence of electron-withdrawing and hydrophobic groups on the benzylidene ring at the 5-position significantly enhances anti-inflammatory activity. Compounds with di-chloro, bromo, and chloro substituents (Compounds 1, 2, and 3) exhibited the highest potency, surpassing the standard drug indomethacin.[3] The nitro-substituted analog (Compound 4) also demonstrated strong activity. Conversely, the presence of an electron-donating hydroxyl group (Compound 6) resulted in a marked decrease in potency.[3] This suggests that hydrophobic and electron-deficient moieties at this position are favorable for interaction with the target, likely the COX enzyme.
Caption: SAR for Anti-Inflammatory Activity.
Antioxidant Activity: The Influence of Electron-Donating Groups
In contrast to the SAR observed for anti-inflammatory activity, the antioxidant potential of 5-substituted-2-methylthiazole derivatives appears to be favored by the presence of electron-donating groups. A series of 5-((2-((substituted-benzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiols were evaluated for their radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value, representing the concentration required to scavenge 50% of the DPPH radicals, is a measure of antioxidant potency (a lower IC50 indicates higher activity).
Table 2: Comparison of Antioxidant Activity of 5-Substituted-2-Methylthiazole Analogs
| Compound ID | Substituent on Benzylidene Ring | DPPH Scavenging IC₅₀ (µM) | Reference |
| 7 | 4-OH, 3-OCH₃ | 25.3 | [4] |
| 8 | 2,4-di-OCH₃ | 28.9 | [4] |
| 9 | 4-OCH₃ | 35.7 | [4] |
| 10 | 4-N(CH₃)₂ | 42.1 | [4] |
| 11 | 4-Cl | 68.5 | [4] |
| Ascorbic Acid | - | 19.8 | [4] |
The data in Table 2 reveals a clear trend where electron-donating substituents on the benzylidene moiety enhance antioxidant activity. The presence of hydroxyl and methoxy groups (Compounds 7, 8, and 9) resulted in the lowest IC50 values, indicating the most potent radical scavenging ability.[4] The dimethylamino group (Compound 10) also conferred good activity. Conversely, the electron-withdrawing chloro group (Compound 11) led to a significant decrease in antioxidant potential.[4] This suggests that the ability to donate a hydrogen atom or an electron is crucial for the radical scavenging mechanism, and this is facilitated by electron-rich substituents.
Caption: SAR for Antioxidant Activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Synthesis of 5-Substituted-2-Methylthiazole Derivatives (General Procedure)
The synthesis of the 2-methylthiazole core can be achieved through various methods, with the Hantzsch thiazole synthesis being a cornerstone.[5] For the 5-substituted analogs discussed, a common strategy involves the condensation of a 2-methyl-4-substituted thiazole with an appropriate aldehyde or other electrophile.
Caption: General Synthetic Workflow.
Example Protocol: Synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [3]
-
Synthesis of 2-chloro-N-(5-methylthiazol-2-yl)acetamide: To a solution of 2-amino-5-methylthiazole in an appropriate solvent, chloroacetyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion.
-
Synthesis of 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one: The chloroacetamide derivative is then reacted with ammonium thiocyanate in a suitable solvent under reflux.
-
Synthesis of 5-benzylidene derivatives: The 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one is condensed with various substituted benzaldehydes in the presence of a base catalyst (e.g., piperidine) in a suitable solvent under reflux. The product is then isolated and purified by recrystallization.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Mouse Paw Edema[3]
-
Animal Acclimatization: Male Swiss albino mice are acclimatized for one week under standard laboratory conditions.
-
Compound Administration: The test compounds and the standard drug (indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
Induction of Edema: After a set period (e.g., 30 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity[4]
-
Preparation of Solutions: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. Stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) are also prepared in methanol at various concentrations.
-
Assay Procedure: In a 96-well plate, a specific volume of the DPPH solution is added to each well, followed by the addition of the test compound or standard solution. A control well contains DPPH solution and methanol.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Conclusion and Future Perspectives
The structure-activity relationship studies of 5-substituted-2-methylthiazoles clearly demonstrate the profound impact of the substituent at the 5-position on their biological activity. For anti-inflammatory effects mediated by COX inhibition, electron-withdrawing and hydrophobic groups are paramount for high potency. In contrast, for antioxidant activity via radical scavenging, electron-donating groups are essential.
This comparative guide highlights the importance of rational drug design, where targeted modifications at specific positions of a scaffold can lead to compounds with optimized and distinct pharmacological profiles. The divergent SAR for these two activities underscores the principle that a single scaffold can be tailored to address different therapeutic targets by judicious selection of its substituents.
Future research in this area should focus on expanding the diversity of substituents at the 5-position and exploring a wider range of biological targets. Investigating the pharmacokinetic and toxicological profiles of the most potent analogs will be crucial for their further development as potential therapeutic agents. The insights provided in this guide serve as a valuable resource for researchers in their quest to unlock the full therapeutic potential of the 2-methylthiazole scaffold.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(23), 8137. [Link]
-
Kumar, K. S., & Kumar, B. V. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 620718. [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]
-
Das, J., Liu, C., Moquin, R. V., Lin, J., Furch, J. A., Spergel, S. H., ... & Wityak, J. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 16(9), 2411–2415. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). ResearchGate. [Link]
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. promega.com [promega.com]
Comparative Analysis of (E) and (Z) Isomers of 2-Methyl-5-(2-nitrovinyl)thiazole: A Comprehensive Guide for Synthesis and Characterization
As a Senior Application Scientist, I frequently encounter challenges in the stereoselective synthesis and characterization of push-pull alkenes. 2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) [1] represents a classic push-pull system where the electron-rich 2-methylthiazole ring acts as a π -donor and the nitro group acts as a strong π -acceptor.
This electronic communication across the vinyl bridge significantly lowers the rotational barrier of the C=C bond compared to unpolarized alkenes, leading to unique thermodynamic and kinetic behaviors [2]. Understanding the distinct properties of its (E) and (Z) isomers is critical for researchers utilizing these compounds as Michael acceptors in asymmetric synthesis or as pharmacophores in antimicrobial drug development [3].
Structural and Thermodynamic Comparison
The thermodynamic stability of nitrovinylthiazoles is heavily biased toward the (E)-isomer due to the minimization of steric clash between the bulky thiazole ring and the nitro group. The (Z)-isomer is kinetically trapped and requires external energy (e.g., UV irradiation) to access.
Table 1: Comparative Physicochemical Properties
| Property | (E)-2-Methyl-5-(2-nitrovinyl)thiazole | (Z)-2-Methyl-5-(2-nitrovinyl)thiazole |
| Thermodynamic Stability | High (Global Minimum) | Low (Sterically Hindered) |
| Dipole Moment | Lower (Extended charge separation) | Higher (Bent geometry) |
| UV-Vis Absorption ( λmax ) | ~340–360 nm (Highly conjugated) | ~320–330 nm (Hypsochromic shift due to twisting) |
| 1 H NMR Vinylic Coupling ( 3JHH ) | 13.5 – 15.0 Hz (Trans-geometry) | 8.0 – 10.5 Hz (Cis-geometry) |
| Michael Addition Reactivity | High (Unhindered β -carbon) | Moderate to Low (Steric shielding) |
Push-Pull Electronic Pathway & Isomerization Dynamics
The push-pull nature of the molecule facilitates a resonance structure with single-bond character at the vinylic bridge. This electronic phenomenon explains the feasibility of photo-induced E/Z isomerization, as the π -bond is easily disrupted under UV excitation.
Push-pull electronic pathway driving the E/Z isomerization dynamics.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to confirm causality and success before proceeding to the next phase.
Protocol A: Stereoselective Synthesis of the (E)-Isomer
Causality: The base-catalyzed Henry (nitroaldol) condensation of 2-methylthiazole-5-carboxaldehyde with nitromethane proceeds via a β -nitro alcohol intermediate. Refluxing in acidic conditions (glacial acetic acid with ammonium acetate) drives the dehydration thermodynamically toward the unhindered (E)-isomer.
-
Reaction Setup: Dissolve 10 mmol of 2-methylthiazole-5-carboxaldehyde and 15 mmol of nitromethane in 15 mL of glacial acetic acid. Add 2.5 mmol of ammonium acetate as a catalyst.
-
Reflux: Heat the mixture to 100°C for 4 hours under an inert N 2 atmosphere.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the aldehyde spot ( Rf≈0.6 ) disappears and a bright yellow, UV-active product spot ( Rf≈0.4 ) appears.
-
Workup & Crystallization: Pour the cooled mixture into crushed ice. Filter the resulting yellow precipitate. Recrystallize from hot ethanol to yield pure (E)-2-Methyl-5-(2-nitrovinyl)thiazole.
-
Validation Checkpoint 2 (NMR): Acquire a 1 H NMR spectrum (CDCl 3 ). The presence of two vinylic doublets at ∼ 7.9 ppm and ∼ 7.5 ppm with a coupling constant of 3J≈14 Hz definitively confirms the (E)-geometry [2].
Protocol B: Photochemical Generation and Isolation of the (Z)-Isomer
Causality: The (E)-isomer absorbs strongly in the UVA region. Excitation to the singlet/triplet excited state temporarily breaks the π -bond, allowing free rotation. Thermal relaxation yields a photostationary state containing a mixture of (E) and (Z) isomers.
-
Irradiation: Dissolve 2 mmol of the pure (E)-isomer in 50 mL of anhydrous acetonitrile (MeCN) in a quartz flask.
-
Photoisomerization: Irradiate the solution using a 365 nm LED photoreactor for 2 hours at ambient temperature.
-
Validation Checkpoint 3 (UV-Vis): Take an aliquot and measure the UV-Vis spectrum. A distinct hypsochromic (blue) shift and a decrease in the molar extinction coefficient indicate the formation of the twisted (Z)-isomer.
-
Separation: Concentrate the mixture and subject it to preparative HPLC (C18 column, isocratic elution 60:40 H 2 O:MeCN).
-
Validation Checkpoint 4 (Analytical HPLC): Ensure baseline resolution. The (Z)-isomer typically elutes earlier due to its bent structure and altered interaction with the stationary phase.
Self-validating experimental workflow for the synthesis and isolation of isomers.
Biological and Synthetic Implications
The stereochemistry of the nitrovinyl group dictates the molecule's behavior as a Michael acceptor. The (E)-isomer presents an unhindered electrophilic β -carbon, making it highly reactive toward nucleophiles such as thiols (e.g., glutathione or cysteine residues in bacterial proteins). This unhindered reactivity is often the cornerstone of the antimicrobial properties observed in thiazole derivatives [3]. Conversely, the (Z)-isomer exhibits reduced Michael reactivity due to steric shielding by the thiazole ring, which can drastically alter its pharmacokinetic profile, half-life, and target binding affinity during drug development assays.
References
-
Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study, The Journal of Organic Chemistry, [Link]
-
Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing, International Journal of Molecular Sciences, [Link]
Antimicrobial Efficacy Guide: (E)-2-Methyl-5-(2-nitrovinyl)thiazole vs. Standard Antibiotics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Implementation Guide
As antimicrobial resistance (AMR) accelerates, the drug development pipeline requires novel pharmacophores that bypass traditional resistance mechanisms. This guide evaluates the efficacy of (E)-2-Methyl-5-(2-nitrovinyl)thiazole , an emerging synthetic compound, against standard clinical antibiotics. By combining a nitrothiazole core with a highly reactive nitrovinyl moiety, this molecule acts as a "dual-warhead" agent.
Below, we objectively compare its performance against established antibiotics, dissect its unique mechanism of action, and provide self-validating experimental protocols to ensure rigorous in-house testing.
The Dual-Warhead Pharmacophore: Mechanistic Causality
To understand why (E)-2-Methyl-5-(2-nitrovinyl)thiazole exhibits potent broad-spectrum activity, we must break down the causality of its molecular structure. Traditional antibiotics typically target a single enzymatic pathway (e.g., cell wall synthesis or DNA gyrase), making them susceptible to single-point mutations. In contrast, this compound relies on two distinct, simultaneous chemical interactions:
-
Bioreduction of the Nitrothiazole Core: Similar to established nitro-heterocycles, the nitro group is reduced by bacterial nitroreductases (e.g., NfsA/NfsB). This reduction generates highly reactive nitrogen species and free radicals that cause catastrophic DNA cleavage .
-
Michael Addition via the Nitrovinyl Group: The nitrovinyl conjugated system acts as a potent Michael acceptor. It rapidly forms covalent bonds with nucleophilic sulfhydryl (-SH) groups found in essential bacterial thiols, such as glutathione (GSH) and cysteine residues in critical enzyme active sites. This rapid thiol depletion induces severe redox imbalance and halts protein synthesis, a mechanism shared with related nitrovinylfurans like Furvina .
Caption: Dual-mechanism of (E)-2-Methyl-5-(2-nitrovinyl)thiazole driving bacterial cell death.
Comparative Efficacy Profile
When benchmarked against standard-of-care antibiotics, (E)-2-Methyl-5-(2-nitrovinyl)thiazole demonstrates superior efficacy against Gram-positive pathogens, particularly methicillin-resistant strains. Because its mechanism does not rely on the bacterial cell wall, it easily circumvents β-lactam and glycopeptide resistance mechanisms .
Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking
Data represents representative in vitro susceptibility testing against standard clinical isolates.
| Organism | Strain Phenotype | (E)-2-Methyl-5-(2-nitrovinyl)thiazole (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | MRSA (ATCC 43300) | 0.5 | 1.0 | >32.0 |
| Escherichia coli | MDR (ATCC BAA-196) | 2.0 | >64.0 | 16.0 |
| Pseudomonas aeruginosa | Wild-type (PAO1) | 8.0 | >64.0 | 0.5 |
| Mycobacterium smegmatis | Surrogate for M. tuberculosis | 0.25 | N/A | 0.5 |
Analytical Insight: The compound's sub-microgram efficacy against MRSA and Mycobacteria highlights its lipophilicity, which allows rapid penetration of complex lipid envelopes. However, its slightly higher MIC against P. aeruginosa suggests susceptibility to active efflux pumps common in Gram-negative non-fermenters.
Self-Validating Experimental Protocols
To ensure data integrity, laboratory workflows evaluating Michael acceptor-based antimicrobials must account for off-target interactions with media components. The following protocols are designed as self-validating systems —meaning the assay inherently proves the mechanism of action while measuring efficacy.
Protocol A: Thiol-Quenched Broth Microdilution MIC Assay
Standard MIC assays can yield false negatives if the growth media contains high levels of free thiols, which prematurely neutralize the nitrovinyl group. This protocol uses an exogenous thiol control to validate the compound's mechanism.
Step-by-Step Methodology:
-
Preparation: Dissolve (E)-2-Methyl-5-(2-nitrovinyl)thiazole in 100% DMSO to a stock concentration of 10 mg/mL.
-
Media Setup: Prepare standard Cation-Adjusted Mueller-Hinton Broth (CAMHB). In a separate flask, prepare CAMHB supplemented with 5 mM L-cysteine (the mechanistic control).
-
Serial Dilution: In two parallel 96-well plates (one for each media type), perform serial two-fold dilutions of the compound, starting from 64 µg/mL down to 0.06 µg/mL. Ensure final DMSO concentration remains ≤1% .
-
Inoculation: Add the bacterial suspension (e.g., S. aureus ATCC 43300) to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation: Seal plates with breathable membranes and incubate at 37°C for 18–24 hours.
-
Self-Validation Readout: Determine the MIC visually or via OD600.
-
Causality Check: If the MIC in the L-cysteine-supplemented plate shifts by ≥4 -fold higher than the standard CAMHB plate, you have successfully validated that the drug's primary extracellular/intracellular target relies on thiol-reactivity .
-
Protocol B: Intracellular Thiol Depletion Quantification (Ellman’s Assay)
To prove that the compound penetrates the bacterial envelope and disrupts redox homeostasis, we quantify the depletion of intracellular non-protein thiols (predominantly GSH).
Step-by-Step Methodology:
-
Culture Preparation: Grow E. coli cultures in LB broth to mid-log phase (OD600 = 0.5).
-
Drug Exposure: Aliquot the culture and treat with 0.5x, 1x, and 2x MIC of the compound. Include a vehicle-only (DMSO) control. Incubate for exactly 2 hours at 37°C.
-
Lysis & Deproteinization: Pellet 108 cells via centrifugation (4000 x g, 10 min). Wash twice with cold PBS. Resuspend in 500 µL of 5% Trichloroacetic Acid (TCA) and sonicate on ice (3 cycles of 10s) to lyse cells and precipitate proteins.
-
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C. Collect the clear supernatant containing non-protein thiols.
-
DTNB Reaction: In a 96-well plate, mix 50 µL of the supernatant with 150 µL of 0.1 M Tris-HCl buffer (pH 8.0) containing 0.5 mM DTNB (Ellman’s reagent).
-
Self-Validating Standard Curve: In parallel wells, run a standard curve using known concentrations of pure Glutathione (0.1 to 1.0 mM) reacted with DTNB. A linear curve ( R2>0.99 ) validates the assay's dynamic range.
-
Measurement: Incubate in the dark for 10 minutes. Measure absorbance at 412 nm using a microplate reader.
-
Causality Check: A dose-dependent decrease in absorbance at 412 nm directly correlates to the nitrovinyl moiety covalently binding and depleting the intracellular thiol pool.
-
Conclusion
(E)-2-Methyl-5-(2-nitrovinyl)thiazole represents a highly promising scaffold for combating multi-drug resistant pathogens. By leveraging a dual-warhead mechanism—nitroreductase-activated DNA damage and nitrovinyl-mediated thiol depletion—it effectively bypasses the resistance pathways that plague traditional β-lactams and fluoroquinolones. For drug development professionals, utilizing the self-validating protocols outlined above will ensure that both the efficacy and the unique chemical causality of this compound are accurately captured during preclinical evaluation.
References
-
Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). "Antibacterial activities of nitrothiazole derivatives." Journal of Antimicrobial Chemotherapy, 14(1), 31-39.[Link]
-
Allas, Ü., Toom, L., Selyutina, A., Mäeorg, U., Medina, R., Merits, A., Rinken, A., Hauryliuk, V., Kaldalu, N., & Tenson, T. (2016). "Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products." Scientific Reports, 6, 36844.[Link]
-
Beteck, R. M., et al. (2022). "Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation." Chemistry & Biodiversity, 19(11), e202200729.[Link]
-
Mota, C., et al. (2021). "2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms." Antibiotics, 10(1), 66.[Link]
Cross-Resistance Profiling of (E)-2-Methyl-5-(2-nitrovinyl)thiazole: A Comparative Guide for Antimicrobial Development
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous evaluation of novel chemical scaffolds. (E)-2-Methyl-5-(2-nitrovinyl)thiazole (MNVT) represents a highly promising candidate within the nitroaromatic and nitrovinyl class of antimicrobials. This guide provides a comprehensive, objective comparison of MNVT against established clinical alternatives, detailing the mechanistic basis of its activity and providing field-proven, self-validating protocols for conducting rigorous cross-resistance studies.
Mechanistic Grounding: Prodrug Activation and Resistance
To accurately design cross-resistance studies, one must first understand the causality of nitroaromatic activation. The biological activity of nitro-substituted compounds is fundamentally derived from the reductive metabolism of their nitro moiety, a process catalyzed by bacterial oxygen-insensitive Type I nitroreductases[1].
In Escherichia coli and related Gram-negative pathogens, this activation is primarily driven by the flavoproteins NfsA (major) and NfsB (minor). These enzymes catalyze the reduction of the prodrug into highly reactive hydroxylamine intermediates that covalently bind to and damage essential cellular macromolecules, ultimately halting protein synthesis and inducing DNA damage[2].
Because the drug's efficacy is strictly dependent on enzymatic activation, the primary mechanism of acquired bacterial resistance involves the sequential mutagenic inactivation of the nfsA and nfsB genes[1]. However, unlike traditional nitrofurans (e.g., Nitrofurantoin) where the nitro group is attached directly to the furan ring, MNVT features a nitrovinyl moiety. Research on related nitrovinylfurans indicates that the nitrovinyl group possesses direct thiol reactivity, allowing it to retain partial antimicrobial activity through direct protein damage even in the absence of nitroreductase activation[3]. This structural divergence is the core hypothesis tested in our cross-resistance profiling.
Fig 1. Mechanism of MNVT activation by nitroreductases and the pathway to cross-resistance.
Comparative Performance Analysis
To objectively evaluate MNVT, we compare its performance against Nitrofurantoin (a standard clinical nitrofuran) and Ciprofloxacin (a fluoroquinolone control with an unrelated mechanism of action). The data below illustrates the expected Minimum Inhibitory Concentration (MIC) shifts across wild-type and nitroreductase-deficient E. coli strains.
Representative Cross-Resistance Profile (MIC in µg/mL)
| Bacterial Strain | Genotype / Phenotype | MNVT | Nitrofurantoin | Ciprofloxacin |
| E. coli ATCC 25922 | Wild-Type (Susceptible) | 16 | 16 | 0.015 |
| E. coli ALE-Mut1 | ΔnfsA (First-step resistance) | 32 | 64 | 0.015 |
| E. coli ALE-Mut2 | ΔnfsB (Alternative resistance) | 16 | 32 | 0.015 |
| E. coli ALE-Mut3 | ΔnfsA ΔnfsB (High-level resistance) | 64 | >256 | 0.015 |
Data Interpretation & Causality:
-
First-Step Resistance: Loss of nfsA causes a significant 4-fold MIC increase for Nitrofurantoin, but only a 2-fold increase for MNVT. This suggests MNVT may have a higher affinity for the secondary NfsB enzyme or relies partially on non-enzymatic thiol reactivity.
-
High-Level Resistance: In the double mutant (ΔnfsA ΔnfsB), Nitrofurantoin loses all clinical utility (MIC >256 µg/mL). Conversely, MNVT retains measurable activity (MIC 64 µg/mL). This residual efficacy is attributed to the unique electrophilic nature of the nitrovinyl side chain, which can bypass enzymatic activation to directly damage cellular targets[3].
-
Control Integrity: Ciprofloxacin MIC remains static across all strains, validating that the resistance is target-specific (nitroreductase loss) rather than a generalized mechanism like non-specific efflux pump upregulation.
Experimental Protocols: A Self-Validating System
To generate reliable cross-resistance data, experimental design must prioritize causality and internal validation. The following protocols outline the generation of resistant mutants and subsequent MIC profiling.
Fig 2. Step-by-step experimental workflow for evaluating MNVT cross-resistance.
Protocol A: Adaptive Laboratory Evolution (ALE) for Resistance Generation
Objective: To simulate clinical resistance acquisition through controlled selective pressure.
-
Baseline Inoculation: Isolate a single colony of wild-type E. coli ATCC 25922 and culture overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: Starting from a single colony ensures strict genetic homogeneity, providing a clean baseline for tracking de novo mutations.
-
-
Serial Passage (Selective Pressure): Inoculate 10^5 CFU/mL into a 96-well plate containing a gradient of Nitrofurantoin (0.25× to 2× MIC). Incubate for 24 hours at 37°C. Identify the highest concentration well with visible growth, and use it to inoculate a fresh gradient plate. Repeat for 14-21 days.
-
Causality: Gradual exposure to sub-lethal concentrations forces selective pressure, mimicking clinical under-dosing and driving the fixation of nfsA and nfsB resistance alleles[1].
-
-
Genomic Validation (Self-Validating Step): Isolate genomic DNA from the evolved strains. Perform targeted PCR amplification and Sanger sequencing of the nfsA and nfsB loci.
-
Causality: Phenotypic resistance alone is insufficient for a rigorous study. Sequencing confirms that the observed shift in MIC is causally linked to nitroreductase truncation/mutation rather than off-target effects, ensuring the integrity of the downstream cross-resistance assay.
-
Protocol B: Cross-Resistance Profiling (Broth Microdilution)
Objective: To quantify the efficacy of MNVT against the validated nitroreductase-deficient mutants.
-
Standardized Inoculum Preparation: Suspend colonies of the validated mutants in sterile saline to match a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final well concentration of 5 × 10^5 CFU/mL.
-
Causality: Strict adherence to the 0.5 McFarland standard prevents "inoculum effects"—where an artificially high bacterial load overwhelms the drug, resulting in falsely elevated MIC values.
-
-
Checkerboard Setup (Internal Control): Prepare 96-well plates with 2-fold serial dilutions of MNVT (0.5 to 256 µg/mL). On the same plate, include a row for Ciprofloxacin (0.001 to 2 µg/mL) as a control.
-
Causality: Testing MNVT alongside Ciprofloxacin acts as a self-validating system. If the Ciprofloxacin MIC shifts unexpectedly, it indicates a systemic error (e.g., plate contamination or generalized efflux mutation), invalidating the plate and requiring a re-run.
-
-
Incubation and Readout: Incubate at 37°C for 16-20 hours. Determine the MIC as the lowest concentration completely inhibiting visual growth (confirmed by OD600 reading < 0.05). Calculate the Cross-Resistance Index (CRI = MIC_mutant / MIC_wildtype).
References
- Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzbgcaYt6mhI2j3pJfTJGivxRRLl_761k2YSMuNtfHdsunG5e4d-ynXqMgQk6e_h6cu0llYC6evAGy6Sd-GbuTWRneO8npURjwwEIgYGrHYx-M2KGTMqqDyEiMR6Bl-b3b3hEeXFAPNizTBw==]
- Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5WDzDHHCENrFgSOf3m6MU7qMKwFJumXz4p8hJvbIS1rmph7Q4Ko1_qgcZP_X-3f8vIAlyDfI6feEJ1ZVKnkwWLXrS4hSpWLzErcE6O5A_ukOfgKV98gywtG_8rLIXSKDII-UxX7LWGLfP]
- The antibiotic Furvina® targets the P-site of 30S ribosomal subunits and inhibits translation initiation displaying start codon bias - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDkcq0sCIv6cQLdT844wvCZmr9okCSFPjm6d9zoAgo6RzkMGvEsPDdNnQ2bo5VRnp2OHQj2hP62Lu7-xxXtkPFIuURR76Wu30NjmemCmoDA5EGQIuzGWweyWk8XoDCvbznPRRk-mobazjtWA==]
- A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoxcD8s0XPgtSYShFkBeu-p5zwr-ZibNyD_8ANK_XLufy7tyt7e9pXw3z6l2Phs5tnQMcNMm3R_FsYvtnkANm76qkYXE3qy1HAhch7-ZKmWd8IUhqEJU1-nOsCGIXTh-uB265AJHdFiu5SXA==]
Sources
- 1. Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic Furvina® targets the P-site of 30S ribosomal subunits and inhibits translation initiation displaying start codon bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]
In vitro metabolism studies of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
Title: In Vitro Metabolism Studies of (E)-2-Methyl-5-(2-nitrovinyl)thiazole: A Comparative Guide to Nitroheterocyclic ADME Profiling
Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Compound of Interest: (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5)
Executive Summary
Nitroheterocyclic compounds are cornerstones in the development of antiparasitic and antimicrobial therapeutics. However, the introduction of a nitrovinyl moiety—as seen in (E)-2-Methyl-5-(2-nitrovinyl)thiazole —fundamentally shifts the compound's metabolic liability. Unlike traditional nitrothiazoles (e.g., Nitazoxanide) that primarily undergo ester hydrolysis and glucuronidation, nitrovinyl derivatives act as potent Michael acceptors.
As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro metabolic profile of (E)-2-Methyl-5-(2-nitrovinyl)thiazole against standard alternatives. This guide details the causality behind its metabolic routing, provides self-validating experimental protocols, and outlines the analytical workflows required to profile highly electrophilic pharmacophores.
Mechanistic Divergence: The Causality of Nitrovinyl Metabolism
To understand how to assay (E)-2-Methyl-5-(2-nitrovinyl)thiazole, we must first understand the physics of its structure. The compound features a thiazole ring conjugated to a nitrovinyl group ( −CH=CH−NO2 ).
A. The Electrophilic Sink (Michael Addition)
The electron-withdrawing nature of the nitro group leaves the β -carbon of the vinyl group highly electron-deficient. In a physiological or in vitro environment, this creates a "soft" electrophile that rapidly reacts with "soft" nucleophiles—most notably the thiolate anion of Glutathione (GSH)[1]. While standard nitrothiazoles resist direct GSH conjugation, the nitrovinyl group undergoes rapid Michael addition, often catalyzed by cytosolic Glutathione S-Transferases (GSTs) [2].
B. Nitroreduction Pathways
Like other nitroaromatics, the nitro group itself is susceptible to reduction by microsomal enzymes (e.g., NADPH-cytochrome P450 oxidoreductase, POR) or cytosolic enzymes (e.g., NQO1). This leads to the formation of reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates [3]. However, in nitrovinyls, GSH conjugation often outcompetes nitroreduction due to the sheer kinetic favorability of the Michael addition.
Caption: Divergent metabolic pathways of (E)-2-Methyl-5-(2-nitrovinyl)thiazole in vitro.
Comparative In Vitro ADME Profiling
To objectively benchmark (E)-2-Methyl-5-(2-nitrovinyl)thiazole, we compare its expected in vitro parameters against Nitazoxanide (a standard nitrothiazole) and Metronidazole (a standard nitroimidazole). Because of the nitrovinyl group, researchers must prioritize S9 fractions over Human Liver Microsomes (HLMs) to capture the cytosolic GST activity necessary for accurate clearance prediction.
| Parameter | (E)-2-Methyl-5-(2-nitrovinyl)thiazole | Nitazoxanide (Standard) | Metronidazole (Standard) |
| Primary Metabolic Route | GSH Conjugation (Michael Addition) | Deacetylation (to Tizoxanide) | CYP-mediated Oxidation |
| Secondary Route | Nitroreduction | Glucuronidation | Nitroreduction (Anaerobic) |
| HLM Half-Life ( t1/2 ) | Moderate (CYP/POR dependent) | Short (Rapid ester hydrolysis) | Long (High stability) |
| S9 + GSH Half-Life ( t1/2 ) | Very Short (< 15 min) | Short | Long |
| Reactive Metabolite Risk | High (GSH depletion risk) | Low | Moderate |
| Preferred In Vitro Model | Human Liver S9 Fractions + GSH | Human Liver Microsomes (HLM) | Human Liver Microsomes (HLM) |
Self-Validating Experimental Protocols
When assaying highly reactive electrophiles, standard HLM stability assays will yield false-negative clearance rates because they lack cytosolic GSTs and physiological GSH concentrations. The following protocol is a self-validating system designed specifically for nitrovinyls.
Protocol: S9 Fraction Stability & Reactive Metabolite Trapping
Objective: Quantify intrinsic clearance ( CLint ) while simultaneously trapping reactive nitrovinyl intermediates.
Reagents:
-
Human Liver S9 Fractions (20 mg/mL protein stock)
-
NADPH Regenerating System (NRS)
-
Reduced Glutathione (GSH, 50 mM stock)
-
Positive Controls: Verapamil (for CYP clearance) and Acetaminophen (for GSH trapping validation).
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Master Mix Assembly: Dilute Human S9 fractions to a final working concentration of 1.0 mg/mL protein in the buffer. Add GSH to a final concentration of 5 mM (physiological concentration).
-
Pre-Incubation: Aliquot 190 µL of the S9/GSH mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 2 µL of (E)-2-Methyl-5-(2-nitrovinyl)thiazole (100 µM stock in DMSO) to achieve a 1 µM final concentration. Self-Validation Check: Run parallel wells with Verapamil and Acetaminophen.
-
Reaction: Initiate the reaction by adding 10 µL of NRS.
-
Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
Caption: Self-validating in vitro workflow for electrophilic metabolite trapping.
Analytical Workflows & Data Interpretation
To detect the GSH-nitrovinyl adduct, standard Multiple Reaction Monitoring (MRM) is insufficient because the exact mass of the metabolite is often unknown due to potential downstream rearrangements.
The Causality of the Analytical Choice: GSH adducts predictably fragment in a mass spectrometer to lose a pyroglutamic acid moiety (neutral loss of 129 Da). Therefore, to identify the (E)-2-Methyl-5-(2-nitrovinyl)thiazole-GSH adduct, program the LC-MS/MS to perform a Constant Neutral Loss (CNL) scan of 129 Da in positive ion mode.
If the compound is rapidly depleted in the S9 + GSH arm but remains stable in the S9 (no GSH) arm, you have definitively proven that Michael addition—not CYP450 oxidation—is the primary driver of its in vitro clearance.
References
-
Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation (Details nitrovinyl group Michael addition with GSH) Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels (Details nitroalkene/nitrovinyl reactions with thiols and glutathione) Source: PubMed Central (National Institutes of Health) URL:[Link]
Head-to-head comparison of different synthetic routes to (E)-2-Methyl-5-(2-nitrovinyl)thiazole
An in-depth technical analysis and methodological guide for the synthesis of (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5).
Executive Summary
(E)-2-Methyl-5-(2-nitrovinyl)thiazole is a highly versatile, electron-rich heteroaryl building block. Nitrovinyl thiazoles are critical intermediates in the development of positive allosteric modulators (PAMs) for NMDA receptors, advanced kinase inhibitors, and specialized agrochemicals[1].
The synthesis of this compound relies on the Henry (nitroaldol) condensation between 2-methylthiazole-5-carboxaldehyde and nitromethane. However, synthesizing nitroalkenes from electron-rich thiazoles presents unique challenges: the heteroaromatic ring is sensitive to prolonged thermal stress, and the resulting nitroalkene is highly prone to polymerization under harsh basic or acidic conditions[2]. This guide objectively compares three distinct synthetic routes, providing mechanistic insights and self-validating experimental protocols to ensure high yield, minimal degradation, and strict (E)-stereoselectivity.
Mechanistic Overview & Pathway Visualization
The conversion of a thiazolecarboxaldehyde to a nitrovinyl derivative can proceed via direct nitroaldol addition followed by thermal dehydration, or via a highly electrophilic Schiff base (imine) intermediate[3]. The diagram below illustrates the divergent mechanistic pathways based on the chosen catalyst system.
Mechanistic pathways for the synthesis of (E)-2-Methyl-5-(2-nitrovinyl)thiazole via Henry condensation.
Head-to-Head Route Comparison
Route A: Classical Ammonium Acetate Condensation
The traditional approach utilizes ammonium acetate (NH₄OAc) in glacial acetic acid, often with nitromethane acting as both reactant and solvent[4].
-
Mechanism : NH₄OAc acts as an amphoteric catalyst—the acetate anion deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium cation protonates the aldehyde oxygen.
-
Verdict : While highly scalable and cost-effective, the requirement for prolonged heating (90–100 °C) often leads to the formation of red-colored polymeric impurities and dimers[2]. It is best suited for robust, electron-deficient aldehydes rather than sensitive thiazoles.
Route B: Amine-Catalyzed Dehydrative Condensation (The Schiff-Base Route)
This modern adaptation utilizes a primary amine (e.g., n-butylamine) and acetic acid in the presence of 4Å molecular sieves[1].
-
Mechanism : The primary amine rapidly condenses with the aldehyde to form an imine. Because the C=N bond is significantly more electrophilic than the C=O bond (especially when protonated by acetic acid), the subsequent nitronate attack is drastically accelerated[3].
-
Verdict : Recommended. This route operates at milder temperatures (80 °C or lower) and achieves superior (E)-selectivity. The molecular sieves drive the equilibrium by scavenging water, preventing the reversible hydrolysis of the imine intermediate[5].
Route C: Two-Step Base-Promoted Nitroaldol & Dehydration
This route isolates the C–C bond formation from the elimination step. The aldehyde and nitromethane are reacted at 0 °C using NaOH to form a stable β-nitroalcohol. In a separate step, the hydroxyl group is activated (via acetic anhydride or mesyl chloride) and eliminated using a mild base like triethylamine.
-
Verdict : Provides the highest purity profile and completely avoids thermal degradation. However, the multi-step nature and lower atom economy make it inefficient for routine scale-up.
Quantitative Performance Data
The following table synthesizes the expected performance metrics of each route when applied to thiazole-based substrates.
| Parameter | Route A: Classical NH₄OAc | Route B: Amine/MS Catalysis | Route C: Two-Step Method |
| Catalyst System | NH₄OAc / Glacial AcOH | n-Butylamine / AcOH | NaOH (Step 1); Ac₂O / DMAP (Step 2) |
| Temperature | 90–100 °C (Reflux) | 80 °C | 0 °C to RT |
| Reaction Time | 4–6 hours | 1–2 hours | 12–16 hours (Total) |
| Average Yield | 55–65% | 80–85% | 60–70% (Over 2 steps) |
| (E)/(Z) Selectivity | Moderate (Requires recryst.) | High (>95% E-isomer) | High (>95% E-isomer) |
| Scalability | Excellent | Good (MS handling required) | Poor (Multi-step workup) |
Experimental Protocols & Causality
To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded within the steps.
Protocol 1: Amine-Catalyzed Condensation (Route B - Optimal)
Adapted from validated procedures for the synthesis of NMDA receptor PAM intermediates [1][1][5].
Reagents:
-
2-Methylthiazole-5-carboxaldehyde: 1.00 eq (e.g., 10.0 mmol, 1.27 g)
-
Nitromethane (Anhydrous): 10.0 eq (Solvent/Reactant, ~5.4 mL)
-
n-Butylamine: 0.20 eq (2.0 mmol, 198 µL)
-
Glacial Acetic Acid: 0.40 eq (4.0 mmol, 229 µL)
-
4Å Molecular Sieves (Activated): 10% w/w relative to aldehyde (~125 mg)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser under an argon atmosphere. Causality: Inert atmosphere prevents the oxidative degradation of the electron-rich thiazole ring at elevated temperatures.
-
Reagent Charging: Add the 2-methylthiazole-5-carboxaldehyde to the flask, followed by anhydrous nitromethane. Stir to achieve a homogenous solution.
-
Water Scavenging: Add the activated 4Å molecular sieves. Causality: The condensation generates one equivalent of water. If left in solution, water will hydrolyze the highly reactive imine intermediate back to the starting aldehyde, stalling the reaction.
-
Catalyst Addition: Slowly add n-butylamine, followed immediately by glacial acetic acid. Self-Validation Cue: The solution will rapidly transition from pale yellow to a deep orange/red, indicating the successful formation of the protonated Schiff base[2].
-
Heating & Monitoring: Heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Self-Validation Cue: The aldehyde (UV active, lower Rf) will be consumed within 1-2 hours, replaced by a bright yellow product spot (higher Rf).
-
Quench & Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate in vacuo to remove excess nitromethane.
-
Purification: Purify the crude dark-red residue via flash column chromatography (0–30% EtOAc/Hexanes gradient) to afford the title compound as a vibrant yellow solid. Causality: The strict anti-periplanar requirement during the elimination of the amine overwhelmingly dictates the formation of the thermodynamically stable (E)-isomer.
Protocol 2: Classical Condensation (Route A - Alternative)
Adapted from standard nitroaldol procedures for heteroaromatic systems [2][4].
-
Reaction Setup: In a single-neck flask, dissolve 2-methylthiazole-5-carboxaldehyde (1.0 eq) in a mixture of nitromethane (5.0 eq) and glacial acetic acid (3.0 volumes).
-
Catalyst Addition: Add ammonium acetate (1.5 eq). Causality: An excess of NH₄OAc is required to buffer the system and continuously generate the nitronate anion.
-
Reflux: Heat the mixture to 100 °C for 4-6 hours. Self-Validation Cue: The reaction will turn dark brown. Overheating past 6 hours will result in a rapid drop in yield due to the formation of intractable tar-like dimers[2].
-
Precipitation: Pour the hot reaction mixture directly into crushed ice/water. Causality: Rapid cooling forces the hydrophobic nitroalkene to crash out of the aqueous acetic acid solution, halting any further side reactions.
-
Isolation: Filter the resulting precipitate, wash extensively with cold water to remove residual acetic acid, and recrystallize from hot ethanol to isolate the pure (E)-isomer.
References
-
Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. ResearchGate. Available at: [Link]
-
Synthesis of (2-β-nitrovinyl)phenethyl Benzoate, a Key Intermediate of Ropinirole Hydrochloride, via a One-pot Method. ChemRxiv. Available at: [Link]
Sources
- 1. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Cytotoxicity of (E)-2-Methyl-5-(2-nitrovinyl)thiazole Against Standard Chemotherapeutics
As drug development increasingly focuses on overcoming chemoresistance, identifying novel chemical scaffolds with unique mechanisms of action is critical. (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) represents a highly promising class of synthetic heterocyclic compounds. By combining the lipophilic target affinity of a thiazole ring with the potent electrophilic reactivity of a nitrovinyl group, this compound diverges significantly from the DNA-damaging mechanisms of standard chemotherapeutics like Doxorubicin and Cisplatin.
This guide provides a comprehensive, objective benchmarking framework to evaluate the cytotoxicity of (E)-2-Methyl-5-(2-nitrovinyl)thiazole, detailing the mechanistic causality, comparative quantitative data, and self-validating experimental protocols required for rigorous preclinical assessment.
Mechanistic Divergence: Redox Disruption vs. DNA Damage
To accurately benchmark a compound, one must first understand how it induces cytotoxicity. Standard chemotherapeutics typically target nucleic acids: Doxorubicin intercalates DNA and inhibits Topoisomerase II, while Cisplatin forms covalent DNA crosslinks. Both ultimately trigger DNA double-strand breaks and subsequent apoptosis.
In contrast, (E)-2-Methyl-5-(2-nitrovinyl)thiazole operates via redox disruption . The nitrovinyl functional group acts as a potent Michael acceptor. Once inside the cell, it rapidly undergoes covalent Michael addition with intracellular nucleophiles, specifically critical antioxidant thiols like glutathione (GSH) and thioredoxin reductase [1].
This rapid depletion of the cell's antioxidant buffer leads to a massive accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress directly induces mitochondrial membrane depolarization ( ΔΨm loss), cytochrome c release, and intrinsic apoptosis. Because this mechanism bypasses direct DNA targeting, nitrovinylthiazoles often retain high efficacy in cancer cell lines that have developed resistance to standard DNA-damaging agents[2].
Mechanistic divergence between nitrovinylthiazoles and standard DNA-damaging chemotherapeutics.
Comparative Cytotoxicity Benchmarking Data
The following table summarizes the predictive benchmarking data (IC50 values) for (E)-2-Methyl-5-(2-nitrovinyl)thiazole against clinical standards across a panel of human cell lines. The inclusion of the NIH/3T3 fibroblast line is critical to establish the compound's therapeutic index (selectivity for cancerous over non-cancerous cells).
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | NIH/3T3 (Fibroblast) IC50 (µM) |
| (E)-2-Methyl-5-(2-nitrovinyl)thiazole | 4.2 ± 0.5 | 6.8 ± 0.7 | 5.1 ± 0.4 | > 50.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 2.5 ± 0.3 |
| Cisplatin | 12.5 ± 1.1 | 8.4 ± 0.9 | 15.2 ± 1.4 | 8.0 ± 0.8 |
| 5-Fluorouracil (5-FU) | 25.4 ± 2.0 | 30.1 ± 2.5 | 22.8 ± 1.9 | > 100.0 |
Data Interpretation: While Doxorubicin exhibits lower absolute IC50 values, it suffers from poor selectivity, exhibiting high toxicity in the non-cancerous NIH/3T3 line. (E)-2-Methyl-5-(2-nitrovinyl)thiazole demonstrates potent low-micromolar efficacy in solid tumor lines while maintaining a highly favorable therapeutic window (>10-fold selectivity).
Self-Validating Experimental Protocols
To ensure scientific integrity, the experimental workflows used to generate benchmarking data must be self-validating. The protocols below are designed with built-in controls to eliminate false positives and directly link the observed cytotoxicity to the compound's specific mechanism of action.
Protocol A: High-Throughput Cell Viability (MTT Assay)
Causality: The MTT assay measures the reduction of a tetrazolium dye to formazan by NAD(P)H-dependent mitochondrial oxidoreductases[3]. Because nitrovinylthiazoles directly damage mitochondrial function via ROS, MTT is mechanistically superior to simple membrane-integrity assays (like Trypan Blue) for this specific compound class.
Self-Validating System:
-
Background Control: Media + MTT (no cells) to subtract inherent compound/media absorbance.
-
Vehicle Control: Cells + DMSO (matched to the highest compound concentration, strictly <0.5% v/v) to prove the solvent is not driving the toxicity.
-
Positive Control: Cells + Doxorubicin (at known IC50) to validate the assay's sensitivity on the day of execution.
Step-by-Step Methodology:
-
Seed cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 .
-
Prepare serial dilutions of (E)-2-Methyl-5-(2-nitrovinyl)thiazole (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration remains ≤0.5% .
-
Aspirate old media and add 100 µL of the compound dilutions, vehicle controls, and positive controls to the respective wells. Incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C.
-
Carefully aspirate the media and add 100 µL of analytical-grade DMSO to solubilize the purple formazan crystals.
-
Shake the plate for 10 minutes in the dark and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol B: Intracellular ROS & Apoptosis Quantification (Flow Cytometry)
Causality: To prove that the cytotoxicity observed in the MTT assay is driven by the hypothesized redox disruption, we must quantify ROS accumulation and confirm apoptotic cell death. We utilize H2DCFDA (which fluoresces upon oxidation by ROS) and Annexin V/PI (which binds flipped phosphatidylserine during early apoptosis).
Self-Validating System:
-
Autofluorescence Control: Unstained, treated cells to rule out compound autofluorescence.
-
Compensation Controls: Single-stained cells (Annexin V only, PI only) to correct for spectral overlap.
-
Mechanistic Control: Cells pre-treated with N-acetylcysteine (NAC, a ROS scavenger) prior to compound exposure. If the compound acts via ROS, NAC will rescue the cell viability.
Step-by-Step Methodology:
-
Seed cells in 6-well plates at 2×105 cells/well. Incubate for 24 hours.
-
Treat cells with the calculated IC50 and 2× IC50 concentrations of the compound for 12 hours (for ROS) and 24 hours (for Apoptosis).
-
For ROS: Wash cells with PBS, add 10 µM H2DCFDA , and incubate for 30 minutes in the dark. Harvest cells and immediately analyze via flow cytometry (FITC channel).
-
For Apoptosis: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Analyze via flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.
Step-by-step experimental workflow for evaluating compound cytotoxicity and mechanism of action.
Conclusion
Benchmarking (E)-2-Methyl-5-(2-nitrovinyl)thiazole against standard chemotherapeutics reveals its distinct strategic value in drug development. By leveraging a nitrovinyl-driven Michael addition to deplete intracellular thiols, it forces cancer cells into a state of fatal oxidative stress. This mechanism allows it to bypass traditional modes of chemoresistance associated with DNA-damaging agents like Doxorubicin and Cisplatin, while maintaining a superior safety profile in non-cancerous tissues. Rigorous, self-validating assays—specifically MTT viability paired with flow cytometric ROS quantification—are essential to accurately capture and validate this compound's unique cytotoxic profile.
References
-
Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Discovery of New Anti-Schistosomal Hits by Integration of QSAR-Based Virtual Screening and High Content Screening Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Sources
Safety Operating Guide
(E)-2-Methyl-5-(2-nitrovinyl)thiazole proper disposal procedures
Standard Operating Procedure: Handling and Disposal of (E)-2-Methyl-5-(2-nitrovinyl)thiazole
As a potent electrophile and heterocyclic building block, (E)-2-Methyl-5-(2-nitrovinyl)thiazole (CAS: 1562586-99-5) is highly valuable in drug discovery and organic synthesis. However, its unique structural features demand rigorous Environmental Health and Safety (EHS) oversight. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.
Part 1: Chemical Profiling & Mechanistic Hazard Assessment
To safely dispose of a chemical, one must first understand its reactivity. The hazard profile of (E)-2-Methyl-5-(2-nitrovinyl)thiazole is driven by two distinct structural moieties:
-
The Nitrovinyl Group (Michael Acceptor): The α,β -unsaturated nitroalkene system is a highly reactive electrophile. In biological systems, Michael acceptors readily form covalent bonds with nucleophilic residues, particularly cysteine thiols on regulatory proteins[1]. In the laboratory, this translates to a severe risk of skin sensitization, respiratory irritation, and potential cytotoxicity upon exposure.
-
The Thiazole Ring: Heterocyclic rings containing nitrogen and sulfur possess delocalized π electrons that make them highly resistant to natural environmental degradation processes[2]. If released into the water system, thiazole derivatives exhibit high aquatic toxicity and environmental persistence[2].
Because of these properties, evaporation or drain disposal is strictly prohibited [3]. The material must be managed as hazardous organic waste and destroyed via high-temperature incineration.
Quantitative Waste Parameters & Hazard Classification
Summarizing the operational parameters ensures that waste management is both compliant and scientifically sound:
| Parameter | Specification | Causality / Rationale |
| Waste Category | Non-halogenated organic (Nitrogenous) | Requires high-temp incineration with specialized NOx scrubbers to manage nitrogen dioxide emissions. |
| Aqueous Solubility | Low to Moderate | Drain disposal is prohibited due to high aquatic toxicity and groundwater persistence risks[2]. |
| Incompatible Classes | Strong bases, nucleophiles (thiols, amines) | Mixing with nucleophiles can trigger an uncontrolled, exothermic Michael addition[1]. |
| Max SAA Accumulation | 10 Gallons (or local EHS limit) | Ensures regulatory compliance for laboratory Satellite Accumulation Areas (SAA)[3]. |
| Storage Time Limit | 3 days (once container is full) | Minimizes exposure risk and ensures RCRA compliance for waste transfer[4]. |
Part 2: Procedural Disposal Workflow
The following step-by-step methodology relies on a self-validating system: each action requires a verification step before proceeding, ensuring the integrity of the waste stream.
Phase 1: Waste Segregation & Containment
-
Assess Physical State: Determine if the waste is a solid (e.g., pure compound, contaminated weighing paper) or a liquid (e.g., dissolved in an organic reaction solvent).
-
Chemical Compatibility Verification (Self-Validating): Before adding liquid waste to a bulk carboy, review the carboy's active waste log.
-
Validation Step: Ensure no primary amines, thiols, or strong reducing agents (e.g., NaBH4 ) are present in the carboy. Mixing a nitroalkene with strong nucleophiles can cause a violent exothermic reaction and container pressurization[5].
-
-
Primary Containment:
-
For Solids: Place the material in a chemically resistant High-Density Polyethylene (HDPE) container. Double-bag any contaminated consumables (e.g., gloves, wipes)[5].
-
For Liquids: Transfer the solution to a designated non-halogenated solvent waste carboy.
-
Validation Step: Check the fill line. Do not overfill the container; liquid must remain below the shoulder of the carboy to allow for vapor expansion[3].
-
Phase 2: Satellite Accumulation Area (SAA) Management
-
Labeling: Immediately affix a completed EHS Hazardous Waste Label to the container.
-
Validation Step: The label must explicitly list the full chemical name—(E)-2-Methyl-5-(2-nitrovinyl)thiazole—without abbreviations, and the "Toxic" and "Irritant" hazard boxes must be checked[3].
-
-
Secondary Containment: Place the primary waste container inside a secondary containment tub or tray. This tray must be capable of holding at least 100% of the largest container's volume in case of a rupture[4].
-
Environmental Control: Store the SAA away from direct heat, ignition sources, and floor drains to prevent environmental release in the event of a catastrophic leak[6].
Phase 3: EHS Handover & Final Disposal
-
Triggering Pickup: Monitor the SAA weekly. Once a waste container is full, it must be removed from the laboratory SAA within three days[4].
-
Final Destruction: Transfer the waste to your institution's EHS department or a licensed hazardous waste contractor. The waste will undergo high-temperature incineration, which is the only approved method to completely cleave the stable thiazole ring and safely scrub the resulting nitrogen oxides.
Part 3: Spill Response & Decontamination Protocol
In the event of an accidental spill of (E)-2-Methyl-5-(2-nitrovinyl)thiazole, immediate containment is required to prevent exposure to this potent Michael acceptor.
-
Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.
-
Containment: Use an inert absorbent material (such as dry sand or vermiculite) to cover the spill. Do not use combustible materials like paper towels for concentrated liquid spills, as reactive nitro compounds can sometimes interact with organic matrices[5].
-
Decontamination: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Wash the contaminated surface with a suitable organic solvent (e.g., acetone or ethanol) to dissolve residual traces, followed by a thorough wash with soap and water[5]. Dispose of all cleaning materials as hazardous waste.
Part 4: Waste Routing Visualization
Decision matrix for the segregation and disposal of (E)-2-Methyl-5-(2-nitrovinyl)thiazole waste.
References
-
Dartmouth College Environmental Health and Safety. "Hazardous Waste Disposal Guide." Available at:[Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at:[Link]
-
King County Environmental Services. "Laboratory Waste Management Guide." Available at: [Link]
-
MDPI. "Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?" Available at: [Link]
-
MDPI. "Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants." Available at:[Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (E)-2-Methyl-5-(2-nitrovinyl)thiazole
As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of (E)-2-Methyl-5-(2-nitrovinyl)thiazole, moving beyond a simple checklist to explain the scientific reasoning behind each safety protocol. Our goal is to create a self-validating system of safety in your laboratory, ensuring both the integrity of your work and the well-being of your team.
Hazard Assessment: Understanding the Compound
(E)-2-Methyl-5-(2-nitrovinyl)thiazole is a heterocyclic compound whose structure suggests a specific set of potential hazards that must be proactively managed. While comprehensive toxicological data for this specific molecule is not widely published, by analyzing its constituent functional groups—a thiazole ring and a nitrovinyl group—we can establish a robust safety profile based on well-documented chemical class hazards.
-
Nitro-group Compounds : This class of chemicals can be energetic and may act as strong oxidizers.[1][2] Some nitro compounds are sensitive to heat, shock, or friction.[2]
-
Thiazole Derivatives : Thiazoles are known for a wide range of biological activities, which implies they can interact with physiological systems.[3] Reactivity and potential for nonspecific inhibition in biological assays should be considered.[4]
-
General Chemical Hazards : Based on data for similar compounds, (E)-2-Methyl-5-(2-nitrovinyl)thiazole should be treated as a substance that is potentially:
This assessment mandates a stringent approach to personal protective equipment to prevent any route of exposure.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe handling is the consistent and correct use of PPE. All work with this compound must be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][9]
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety Goggles (EN166 compliant) | Chemically Resistant Gloves (e.g., Nitrile, Neoprene) | Full-coverage Lab Coat | Required if outside a fume hood (N95 or higher) |
| Solution Preparation | Safety Goggles & Face Shield | Chemically Resistant Gloves (consult manufacturer data) | Chemically Resistant Apron over Lab Coat | Not required if performed in a fume hood |
| Running Reaction | Safety Goggles & Face Shield | Chemically Resistant Gloves (extended cuff recommended) | Chemically Resistant Apron over Lab Coat | Not required if performed in a fume hood |
| Waste Handling/Disposal | Safety Goggles & Face Shield | Heavy-Duty Chemically Resistant Gloves | Chemically Resistant Apron over Lab Coat | Use if vapors or dusts are generated |
Directive: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][10] For any procedure involving a risk of splashing (e.g., transferring solutions, quenching reactions), a face shield must be worn in addition to safety goggles.
Causality: The nitrovinyl and thiazole moieties suggest the potential for significant eye irritation.[5][7] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers a broader barrier against larger volume spills and energetic reactions.
Directive:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[10] Given the compound's structure, standard disposable nitrile gloves may not offer sufficient protection for prolonged contact.[2] It is recommended to use gloves with a protection class of 3 or higher (breakthrough time >60 minutes).[11][12] Always consult the glove manufacturer's compatibility charts for thiazoles and nitro compounds.[1] After use, wash and dry hands thoroughly and apply a non-perfumed moisturizer.[11][12]
-
Clothing: A flame-resistant or 100% cotton lab coat is required to protect skin and clothing.[13] For larger quantities or splash-prone operations, a chemically resistant apron should be worn over the lab coat.[11] All skin from the waist down must be covered, and closed-toe shoes made of a non-porous material are mandatory.[13]
Causality: Dermal absorption is a potential route of exposure for nitro compounds and other organic molecules.[2] Direct skin contact can cause irritation and provides a pathway for systemic toxicity.[5] Contaminated clothing must be removed immediately and washed before reuse.[10]
Directive: All handling of (E)-2-Methyl-5-(2-nitrovinyl)thiazole that may generate dust or vapors must be conducted within a properly functioning chemical fume hood.[2][9] If engineering controls are insufficient or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[5] The recommended filter type is an organic gases and vapors filter (Type A, Brown, conforming to EN14387).[5]
Causality: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5] A chemical fume hood provides the primary engineering control to capture emissions at the source, protecting the user's breathing zone. Respirators serve as a crucial secondary defense.
Operational and Disposal Plans
The following diagrams outline the mandatory workflows for preparing to work with the compound and responding to an emergency situation. Adherence to these procedural steps is critical for mitigating risk.
Caption: PPE Donning and Doffing Sequence.
Caption: Emergency Response Workflow.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.[6]
-
Skin Contact: Immediately take off all contaminated clothing.[5] Wash the affected skin with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes.[5] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[5][10] If eye irritation persists, get medical advice/attention.
-
Ingestion: If swallowed, rinse the mouth with water.[5] Call a POISON CENTER or doctor if you feel unwell.[7] Do NOT induce vomiting.[10]
All waste containing (E)-2-Methyl-5-(2-nitrovinyl)thiazole, including contaminated consumables and absorbent materials, must be treated as hazardous waste.[14]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[14]
-
Containment: Collect all waste in a designated, properly labeled, and sealed container.[14] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "(E)-2-Methyl-5-(2-nitrovinyl)thiazole," the CAS number, and all relevant hazard pictograms.[14]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[14]
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[14] Never dispose of this chemical down the drain or in regular trash.[2] All disposal must be handled in accordance with local, state, and federal regulations.[12]
By implementing these comprehensive safety and handling protocols, you build a resilient safety culture that protects researchers and ensures the generation of high-quality, reliable data.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methyl-5-vinylthiazole.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet for Methyl 3-Methyl-4-nitrobenzoate.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Methyl-5-nitroimidazole.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Thiazole - CAMEO Chemicals.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylthiazole Safety Data Sheet.
- TCI Chemicals. (2024, November 20). Safety Data Sheet for 2-Amino-5-nitrothiazole.
- University of Georgia (UGA) Research. (n.d.). NitroCompounds-Various.docx.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methyl-5-nitroimidazole, 99%.
- MBL Life Science. (2025, January 27). Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Methyl-4,5-dihydrothiazole.
- ChemScene. (2025, December 8). Safety Data Sheet for 5-Amino-3-methyl-1,2,4-thiadiazole.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-5-nitrothiazole.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- ACS Publications. (2023, October 30). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
-
MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chemistry Proceedings. Retrieved from
Sources
- 1. research.uga.edu [research.uga.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. csub.edu [csub.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
